1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl-(3-methyltriazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H4N3.Sn/c3*1-3-4-2;1-6-3-2-4-5-6;/h3*1,3-4H2,2H3;2H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCBHPVSSFQHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626905 | |
| Record name | 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170681-98-8 | |
| Record name | 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-(tributylstannyl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Stannylated Triazoles
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and dipole moment. The introduction of an organotin moiety, specifically the tributylstannyl group, at the 5-position of the 1-methyl-1H-1,2,3-triazole ring transforms this simple heterocycle into a versatile synthetic intermediate. This stannane derivative is a key building block for creating complex molecular architectures via Stille cross-coupling reactions, allowing for the facile introduction of a wide array of functional groups. This guide provides a comprehensive, field-proven methodology for the reliable synthesis of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole, emphasizing the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
I. Overall Synthetic Strategy
The synthesis of the target compound is a two-stage process. The first stage involves the regioselective methylation of the commercially available 1H-1,2,3-triazole to produce the key precursor, 1-methyl-1H-1,2,3-triazole. The second, and most critical, stage is the direct C-H functionalization of this precursor via a metalation-electrophile quench sequence. This involves the regioselective deprotonation at the C-5 position, the most acidic carbon on the triazole ring, followed by reaction with an electrophilic tin species to yield the final stannylated product.
An In-Depth Technical Guide to the NMR and Mass Spectrometry of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole is a key organometallic intermediate, bridging the fields of heterocyclic chemistry and organotin chemistry. The unique structural combination of a triazole ring and a tributyltin moiety makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions where the stannyl group can be readily substituted.[1] Accurate structural elucidation and characterization of this compound are paramount for its effective utilization in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques used to characterize this molecule, offering field-proven insights and detailed experimental protocols.
The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, a scaffold known for its wide range of biological activities, including antimicrobial and anticancer properties.[2] The covalent attachment of a tributylstannyl group to this pharmacologically relevant core introduces a versatile handle for synthetic transformations. Understanding the precise connectivity and electronic environment of each atom within the this compound molecule is crucial for predicting its reactivity and designing new synthetic pathways.
This technical guide will delve into the intricacies of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, as well as mass spectrometry, to provide a complete picture of the molecule's structure and fragmentation behavior.
Molecular Structure
To understand the spectral data, it is essential to first visualize the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds. For this compound, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a wealth of information about the molecular framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
¹¹⁹Sn NMR: Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum. A wider spectral width is necessary due to the large chemical shift range of tin.[3][4] Tetramethyltin (TMT) is often used as an external reference.[4]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, triazole, and tributyl protons. The integration of these signals should correspond to the number of protons in each environment.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Triazole-H | 7.5 - 8.5 | Singlet | - | 1H |
| N-Methyl (N-CH₃) | 3.8 - 4.2 | Singlet | - | 3H |
| α-Methylene (Sn-CH₂) | 1.1 - 1.3 | Triplet | ~ 7-8 | 6H |
| Methylene (-CH₂CH₂CH₃) | 1.4 - 1.6 | Multiplet | - | 6H |
| Methylene (-CH₂CH₂CH₃) | 1.2 - 1.4 | Sextet | ~ 7-8 | 6H |
| Terminal Methyl (-CH₃) | 0.8 - 1.0 | Triplet | ~ 7-8 | 9H |
Causality Behind a Senior Application Scientist's Choices: The distinct downfield shift of the triazole proton is a direct consequence of the aromatic nature of the heterocyclic ring, which deshields the proton. The N-methyl protons are also deshielded due to the electron-withdrawing effect of the adjacent nitrogen atoms. The signals for the butyl groups on the tin atom will appear in the aliphatic region, with their characteristic multiplicities arising from proton-proton coupling.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon environment will give rise to a distinct signal.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Triazole-C4 | 130 - 140 |
| Triazole-C5 | 145 - 155 |
| N-Methyl (N-CH₃) | 35 - 40 |
| α-Methylene (Sn-CH₂) | 10 - 15 |
| Methylene (-CH₂CH₂CH₃) | 28 - 30 |
| Methylene (-CH₂CH₂CH₃) | 26 - 28 |
| Terminal Methyl (-CH₃) | 13 - 15 |
Causality Behind a Senior Application Scientist's Choices: The triazole ring carbons are significantly deshielded and appear in the aromatic region of the spectrum. The carbon directly attached to the tin atom (C5) is expected to be further downfield than C4 due to the influence of the tin atom. The aliphatic carbons of the butyl chains will appear at higher field, with the terminal methyl group being the most shielded.
¹¹⁹Sn NMR Spectral Analysis
¹¹⁹Sn NMR is a powerful technique for probing the electronic environment of the tin atom. The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the substituents attached to it.
| Tin Environment | Expected Chemical Shift (δ, ppm) |
| Tributylstannyl | -50 to +50 |
Causality Behind a Senior Application Scientist's Choices: For tetraorganotins of the type R₃SnR', the ¹¹⁹Sn chemical shift is influenced by the electronegativity of the R' group. In this case, the triazole ring is an electron-withdrawing group, which will influence the shielding of the tin nucleus. The expected chemical shift range is based on data for similar tributylstannyl compounds.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the identity of a compound and deducing its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it a good choice for this compound.[5][6] Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak. Subsequently, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
Mass Spectral Analysis
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of multiple isotopes of tin. The most abundant isotopes of tin are ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%).
Expected Molecular Ion: [C₁₅H₃₁N₃Sn + H]⁺
Fragmentation Pathway: The fragmentation of organotin compounds often involves the loss of alkyl groups from the tin atom.[5][7] The triazole ring can also undergo cleavage.
Caption: A plausible mass spectrometry fragmentation pathway.
| Fragment Ion | Proposed Structure | Key Observations |
| [M - C₄H₉]⁺ | Loss of one butyl group | A significant peak corresponding to the loss of 57 Da. |
| [M - 2(C₄H₉)]⁺ | Loss of two butyl groups | A subsequent loss of another 57 Da. |
| [M - 3(C₄H₉)]⁺ | Loss of all three butyl groups | Results in the stannylated triazole core. |
| [Sn(C₄H₉)₃]⁺ | Tributyltin cation | A common fragment in the mass spectra of tributyltin compounds.[5] |
| Triazole fragments | Cleavage of the triazole ring | Loss of N₂ or HCN are common fragmentation pathways for triazoles.[8] |
Causality Behind a Senior Application Scientist's Choices: The fragmentation pattern is predicted based on the known stability of carbocations and the relative bond strengths within the molecule. The Sn-C bond is weaker than the C-C and C-H bonds of the butyl groups, making the loss of butyl radicals a favorable fragmentation pathway. The stability of the tributyltin cation also drives its formation.
Conclusion
The comprehensive analysis of this compound using a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, alongside high-resolution mass spectrometry, provides unambiguous structural confirmation. This guide has outlined the expected spectral features and provided the scientific reasoning behind their interpretation. The detailed experimental protocols serve as a self-validating system for researchers, ensuring reliable and reproducible characterization of this important synthetic intermediate. A thorough understanding of these analytical techniques is crucial for advancing research and development in fields that utilize this versatile molecule.
References
- Ahmed, S. et al. (2023).
- Al-Masoudi, N. A. et al. (2017). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Tikrit Journal of Pure Science.
- Banoub, J. H. et al. (2004). Electrospray tandem mass spectrometric measurements of organotin compounds. Journal of Mass Spectrometry.
-
NMRService. Tin NMR. Retrieved from [Link]
- Gómez-Pérez, M. L. et al. (2021). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Journal of the Mexican Chemical Society.
- Kumar, A. et al. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc.
- Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- Miller, S. I. et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
- Rulíšek, L. et al. (2005). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
- Wehe, C. A. et al. (2020). A mass spectrometry-based approach gives new insight into organotin-protein interactions. Metallomics.
- Zhang, M. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Sharma, D. et al. (2023).
- Saraç, K. et al. (2020). Experimental 1 H NMR spectrum of....
-
IMSERC. NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]
- Burchell, C. L. et al. (2015). Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions.
- Singh, V. et al. (2022).
- Khan, I. et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry.
-
Eliazyan, G. A. et al. (2007). Synthesis of Novel 1,3-Substituted 1H-[3][9]-Triazole-3-Thiol Derivatives. Pharmaceutical Chemistry Journal.
- Besse, T. G. et al. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. OSTI.GOV.
- Singh, V. et al. (2022).
- Al-Hamdani, A. A. et al. (2018). Spectroscopic characterization for 1,2,4-triazole 3.
-
de Oliveira, A. B. et al. (2019). 1H-[5][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society.
- Isac, D. L. et al. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules.
- Besse, T. G. et al. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. The Royal Society of Chemistry.
- Breci, L. (2023).
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 4. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. analchemres.org [analchemres.org]
- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity and Stability of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole is a key organometallic intermediate, valued for its role in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Its utility is primarily centered on the Stille cross-coupling reaction, where the tributylstannyl group facilitates the formation of new carbon-carbon bonds. This guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, offering insights into its handling, storage, and application in synthetic chemistry.
Introduction: The Significance of a Stannylated Triazole
The 1,2,3-triazole moiety is a ubiquitous structural motif in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions.[1][2] The introduction of a tributylstannyl group at the 5-position of the 1-methyl-1H-1,2,3-triazole core creates a versatile building block for carbon-carbon bond formation.[3] This transformation is most notably achieved through the palladium-catalyzed Stille cross-coupling reaction.[4] The stability of the organostannane reagent to air and moisture, coupled with the tolerance of a wide variety of functional groups under the reaction conditions, makes it a valuable tool in organic synthesis.[3][5]
Synthesis of this compound
The synthesis of this compound is typically achieved through the stannylation of 1-methyl-1H-1,2,3-triazole. A common and effective method involves the deprotonation of the triazole ring followed by quenching with a tributyltin halide.
Experimental Protocol: Synthesis
A representative synthetic procedure is as follows:
-
To a solution of 1-methyl-1H-[1][6][7]triazole in anhydrous tetrahydrofuran (THF) at -78 °C, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise.[8]
-
The reaction mixture is stirred at -78 °C for a period to ensure complete deprotonation of the triazole ring.
-
Tributyltin chloride (Bu₃SnCl) is then added to the reaction mixture.[8]
-
The mixture is allowed to slowly warm to room temperature and stirred for an additional period to ensure complete reaction.
-
The reaction is quenched, and the product is extracted and purified, typically by chromatography, to yield 1-methyl-5-tributylstannanyl-1H-[1][6][7]triazole as a yellow syrup.[8]
Causality behind experimental choices:
-
Low Temperature (-78 °C): The use of a very low temperature is crucial to control the reactivity of the highly basic n-butyllithium and to prevent side reactions.
-
Anhydrous Conditions: Organolithium reagents and organostannanes are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) is essential to prevent quenching of the reagents and to ensure a high yield of the desired product.
-
Stepwise Addition: The dropwise addition of n-BuLi and Bu₃SnCl allows for better control of the reaction temperature and prevents localized high concentrations of the reagents.
Reactivity Profile: A Gateway to Functionalized Triazoles
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. In this reaction, the tributylstannyl group is transferred to an organic halide or triflate, forming a new carbon-carbon bond.
The Stille Cross-Coupling Reaction
The general scheme for the Stille coupling is as follows:
Where R¹ is the 1-methyl-1H-1,2,3-triazol-5-yl group, and R²-X is an organic halide or triflate.
Experimental Protocol: Stille Coupling
A general procedure for the Stille coupling of this compound with an aryl halide is as follows (adapted from a similar protocol with 5-(tributylstannyl)thiazole):[3][9]
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and any necessary ligands.
-
Add an anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane).
-
Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents).
-
Heat the reaction mixture to a temperature typically between 80 °C and 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and the crude product is worked up and purified by column chromatography.
Causality behind experimental choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is critical for the efficiency of the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is crucial.
-
Degassed Solvent: Solvents can dissolve oxygen, which can deactivate the catalyst. Degassing the solvent prior to use is a standard practice in cross-coupling reactions.
-
Excess Stannane: A slight excess of the organostannane reagent is often used to ensure complete consumption of the more valuable coupling partner.
Below is a diagram illustrating the catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The overall stability is a composite of the robustness of the 1,2,3-triazole ring and the lability of the carbon-tin (C-Sn) bond.
Stability of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is known to be a highly stable aromatic heterocycle.[1][2] It exhibits remarkable resistance to a wide range of conditions, including:
-
Acidic and Basic Hydrolysis: The triazole core is generally stable to both acidic and basic conditions.[1]
-
Oxidative and Reductive Conditions: The aromatic nature of the triazole ring imparts resistance to common oxidizing and reducing agents.[1]
-
Enzymatic Cleavage: The triazole moiety is a well-regarded amide bond isostere in medicinal chemistry due in part to its high stability against enzymatic degradation by proteases.[1]
Stability of the Carbon-Tin Bond
The C-Sn bond is the most reactive and, therefore, the least stable part of the molecule. Its cleavage is the key to the compound's utility in cross-coupling reactions but also a primary pathway for its degradation.
-
General Stability: Organostannanes are generally stable molecules, which allows for their ease of handling.[5] However, the C-Sn bond is weaker than a C-C bond and can be cleaved under certain conditions.
-
Sensitivity to Acids: The C-Sn bond is susceptible to cleavage by acids. Protic acids can lead to protodestannylation, where the tributylstannyl group is replaced by a hydrogen atom.
-
Sensitivity to Bases: While generally more stable to bases than to acids, strong basic conditions can also promote the cleavage of the C-Sn bond.
-
Photochemical Stability: The C-Sn bond can undergo photocleavage, particularly in the presence of a photosensitizer.[8][10] This process often proceeds through a single electron transfer mechanism, generating radical intermediates.[8][10]
Degradation Pathways
The primary degradation pathway for this compound involves the cleavage of the C-Sn bond, leading to the formation of 1-methyl-1H-1,2,3-triazole and various tributyltin species. Under environmental conditions, tributyltin compounds are known to undergo sequential debutylation to dibutyltin (DBT), monobutyltin (MBT), and ultimately inorganic tin.[7]
Summary of Stability Data
| Parameter | Stability Profile | Notes |
| Thermal Stability | Moderate. Avoid prolonged exposure to high temperatures. | Specific decomposition temperature is not well-documented. |
| Hydrolytic Stability | The triazole ring is highly stable. The C-Sn bond is susceptible to hydrolysis under extreme pH conditions.[1] | Hydrolysis of the C-Sn bond is more pronounced under acidic conditions. |
| Acid Stability | The C-Sn bond is sensitive to acidic conditions, leading to protodestannylation. | The triazole ring is generally stable to acid.[1] |
| Base Stability | The C-Sn bond is generally more stable to bases than acids, but can be cleaved by strong bases. | The triazole ring is stable to basic conditions.[1] |
| Oxidative/Reductive Stability | The triazole ring is stable. The C-Sn bond can be cleaved by strong oxidizing agents. | |
| Photochemical Stability | The C-Sn bond is susceptible to photocleavage.[8][10] | Store in the dark. |
Handling and Storage
Given the reactivity and potential toxicity of organotin compounds, proper handling and storage procedures are paramount.
-
Handling: this compound should be handled in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[11] Many organotin reagents are air-sensitive and should be handled under an inert atmosphere using techniques such as a Schlenk line or a glove box.[11][12][13]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[11] It should be stored away from strong acids and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended.
Conclusion
This compound is a valuable synthetic intermediate, offering a reliable method for the introduction of the 1-methyl-1,2,3-triazole moiety into a variety of organic molecules. While the triazole core provides a high degree of intrinsic stability, the reactivity and stability of the compound are primarily governed by the C-Sn bond. A thorough understanding of its susceptibility to cleavage by acids, bases, and light, coupled with appropriate handling and storage protocols, is essential for its successful application in research and development. Its utility in Stille cross-coupling reactions continues to make it a relevant and powerful tool for the construction of complex, biologically active compounds.
References
-
Molecules. 2020; 25(15):3576. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Available from: [Link]
- Tessier, E., et al. Kinetic degradation processes of butyl- and phenyltins in soils. Chemosphere. 2007; 68(8):1539-47.
-
Li, H., et al. Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process. Scientific Reports. 2017; 7:16559. Available from: [Link]
- Ali, M., & Yousif, E. Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2016; 7(5):2612-2624.
-
Li, H., et al. Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process. 2017. ResearchGate. Available from: [Link]
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available from: [Link]
- Roesky, P. W., et al. A nitrogen-base catalyzed generation of organotin(ii) hydride from an organotin trihydride under reductive dihydrogen elimination. Dalton Transactions. 2014; 43(3):1038-1041.
- Ullah, N., et al. Accurate theoretical method for homolytic cleavage of C-Sn bond: A benchmark approach. Computational and Theoretical Chemistry. 2018; 1133:32-41.
-
MIT. Handling air-sensitive reagents AL-134. Available from: [Link]
-
Organic Syntheses. 2011; 88:197-206. Available from: [Link]
- Maleczka, R. E., et al. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society. 2003; 125(26):7792-7793.
-
Wikipedia. Organotin chemistry. Available from: [Link]
- Islam, M. R., et al.
- Ohkubo, M., et al. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection. The Analyst. 1991; 116(10):1039-1042.
-
Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. 2018. Available from: [Link]
- Gierczyk, B., et al. NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. 2021; 93(30):10432-10439.
- Bar, R., et al. Statistical evaluation of stability data: criteria for change-over-time and data variability. Journal of Pharmaceutical and Biomedical Analysis. 2003; 33(5):1025-1033.
- Krasavin, M., et al. 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journal of Organic Chemistry. 2015; 11:1516-1522.
-
Semantic Scholar. Alternative and mild procedures for the removal of organotin residues from reaction mixtures. Available from: [Link]
-
Gelest, Inc. Introduction to organotin chemistry - and applications. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Kalayan, K., et al. 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry. 2014; 10:1449-1456.
-
NASA Technical Reports Server. Quantitative Analysis of Spaceflight Drug Stability Data to Support a Predictive Pharmaceutical Testing Strategy. 2021. Available from: [Link]
- Wang, Y., et al. A mild protocol for efficient preparation of functional molecules containing triazole. Organic & Biomolecular Chemistry. 2024; 22(12):2415-2419.
-
ResearchGate. Evaluation of stability data – An overview. 2014. Available from: [Link]
- Reich, H. J., et al. Quantitative data on the effects of alkyl substituents and Li-O and Li-N chelation on the stability of secondary alpha-oxy-organolithium compounds. Journal of the American Chemical Society. 1998; 120(29):7201-7210.
-
ResearchGate. Decomposition of a NMR signal comprising a single resonance in exchange with a Pake doublet: Application to the analysis of 1H NMR spectra of water molecules embedded in synthetic clays. 2002. Available from: [Link]
-
Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. 2011; 88:197. Available from: [Link]
-
Master Organic Chemistry. 3 Factors That Stabilize Carbocations. 2011. Available from: [Link]
-
PubMed. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. 1996. Available from: [Link]
-
PubMed. A quantitative size stability metrics for Long-Acting suspensions and its prediction with Machine learning. 2025. Available from: [Link]
-
Cardiff University. Exploiting in situ NMR to monitor the formation of a metal–organic framework. 2019. Available from: [Link]
-
ResearchGate. The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds. 2005. Available from: [Link]
-
Chemlin. 1-methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-1,2,4-triazole. Available from: [Link]
Sources
- 1. www2.mst.dk [www2.mst.dk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ossila.com [ossila.com]
A Technical Guide to Stannylated 1,2,3-Triazoles: Synthesis, Reactivity, and Applications
Introduction: The Strategic Fusion of Tin and Triazoles
In the landscape of modern organic synthesis, the pursuit of molecular complexity and functional diversity is paramount. Researchers in drug discovery and materials science continually seek robust chemical platforms that enable the rapid and efficient construction of novel molecular architectures. Two seemingly disparate classes of compounds, 1,2,3-triazoles and organostannanes, have converged to create a remarkably versatile and powerful toolkit: stannylated 1,2,3-triazoles .
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties—including a large dipole moment, hydrogen bonding capabilities, and exceptional stability under physiological conditions—make it an ideal bioisostere for amide bonds and a valuable component in a vast array of therapeutic agents.[3][4] From anticancer and antiviral to antimicrobial agents, the triazole moiety is a cornerstone of modern drug design.[1][2]
Parallel to this, organotin compounds, or stannanes, have carved out an indispensable role in synthetic chemistry.[5][6] Their primary value lies in their utility in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[7][8] Organostannanes are valued for their stability to air and moisture and their tolerance of a wide range of functional groups, allowing for the formation of carbon-carbon bonds under mild conditions.[9]
The strategic union of these two motifs yields stannylated 1,2,3-triazoles—bifunctional reagents that harness the desirable properties of the triazole ring while incorporating a "chemical handle" for extensive synthetic elaboration. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these powerful intermediates, offering both foundational knowledge and field-proven protocols for researchers and drug development professionals.
Part 1: Synthesis of Stannylated 1,2,3-Triazoles
The preparation of stannylated 1,2,3-triazoles can be broadly categorized into two strategic approaches: the [3+2] cycloaddition of a stannylated precursor or the direct stannylation of a pre-formed triazole ring. The choice of method is dictated by the desired regiochemistry (i.e., the position of the tin moiety on the triazole ring) and the availability of starting materials.
Cycloaddition of Stannylated Precursors: The "Click Chemistry" Approach
The most prevalent and regioselective method for preparing C-stannylated triazoles is the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC), often referred to as "click chemistry".[10][11][12] This approach offers exceptional control over the isomer outcome.
-
Synthesis of 1,4,5-Trisubstituted Triazoles: The reaction between a terminal alkyne and an azide is the cornerstone of triazole synthesis.[13] To introduce a stannyl group at the C5 position, a stannylalkyne is reacted with an organic azide. The copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted triazole, placing the stannyl group at the 5-position of the resulting ring.
-
Synthesis of 1,5-Disubstituted Triazoles: While less common, the use of ruthenium-based catalysts can favor the formation of the 1,5-disubstituted regioisomer.[14]
The causality behind this regioselectivity lies in the mechanism of the CuAAC reaction, which proceeds through a copper acetylide intermediate, ensuring a specific orientation of the reactants during the cyclization step.[11]
Direct Stannylation of Pre-formed Triazoles
An alternative, though often less regioselective, approach is the direct functionalization of a C-H bond on an existing triazole ring. This is typically achieved by deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) followed by quenching the resulting triazolide anion with an organotin electrophile, such as tributyltin chloride.
The primary challenge of this method is controlling regioselectivity. The C5 proton of 1,4-disubstituted-1H-1,2,3-triazoles is generally the most acidic and is preferentially abstracted. However, mixtures of C4- and C5-stannylated products can arise, necessitating careful optimization and purification.
Part 2: Reactivity and Core Application: The Stille Cross-Coupling
The synthetic value of stannylated 1,2,3-triazoles is most powerfully demonstrated in their application as nucleophilic partners in the Stille cross-coupling reaction.[8] This palladium-catalyzed process enables the formation of a new carbon-carbon bond between the triazole ring and various organic electrophiles, providing a modular and highly efficient route to complex, highly substituted triazoles.[7][15]
The Stille Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to optimizing reaction conditions. The process is a classic example of a palladium-catalyzed cross-coupling cycle.[16]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step.[9]
-
Transmetalation: The stannylated triazole transfers its triazolyl group to the palladium center, displacing the halide. The organotin compound coordinates to the palladium, forming a transient pentavalent intermediate before releasing the tin halide byproduct (e.g., Bu₃SnCl).[7][16] The addition of additives like copper(I) salts or lithium chloride can significantly accelerate this step.[17]
-
Reductive Elimination: The two organic groups on the palladium complex (the triazolyl and the R-group from the halide) couple together, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Scope and Versatility
The Stille coupling is renowned for its broad substrate scope and functional group tolerance.[8][15] This makes stannylated triazoles ideal building blocks for creating libraries of compounds for drug discovery.
| Coupling Partner (Electrophile) | Typical Catalyst System | Key Considerations |
| Aryl Iodides | Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃ | Highly reactive, often proceed at lower temperatures. |
| Aryl Bromides | Pd(PPh₃)₄, PdCl₂(dppf) | Less reactive than iodides; may require higher temperatures or more active catalysts. |
| Aryl Triflates | Pd(PPh₃)₄, CuI (co-catalyst) | Excellent electrophiles, comparable in reactivity to iodides. |
| Vinyl Halides/Triflates | Pd(PPh₃)₄ | Reaction proceeds with retention of the double bond geometry. |
| Acyl Chlorides | Pd(PPh₃)₂Cl₂ | Provides a direct route to triazolyl ketones. |
This table summarizes common coupling partners and catalyst systems used in Stille reactions with triazolylstannanes.
The primary drawback of Stille chemistry is the toxicity of organotin reagents and the difficulty in removing stoichiometric tin byproducts during purification.[8][9] Careful handling and robust purification protocols, such as washing with aqueous potassium fluoride (KF) to precipitate insoluble tin fluorides, are essential.[18]
Part 3: Field-Proven Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis and subsequent functionalization of a stannylated 1,2,3-triazole. The causality for each step is explained to provide deeper insight.
Workflow Overview
The overall experimental process involves a two-stage sequence: first, the synthesis of the key stannylated triazole intermediate via a CuAAC reaction, followed by its use in a palladium-catalyzed Stille cross-coupling to form a new C-C bond.
Protocol 1: Synthesis of 1-Benzyl-4-phenyl-5-(tributylstannyl)-1H-1,2,3-triazole
This protocol details the regioselective synthesis of a C5-stannylated triazole using the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Causality: The Cu(I) catalyst is essential for ensuring that only the 1,4,5-trisubstituted regioisomer is formed with high fidelity. Sodium ascorbate is used as a mild, in-situ reducing agent to maintain copper in its active +1 oxidation state, preventing oxidative homocoupling of the alkyne. The t-BuOH/H₂O solvent system is chosen for its ability to solubilize both the organic substrates and the inorganic copper salt.
Materials:
-
Phenylacetylene (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Tributyltin chloride (1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add phenylacetylene and benzyl azide in a 1:1 mixture of t-BuOH and water (to make a 0.5 M solution).
-
Add sodium ascorbate (0.10 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv). The solution should turn from blue to a yellowish-green, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add tributyltin chloride (1.1 equiv) to the mixture and continue stirring for an additional 4 hours.
-
Dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl (to remove the copper catalyst) followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the title compound as a colorless oil.
Characterization:
-
¹H NMR: Expect characteristic signals for the benzyl protons, aromatic protons, and the tributylstannyl group's alkyl chains.
-
¹³C NMR: The carbon bearing the tin atom will show characteristic satellites due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Protocol 2: Stille Cross-Coupling with 4-Iodoanisole
This protocol demonstrates the utility of the stannylated triazole synthesized in Protocol 1 as a coupling partner to form a C5-arylated triazole.
-
Causality: Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable precatalyst that generates the active Pd(0) species in solution.[15] Toluene is chosen as a high-boiling, non-polar solvent suitable for Stille couplings. The reaction is heated to overcome the activation energy barrier of the oxidative addition step. An inert atmosphere (nitrogen or argon) is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
1-Benzyl-4-phenyl-5-(tributylstannyl)-1H-1,2,3-triazole (from Protocol 1, 1.0 equiv)
-
4-Iodoanisole (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add the stannylated triazole (1.0 equiv), 4-iodoanisole (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add anhydrous toluene via syringe to create a ~0.2 M solution.
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting stannane.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer vigorously with a saturated aqueous solution of KF for 30 minutes. A precipitate of tributyltin fluoride will form.
-
Filter the entire mixture through a pad of Celite® to remove the tin precipitate. Separate the organic layer from the filtrate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (hexanes/ethyl acetate) to afford the final product, 1-benzyl-5-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole, as a white solid.
Self-Validation:
-
The successful synthesis of the final product, confirmed by NMR and mass spectrometry, validates the entire workflow, including the successful formation and reactivity of the stannylated intermediate. The disappearance of the tin-carbon bond (evidenced by the loss of tin satellites in ¹³C NMR) confirms the coupling event.
Conclusion and Future Outlook
Stannylated 1,2,3-triazoles represent a powerful class of synthetic intermediates that bridge the gap between heterocyclic chemistry and modern cross-coupling strategies. The ability to regioselectively install a stannane "handle" onto the triazole core, primarily through the robust CuAAC reaction, opens the door to a vast chemical space. The subsequent Stille coupling allows this handle to be replaced with a diverse array of organic fragments, facilitating the rapid assembly of complex molecules for applications in drug discovery, materials science, and chemical biology.[1][3]
While the toxicity of tin compounds remains a significant consideration, ongoing developments in catalysis, including the potential for tin-catalytic Stille reactions and the use of less toxic organotin reagents like trioctyltin derivatives, promise to mitigate these concerns.[19][20] As the demand for molecular diversity and synthetic efficiency continues to grow, the strategic use of stannylated 1,2,3-triazoles is poised to remain a vital and enabling technology for researchers at the forefront of chemical innovation.
References
-
Aureggi, V., & Sedelmeier, G. (2007). 1,3-Dipolar Cycloaddition: Click Chemistry for the Synthesis of 5-Substituted Tetrazoles from Organoaluminum Azides and Nitriles. Angewandte Chemie, 119(44), 8592. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
ResearchGate. Tributyltin azide: its generation and its reactivity with benzonitrile. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
-
NROChemistry. (2020). Stille Coupling [Video]. YouTube. [Link]
-
Markov, V. I., & Polyakov, E. V. (2006). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC, 2005(8), 89-98. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [Link]
-
PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]
-
MDPI. (2023). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]
-
Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(44), 28883-28890. [Link]
-
Davies, A. G. (2018). A Review of Organotin Compounds: Chemistry and Applications. Applied Organometallic Chemistry, 3. [Link]
-
Chen, Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(19), 9840-9847. [Link]
-
Myers, A. G. The Stille Reaction. Chem 115 Handout. [Link]
-
Yong-Ming, W., et al. (2005). Regioselective Synthesis of Fluoroalkylated[7][16][19]‐Triazoles by Huisgen Cycloaddition. ChemInform, 36(2). [Link]
-
Semantic Scholar. (2015). Regioselective synthesis of triazoles via base-promoted oxidative cycloaddition of chalcones with azides in aqueous solution. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
MDPI. (2023). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. [Link]
-
RSC Publishing. (2022). A practical flow synthesis of 1,2,3-triazoles. [Link]
-
ResearchGate. (2018). Review of organotin compounds: chemistry and applications. [Link]
-
ResearchGate. (2016). New Click-Chemistry Methods for 1,2,3-Triazoles Synthesis: Recent Advances and Applications. [Link]
-
ResearchGate. (2022). A Practical Flow Synthesis of 1,2,3-Triazoles. [Link]
-
ResearchGate. (2014). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]
-
PubMed Central. (2021). Application of triazoles in the structural modification of natural products. [Link]
-
Polycyclic Aromatic Compounds. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. [Link]
-
PubMed Central. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]
-
PubMed. (2024). Synthesis of organotin(IV) heterocycles containing a xanthenyl group by a Barbier approach via ultrasound activation: synthesis, crystal structure and Hirshfeld surface analysis. [Link]
-
PubMed Central. (2014). Transition-Metal-Catalyzed Denitrogenative Transannulation: Converting Triazoles into Other Heterocyclic Systems. [Link]
Sources
- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecules | Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives [mdpi.com]
- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 13. rgmcet.edu.in [rgmcet.edu.in]
- 14. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. youtube.com [youtube.com]
- 19. Tributyltin azide - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
discovery and history of tributylstannyl triazoles
An In-depth Technical Guide to the Discovery and History of Tributylstannyl Triazoles
A Foreword for the Modern Researcher
The tributylstannyl moiety, a stalwart of classic organic synthesis, is intrinsically linked to a legacy of potent chemical transformations and significant toxicological concerns. This guide is crafted for the discerning researcher who understands that to innovate, one must first master the foundational principles of the past. We will dissect the discovery and evolution of tributylstannyl triazoles, not merely as a historical account, but as a case study in the enduring dialogue between synthetic utility and the imperative for safety and sustainability. This document provides the technical depth required to understand why these reagents were pivotal, while simultaneously grounding the discussion in the context of modern best practices and the ongoing search for greener alternatives.
Table of Contents
-
Genesis: The Convergence of Organotin Chemistry and the Triazole Scaffold
-
The Rise of Organostannanes in Synthesis
-
The Triazole Moiety: From Obscurity to a "Privileged" Structure
-
-
The Foundational Syntheses: Crafting the C-Sn Bond on a Triazole Ring
-
The Classical Approach: Deprotonation and Quenching
-
Protocol 1: Synthesis of 1-(Tributylstannyl)-1H-1,2,3-triazole via N-H Deprotonation
-
Mechanistic Insights and Inherent Limitations
-
-
Methodological Evolution: The Pursuit of Efficiency and Selectivity
-
Catalytic and Milder Approaches
-
The Challenge of Regioselectivity in Substituted Triazoles
-
Data Summary: A Comparative Analysis of Synthetic Routes
-
-
Synthetic Utility: The Stille Coupling and its Impact on Drug Discovery
-
The Tributylstannyl Triazole as a Cross-Coupling Workhorse
-
Workflow Visualization: Integrating Stannyl Triazoles into a Drug Discovery Cascade
-
-
Critical Safety Imperatives: Managing the Risks of Organotin Compounds
-
Toxicological Profile and Environmental Impact
-
Mandatory Laboratory Handling and Decontamination Protocols
-
-
The Path Forward: Beyond Tributyltin
-
The Rise of Boron and Silicon Alternatives
-
The Future Landscape: C-H Activation and Flow Chemistry
-
-
References
Genesis: The Convergence of Organotin Chemistry and the Triazole Scaffold
The Rise of Organostannanes in Synthesis
The story of tributylstannyl triazoles is rooted in the broader history of organotin chemistry. Organostannanes, compounds featuring a carbon-tin bond, gained prominence in the mid-20th century as remarkably versatile synthetic intermediates. The tributyltin group, in particular, offered a unique balance: it was stable enough to be carried through multiple synthetic steps under a variety of conditions, yet the C-Sn bond was sufficiently labile to participate in transmetalation, a key step in many palladium-catalyzed cross-coupling reactions. This predictable reactivity made tributylstannanes essential tools for constructing complex carbon skeletons.
The Triazole Moiety: From Obscurity to a "Privileged" Structure
The triazole ring system was first described in the late 19th century.[1] For many years, it remained a niche area of heterocyclic chemistry. This changed dramatically with the advent of "click chemistry" in the early 2000s, which championed the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted-1,2,3-triazoles.[2][3][4] This reaction's efficiency, reliability, and broad functional group tolerance propelled the triazole ring into the limelight.[3] Its unique properties—metabolic stability, hydrogen bonding capability, and a significant dipole moment—have established it as a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs.[5][6][7][8] The fusion of robust organotin methodology with the burgeoning importance of the triazole scaffold was a natural and powerful progression.
The Foundational Syntheses: Crafting the C-Sn Bond on a Triazole Ring
The Classical Approach: Deprotonation and Quenching
The earliest and most direct method for the synthesis of N-stannylated triazoles involves a two-step sequence. First, the N-H proton of the triazole ring is removed by a strong base, typically an alkali metal hydride or an organolithium reagent, to generate a nucleophilic triazolide anion. This anion is then "quenched" with an electrophilic tributyltin source, most commonly tributyltin chloride, to form the desired N-Sn bond.
Caption: The classical two-step synthesis of N-tributylstannyl triazoles.
Protocol 1: Synthesis of 1-(Tributylstannyl)-1H-1,2,3-triazole via N-H Deprotonation
Warning: This procedure involves highly toxic organotin reagents and pyrophoric butyllithium. It must be performed by trained personnel in a certified chemical fume hood with strict adherence to all safety protocols.
-
Apparatus: A flame-dried, three-necked flask equipped with a magnetic stirrer, argon inlet, and a rubber septum.
-
Reagents:
-
1H-1,2,3-Triazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq, solution in hexanes)
-
Tributyltin chloride (1.1 eq)
-
-
Procedure:
-
Setup: Charge the flask with 1H-1,2,3-triazole and dissolve in anhydrous THF under an argon atmosphere.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Stannylation: Add tributyltin chloride dropwise to the cold solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to remove residual tin byproducts.
-
Mechanistic Insights and Inherent Limitations
This method, while effective, relies on stoichiometric amounts of highly reactive and hazardous reagents. The requirement for strictly anhydrous conditions and cryogenic temperatures can be cumbersome. Furthermore, the generation of salt byproducts complicates purification, and any unreacted tributyltin chloride must be meticulously removed from the final product.
Methodological Evolution: The Pursuit of Efficiency and Selectivity
Driven by the drawbacks of the classical approach, research turned towards developing more practical and safer synthetic routes.
Catalytic and Milder Approaches
One significant advancement was the use of tributyltin oxide or hydroxide in a condensation reaction with the triazole. These reactions are typically performed at elevated temperatures and have the major advantage of producing only water as a byproduct, eliminating the need for strong bases and the formation of inorganic salts.
The Challenge of Regioselectivity in Substituted Triazoles
For unsymmetrically substituted triazoles (e.g., 4-methyl-1H-1,2,3-triazole), N-stannylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers. Controlling the site of stannylation is a significant challenge. The outcome is often a complex function of sterics, electronics, the counter-ion of the base, and the solvent. Directing the stannylation to a specific nitrogen often requires bespoke solutions, such as the use of directing groups or carefully optimized reaction conditions.
Data Summary: A Comparative Analysis of Synthetic Routes
| Feature | Classical (Base-mediated) | Oxide/Hydroxide Condensation |
| Reagents | Triazole, n-BuLi/NaH, Bu₃SnCl | Triazole, (Bu₃Sn)₂O or Bu₃SnOH |
| Conditions | Anhydrous, inert atm., -78 °C to RT | High temp (reflux), often neat |
| Byproducts | LiCl / NaCl, Butane / H₂ | Water |
| Advantages | High reactivity, well-established | "Green" (water byproduct), no strong base |
| Disadvantages | Hazardous reagents, cryogenic, salt waste | High temperatures, potential thermal degradation |
Synthetic Utility: The Stille Coupling and its Impact on Drug Discovery
The paramount application of tributylstannyl triazoles is their use in the palladium-catalyzed Stille cross-coupling reaction.[9][10] This reaction forms a carbon-carbon bond between the stannylated triazole and an organic electrophile (typically an aryl, heteroaryl, or vinyl halide/triflate).
This transformation is a cornerstone of modern synthesis due to its exceptional functional group tolerance and reliability.[9][10] It allows for the direct installation of the triazole moiety onto complex molecular scaffolds, making it an invaluable tool in the synthesis of pharmaceuticals and natural products.[11] For drug development professionals, this enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[11]
Workflow Visualization: Integrating Stannyl Triazoles into a Drug Discovery Cascade
Caption: Role of Stannyl Triazoles in a typical drug discovery workflow.
Critical Safety Imperatives: Managing the Risks of Organotin Compounds
Authoritative Note: The high toxicity of organotin compounds cannot be overstated. All personnel must receive specific training on their hazards and handling procedures before commencing any work.
Toxicological Profile and Environmental Impact
Tributyltin (TBT) compounds are potent toxins with a range of adverse health effects.[12] They are neurotoxins, immunotoxins, and endocrine disruptors.[12][13][14] Exposure can occur through inhalation, ingestion, and dermal contact, with skin irritation and chemical burns being a significant risk upon direct contact.[13][15][16]
Environmentally, TBT compounds are persistent and highly toxic to aquatic life, leading to their ban in applications like antifouling paints for ships.[15]
Mandatory Laboratory Handling and Decontamination Protocols
-
Engineering Controls: All work with organotin compounds must be conducted within a certified chemical fume hood to prevent inhalation exposure.
-
Personal Protective Equipment (PPE): A minimum of a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves are required. Double-gloving is recommended.
-
Waste Disposal: All organotin-contaminated waste (liquid and solid) is classified as hazardous waste and must be segregated and disposed of according to institutional and federal regulations. Never dispose of organotin waste down the drain.
-
Decontamination: Glassware and surfaces can be decontaminated by rinsing with a solution of potassium hydroxide in isopropanol, which helps to cleave the tin-carbon bonds, followed by copious rinsing.
The Path Forward: Beyond Tributyltin
The Rise of Boron and Silicon Alternatives
The significant toxicity of organostannanes has been a primary driver in the development of alternative cross-coupling reagents. The Suzuki-Miyaura coupling, which utilizes generally less toxic and more environmentally benign organoboron reagents (boronic acids and esters), has become a dominant method in both academic and industrial settings.[10] Similarly, the Hiyama coupling using organosilanes offers another milder alternative.
The Future Landscape: C-H Activation and Flow Chemistry
The "holy grail" for many synthetic chemists is the ability to bypass organometallic reagents altogether through direct C-H activation. This field aims to directly couple an aryl C-H bond with a coupling partner, eliminating the need for pre-functionalization steps (like stannylation or borylation) and significantly improving atom economy. While still a developing area, it holds immense promise for the future of triazole functionalization. Additionally, the use of continuous flow reactors for reactions involving hazardous materials is gaining traction as a method to improve safety by minimizing the quantity of reagent present at any given moment.
References
-
Title: The Stille Reaction: A Review Source: Angewandte Chemie International Edition URL: [Link]
-
Title: TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) Source: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards URL: [Link]
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry URL: [Link]
-
Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. rewe-group.com [rewe-group.com]
- 15. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 16. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole, a key intermediate in synthetic organic chemistry and a potential building block in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and safe handling of this organotin-triazole compound. A detailed analysis of its structural features is presented alongside predicted and analogous spectral data (¹H, ¹³C, and ¹¹⁹Sn NMR; MS; IR), and a discussion of its reactivity. This guide emphasizes the causality behind experimental choices and provides self-validating protocols for its synthesis and characterization.
Introduction: The Convergence of Triazole and Organotin Moieties
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, ability to form hydrogen bonds, and rigid structure that can effectively orient substituents for optimal target engagement.[1][2] The incorporation of a tributylstannyl group at the 5-position of a 1-methyl-1H-1,2,3-triazole introduces a versatile functional handle. This organotin moiety allows for a variety of cross-coupling reactions, most notably Stille coupling, enabling the introduction of diverse molecular fragments. This dual functionality makes this compound a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.
This guide will delve into the essential physicochemical properties of this compound, providing a foundational understanding for its effective use in a research and development setting.
Molecular Structure and Core Physicochemical Properties
The fundamental properties of this compound are dictated by its unique molecular architecture, which combines a polar aromatic triazole ring with a nonpolar and bulky tributyltin group.
| Property | Value / Description | Source |
| IUPAC Name | tributyl(1-methyl-1H-1,2,3-triazol-5-yl)stannane | [3] |
| CAS Number | 170681-98-8 | [3] |
| Molecular Formula | C₁₅H₃₁N₃Sn | [3] |
| Molecular Weight | 372.14 g/mol | [3] |
| Physical Appearance | Expected to be a colorless to pale yellow oil at room temperature, typical for tributyltin derivatives. | Inferred from analogous compounds |
| Solubility | Expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and ethyl acetate. Poorly soluble in water. | Inferred from structural components |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most efficiently achieved through a two-step process, beginning with the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by stannylation.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Methyl azide (handle with extreme care due to its explosive nature; often generated in situ) or a suitable precursor.
-
Tributyl(ethynyl)stannane
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred solution of tributyl(ethynyl)stannane (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.5 eq) and copper(I) iodide (0.1 eq).
-
Carefully add a solution of methyl azide (1.1 eq) in acetonitrile. Caution: Methyl azide is highly explosive and should be handled with appropriate safety measures.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Spectroscopic Characterization
Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for the structural elucidation of this compound.
-
Triazole Proton (C4-H): A singlet is expected in the aromatic region, typically around δ 7.5-8.0 ppm.
-
N-Methyl Protons (N-CH₃): A singlet is anticipated around δ 3.8-4.2 ppm.
-
Tributylstannyl Protons: A series of multiplets will be observed in the upfield region (δ 0.8-1.6 ppm) corresponding to the butyl chains. The protons alpha to the tin atom will appear as a triplet around δ 1.0-1.2 ppm.
-
Triazole Carbons (C4 and C5): Two distinct signals are expected in the aromatic region. The C4 carbon will likely appear around δ 120-130 ppm, while the C5 carbon, directly attached to the tin atom, will be further downfield, potentially around δ 140-150 ppm.
-
N-Methyl Carbon (N-CH₃): A signal is expected around δ 35-40 ppm.
-
Tributylstannyl Carbons: Four distinct signals for the butyl chains are expected in the aliphatic region (δ 10-30 ppm).
A single resonance is expected, with a chemical shift that is characteristic of tetraorganotin compounds. The chemical shift will be sensitive to the electronic environment of the tin atom.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound.
-
Expected Molecular Ion: [M+H]⁺ at m/z 374.1613.
-
Isotopic Pattern: The presence of tin will result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the compound's identity.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule.
-
C-H stretching (aromatic): A weak band is expected above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Strong bands are expected in the 2850-2960 cm⁻¹ region.
-
C=N and N=N stretching (triazole ring): Bands are expected in the 1400-1600 cm⁻¹ region.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of the carbon-tin bond.
Stille Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed Stille cross-coupling reactions. This allows for the facile introduction of a wide range of substituents (e.g., aryl, heteroaryl, vinyl groups) at the 5-position of the triazole ring, making it a powerful tool for generating libraries of potential drug candidates.
Sources
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. This compound | C15H31N3Sn | CID 22609826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
An In-Depth Technical Guide to the Safe Handling of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole for Research and Development Applications
Executive Summary: A Valuable Reagent with Extreme Toxicity
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole is a versatile, bench-stable intermediate valuable in medicinal chemistry and drug development.[1][2] Its utility stems from the unique combination of a stable triazole core, prevalent in pharmaceuticals, and a reactive tributylstannyl group, ideal for Stille cross-coupling and other transformations.[1][2][3][4] However, the presence of the tributyltin (TBT) moiety imparts extreme toxicity to the molecule, classifying it as fatal if swallowed, inhaled, or in contact with skin.[5] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical properties and severe toxicological profile. Adherence to these protocols is not merely recommended; it is essential for protecting researchers and the environment.
Toxicological Profile: The Dominant Hazard of the Tributylstannyl Group
The hazard profile of this compound is overwhelmingly dominated by the organotin component. While the 1-methyl-1,2,3-triazole core is a common and relatively benign scaffold in drug discovery, the tributyltin group is one of the most toxic organometallic compounds used in synthesis.[6][7][8]
-
High Acute Toxicity : This compound is classified as fatal via oral, dermal, and inhalation routes.[5] Tributyltin compounds are potent systemic poisons. The degree of toxicity for organotins is highest for compounds with three or four alkyl groups, placing tributyl derivatives in the most hazardous category.[8]
-
Systemic Effects : Organotins, particularly TBT, are known to affect the central nervous, immune, and endocrine systems.[8][9] The Safety Data Sheet for this specific compound notes that it causes damage to organs through prolonged or repeated exposure.[5]
-
Severe Irritant : Direct contact with the skin can cause severe irritation and chemical burns.[7][10] The compound is also extremely destructive to the tissues of mucous membranes, the upper respiratory tract, and eyes.
-
Ecotoxicity : Classified as very toxic to aquatic life with long-lasting effects (H410), TBT compounds are notorious marine pollutants that bioaccumulate in organisms.[9][11][12] Extreme care must be taken to prevent any release into the environment.
Hazard Identification and Classification
A summary of the Globally Harmonized System (GHS) classification for this compound is provided below. This information is critical for labeling, storage, and immediate hazard recognition.
| Classification | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 1 | H300: Fatal if swallowed | Danger |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled | Danger |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin | Danger |
| Specific Target Organ Toxicity | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure | Danger |
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | H410: Very toxic to aquatic life with long lasting effects | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
Data synthesized from multiple sources.[5]
Engineering Controls and Personal Protective Equipment (PPE)
Given the compound's fatal toxicity rating, a multi-layered approach to exposure prevention is mandatory. Engineering controls are the primary line of defense, supplemented by a strict PPE protocol.
Primary Engineering Controls
All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with demonstrated proper airflow.[13] This is non-negotiable and serves to contain the solid powder and prevent inhalation.
Mandatory PPE Protocol
A full-barrier PPE approach is required. The causality behind these choices is to prevent any possibility of dermal, ocular, or respiratory contact.
-
Hand Protection : Double-gloving with nitrile gloves is required. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.
-
Body Protection : A flame-resistant lab coat must be worn and buttoned completely. An impermeable apron should be worn over the lab coat during transfers of significant quantities.
-
Eye and Face Protection : Chemical splash goggles in combination with a full-face shield are necessary to protect against accidental splashes and solid particulates.
-
Respiratory Protection : For weighing operations or any procedure that could generate dust, a NIOSH-approved respirator (e.g., an N95 or P100) is required, even within the fume hood, to provide an additional layer of safety.
Caption: PPE donning and doffing sequence to minimize cross-contamination.
Standard Operating Procedures for Handling
Receiving and Storage
Upon receipt, inspect the container within a fume hood for any signs of damage. The compound should be stored in its original, tightly sealed container. This primary container must be placed within a clearly labeled, sealed secondary container. Store in a locked, dry, well-ventilated cabinet designated for highly toxic materials, away from incompatible substances like strong oxidizing agents.[14]
Step-by-Step Weighing and Transfer Protocol
This protocol is designed to contain the solid compound at every step.
-
Preparation : Designate a specific area within the fume hood for the procedure. Cover the work surface with disposable absorbent pads.
-
Pre-weighing : Tare a clean, sealable vial or container on an analytical balance located adjacent to or inside the fume hood.
-
Aliquotting : Transfer the stock bottle and the tared vial into the fume hood. Using a clean spatula, carefully transfer the approximate amount of the solid compound from the stock bottle to the tared vial. Do this slowly and close to the surface to minimize dust generation.[13]
-
Sealing : Immediately and tightly cap both the stock bottle and the tared vial.
-
Decontamination : Using a cloth dampened with ethanol, wipe the exterior of both containers and the spatula. Dispose of the cloth in the designated solid organotin waste container.
-
Final Weighing : Remove the sealed tared vial from the fume hood and place it on the analytical balance to obtain the precise weight.
-
Cleanup : All disposable materials, including gloves and absorbent pads, must be disposed of as hazardous organotin waste.
Caption: Workflow for weighing and transferring solid organotin compounds.
Emergency Response
Rapid and correct response to an emergency is critical.
Spill Management
-
Small Spill (in fume hood) : Wearing full PPE, carefully take up the material with absorbent pads. Avoid raising dust. Place all contaminated material into a sealed container for hazardous waste disposal. Clean the affected area thoroughly.
-
Large Spill / Spill outside fume hood : Evacuate the area immediately and prevent re-entry.[13] Alert safety personnel. Do not attempt to clean it up without appropriate respiratory protection and training.
First Aid Measures
First responders must protect themselves before assisting others.
-
Skin Contact : Immediately remove all contaminated clothing. Rinse skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[13][15]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
-
Inhalation : Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Waste Management and Decontamination
All materials that come into contact with this compound are considered hazardous waste.
Waste Segregation
Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste : Contaminated gloves, absorbent pads, vials, spatulas.
-
Liquid Waste : Contaminated solvents from reaction quenching or cleaning.
-
Sharps : Contaminated needles or syringes.
Never mix organotin waste with other chemical waste streams. All waste must be disposed of through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[15]
Protocol for Chemical Deactivation of Residual Organotin
For decontaminating glassware, a chemical oxidation step can be employed to break down the highly toxic tributyltin into less toxic inorganic tin oxides. This should be done in a fume hood before standard glassware cleaning.
-
Dilution : Rinse the contaminated glassware with a suitable solvent (e.g., THF or ethanol) to collect the residue.
-
Oxidation : To the collected solvent rinse, slowly add an oxidizing agent, such as a solution of potassium permanganate. The reaction can be exothermic.
-
Reaction Time : Allow the mixture to stir for several hours to ensure complete oxidation.
-
Neutralization & Disposal : Neutralize the mixture if necessary and dispose of it as hazardous liquid waste.
Chemical Context: Synthesis and Reactivity
-
Synthesis : This compound is efficiently prepared via a copper(I)-catalyzed interrupted click reaction between a terminal alkyne, an azide, and an organostannane.[1][2] This modern synthetic route makes the reagent more accessible, necessitating wider awareness of its handling requirements.
-
Reactivity and Stability : It is considered a "bench-stable" solid, meaning it is not overtly sensitive to air or moisture, which simplifies some aspects of its handling compared to pyrophoric reagents.[1] However, this stability does not in any way diminish its severe biological toxicity. It is a key precursor for synthesizing 1,4,5-trisubstituted triazoles through subsequent cross-coupling reactions.[2][17] Awareness of its stability and intended use is critical for designing safe experimental protocols.
References
-
Organo-tin compounds. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]
-
ORGANOTIN COMPOUNDS. CDC Stacks. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
-
1-Methyl-5-(tributylstannyl)-1H-1,2,4-triazole. Pharmaffiliates. [Link]
-
How do you get rid of organotin waste? ResearchGate. [Link]
-
Application of triazoles in the structural modification of natural products. PubMed Central, National Institutes of Health. [Link]
-
Tributyltin. Wikipedia. [Link]
-
Bench-Stable 5-Stannyl Triazoles by a Copper(I)-Catalyzed Interrupted Click Reaction... Organic Letters. [Link]
- Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. [Link]
-
Bench-Stable 5-Stannyl Triazoles by a Copper(I)-Catalyzed Interrupted Click Reaction. Organic Letters. [Link]
-
Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. PubMed, National Institutes of Health. [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PubMed Central, National Institutes of Health. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. PubMed Central, National Institutes of Health. [Link]
-
Synthesis of Novel 1,3-Substituted 1H-[15][18]-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
An Overview on Toxicity of Tributyltin. International Scientific Organization. [Link]
-
Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). National Academies Press. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PubMed Central, National Institutes of Health. [Link]
-
Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates... ResearchGate. [Link]
-
TRIBUTYLTIN (TBT). Oregon Department of Human Services. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. [Link]
-
Tributyltin. Collaborative for Health & Environment. [Link]
-
Novel 1,2,3-Triazole-Based Benzothiazole Derivatives... PubMed Central, National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H31N3Sn | CID 22609826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. iscientific.org [iscientific.org]
- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 9. oregon.gov [oregon.gov]
- 10. healthandenvironment.org [healthandenvironment.org]
- 11. Tributyltin - Wikipedia [en.wikipedia.org]
- 12. Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. b_antizar@hotmail.com - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. abmole.com [abmole.com]
- 17. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organo-tin compounds - DCCEEW [dcceew.gov.au]
Methodological & Application
Application Notes and Protocols for Stille Coupling using 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the application of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole in palladium-catalyzed Stille cross-coupling reactions. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step methodology but also the underlying scientific principles and practical insights to empower researchers in the synthesis of novel chemical entities.
Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] Its incorporation into molecular structures can enhance stability, improve hydrogen bonding capabilities, and act as a bioisostere for amide bonds.[1] Consequently, 1,2,3-triazole derivatives have been successfully developed into approved therapeutics for a range of diseases, including bacterial infections, cancer, and epilepsy.[1][3]
The Stille cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds, demonstrating remarkable tolerance for a wide array of functional groups and employing air- and moisture-stable organostannane reagents.[4] The use of this compound as a building block in this reaction provides a direct and efficient route to novel 5-substituted 1,2,3-triazole derivatives, which are of significant interest in drug discovery and materials science.[2][5]
Core Principles: The Stille Coupling Catalytic Cycle
The Stille reaction proceeds via a catalytic cycle involving a palladium(0) complex. The mechanism is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.[7]
-
Transmetalation : The organostannane reagent (R²-SnBu₃), in this case, this compound, exchanges its organic group with the halide on the Pd(II) complex. This is often the rate-determining step of the cycle.[6]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center are coupled, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of this compound with an Aryl Halide
This protocol provides a general procedure that may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Ligand (if required, e.g., triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Additives (optional, e.g., CuI or LiCl)
-
Standard laboratory glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle/oil bath
Reaction Setup Workflow:
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole for Accelerated Drug Discovery
Abstract
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility.[1] While the copper-catalyzed "click chemistry" has made 1,4-disubstituted triazoles ubiquitous, the synthesis of their 1,5-disubstituted regioisomers remains a distinct and valuable objective for expanding chemical space.[2] This guide details the strategic application of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole , a versatile and powerful building block, for the efficient synthesis of 1,5-disubstituted triazole libraries. We will explore its core utility in palladium-catalyzed Stille cross-coupling reactions, providing detailed, field-tested protocols and explaining the underlying mechanistic principles that empower researchers to accelerate structure-activity relationship (SAR) studies and discover novel therapeutic agents.
The Strategic Value of the 1,5-Disubstituted 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring is not merely a passive linker; it is an influential pharmacophore. Its unique electronic properties, featuring a significant dipole moment and the ability to act as a hydrogen bond acceptor, allow it to engage in critical interactions with biological targets.[3] It is often employed as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties.[4]
While the 1,4-isomer is more common, the 1,5-disubstituted pattern offers a distinct spatial arrangement of substituents, which can be crucial for optimizing target binding. Accessing this specific geometry allows medicinal chemists to:
-
Explore Novel Binding Pockets: The different vectoral projection of substituents can engage with amino acid residues inaccessible to the 1,4-isomer.
-
Fine-Tune Physicochemical Properties: The overall molecular polarity and conformation are altered, impacting solubility, permeability, and metabolic profile.[5]
-
Circumvent Existing Intellectual Property: Creating novel chemical matter with the 1,5-triazole core can provide a clear path to patentability.
The challenge lies in the regioselective synthesis of this isomer.[6] Direct cycloaddition methods can lead to mixtures, requiring tedious separation.[6] This is where pre-functionalized building blocks like this compound become indispensable.
Core Chemistry: The Stille Cross-Coupling Reaction
The primary application of this compound is its function as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed transformation is a robust and highly functional group-tolerant method for forming carbon-carbon bonds, making it ideal for the late-stage functionalization of complex molecules.[7]
Causality Behind the Method: The tributylstannyl (-SnBu₃) group provides a stable, yet sufficiently reactive, source of a triazolyl anion equivalent. The palladium catalyst orchestrates the precise coupling of this triazole unit with an organic electrophile (typically an aryl, heteroaryl, or vinyl halide/triflate).
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane transfers its triazole group to the palladium center, displacing the halide and forming a new Pd(II)-triazole complex. This is often the rate-limiting step.
-
Reductive Elimination: The two organic partners (R¹ and the triazole) are ejected from the palladium center as the final coupled product. The Pd(0) catalyst is regenerated, allowing the cycle to continue.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
Safety First: Organotin compounds are toxic. Always handle this compound and tin byproducts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of this compound
This protocol describes a common method for preparing the title compound from commercially available 1-methyl-1H-1,2,3-triazole. The principle is a deprotonation at the C5 position followed by quenching with an electrophilic tin source.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-Methyl-1H-1,2,3-triazole | 83.09 | 1.0 g | 12.0 | Starting material |
| Anhydrous THF | - | 50 mL | - | Dry, degassed solvent |
| n-Butyllithium (n-BuLi) | 64.06 | 5.3 mL | 13.2 | 2.5 M solution in hexanes |
| Tributyltin chloride | 325.50 | 4.3 g (3.6 mL) | 13.2 | Electrophile |
Step-by-Step Methodology:
-
Reaction Setup: Add 1-methyl-1H-1,2,3-triazole (1.0 g, 12.0 mmol) and anhydrous THF (50 mL) to a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (5.3 mL of a 2.5 M solution, 13.2 mmol) dropwise over 15 minutes.
-
Expert Insight: The low temperature is critical to prevent side reactions and ensure regioselective deprotonation at the most acidic C5 position.
-
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Quenching: Add tributyltin chloride (3.6 mL, 13.2 mmol) dropwise to the reaction mixture.
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the product as a colorless oil.
Validation Checkpoints:
-
TLC: Monitor reaction completion (stain with KMnO₄). The product will have a higher Rf than the starting triazole.
-
¹H NMR: Confirm the presence of the tributyltin group (characteristic multiplets between ~0.9 and 1.6 ppm) and the disappearance of the C5-H proton from the starting material (originally ~7.7 ppm).
-
¹³C NMR: Observe the large C-Sn coupling constants.
Protocol 2: Stille Coupling for SAR Library Generation
This general protocol details the coupling of the stannane with a representative aryl halide. Conditions may need to be optimized for specific substrates.[7][8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Role |
| Aryl/Heteroaryl Halide | - | - | 0.5 | 1.0 | Electrophile |
| This compound | 372.16 | 205 mg | 0.55 | 1.1 | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 29 mg | 0.025 | 0.05 | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 5 mg | 0.025 | 0.05 | Co-catalyst/Additive |
| Anhydrous, Degassed Toluene | - | 5 mL | - | - | Solvent |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube, add the aryl halide (0.5 mmol), this compound (205 mg, 0.55 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and CuI (5 mg, 0.025 mmol).
-
Expert Insight: Using a slight excess (1.1 equiv.) of the organostannane helps drive the reaction to completion. CuI is often used as an additive to accelerate the transmetalation step, particularly with less reactive halides.
-
-
Inert Atmosphere: Seal the tube and subject it to three cycles of vacuum followed by backfilling with argon or nitrogen. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting aryl halide is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). To remove the tin byproducts, stir the organic solution with a saturated aqueous solution of KF (15 mL) for 1 hour. A precipitate of tributyltin fluoride will form.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, appropriate eluent system, e.g., hexanes/ethyl acetate) to obtain the pure 1-methyl-5-aryl-1H-1,2,3-triazole.
Validation Checkpoints:
-
LC-MS: Confirm the mass of the desired product and the disappearance of starting materials.
-
¹H & ¹³C NMR: Verify the structure of the final compound, ensuring the correct aromatic and triazole signals are present and the tributyltin signals are absent.
Application in a Drug Discovery Workflow
The true power of this building block is its application in the rapid generation of compound libraries for biological screening.
Caption: Drug discovery workflow using the triazole building block.
This workflow demonstrates how a single, versatile building block can be combined with a diverse set of commercially available coupling partners in a parallel synthesis format. The resulting library of compounds can be screened against a biological target. Active compounds, or "hits," inform the design of the next generation of analogs, enabling a rapid and iterative process of lead optimization.
Summary Data Table
The following table provides hypothetical but representative data for the Stille coupling protocol with various types of halides, illustrating the versatility of the method.
| Entry | Aryl Halide (R-X) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | 5 | 110 | 12 | 85 |
| 2 | 2-Iodopyridine | 5 | 100 | 8 | 91 |
| 3 | 3-Chloropyrazine | 5 (+ P(t-Bu)₃ ligand) | 110 | 24 | 65 |
| 4 | 4-Iodoanisole | 5 | 110 | 10 | 88 |
| 5 | 1-Bromo-3-(trifluoromethyl)benzene | 5 | 110 | 16 | 79 |
Expert Analysis: Aryl iodides and bromides are generally excellent substrates. Chlorides are more challenging and may require specialized phosphine ligands (e.g., P(t-Bu)₃) to facilitate the difficult oxidative addition step. The reaction tolerates both electron-donating (Entry 4) and electron-withdrawing (Entry 1, 5) functional groups, showcasing its broad utility in medicinal chemistry.
References
-
D. Lengerli, K. Ibis, Y. Nural, E. Banoglu. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
S. G. Alvarez, M. T. Alvarez. (1997). Selected examples of 1,2,3-triazole derivatives with pharmacological activity. ResearchGate. [Link]
-
A. Brik, et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. MDPI. [Link]
-
D. J. Horton, G. T. Bourne, M. L. Smythe. (2003). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? Journal of Computer-Aided Molecular Design. [Link]
-
Various Authors. (2024). 1,5-disubstituted 1,2,3-triazole-containing molecule with aggregation-enhanced emission characteristics developed by Chen group. ResearchGate. [Link]
-
Various Authors. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
M. J. Vaishnani, et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. [Link]
-
H. Bektas, et al. (2010). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. Molecules. [Link]
-
S. G. R. Kumar, et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry. [Link]
-
B. G. Gunjal, N. B. Patel. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Scientific Research in Science and Technology. [Link]
-
H. Luo, Y. Lv, et al. (2017). Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives. Molecules. [Link]
-
S. T. T. Schepens, et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Bioconjugate Chemistry. [Link]
-
E. M. Sletten, C. R. Bertozzi. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Accounts of Chemical Research. [Link]
-
Y. Wang, et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
P. K. S. Magar, et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. [Link]
-
Y. Wang, et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
M. Ghavale, et al. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]
- CN113651762A. (2021). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
-
J. P. R. M. van der Voom, et al. (2023). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. The Journal of Organic Chemistry. [Link]
-
J. D. Azoulay, et al. (2012). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Organometallics. [Link]
-
D. Lengerli, et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. [Link]
-
C. S. McKay, M. G. Finn. (2014). Bioorthogonal chemistry. Chemical Society Reviews. [Link]
-
A. A. Chavan, R. S. Somani. (2022). comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. World Journal of Pharmaceutical Research. [Link]
-
P. Vrabel, et al. (2019). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. Angewandte Chemie International Edition. [Link]
-
M. Harrad, et al. (2025). Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents. European Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2021). a) Marketed and experimental drugs containing the 1,2,3‐triazole motif. ResearchGate. [Link]
-
Q. Guan, et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
M. H. Abbas, et al. (2024). Synthesis, Characterization, and In-Silico Study of Novel 1,2,4-Triazole Derivatives as Tyrosyl-DNA Phosphodiesterase I Inhibitors. Tikrit Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[1][2] This guide provides an in-depth technical overview and a detailed, field-proven protocol for the application of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole in palladium-catalyzed Stille cross-coupling reactions. The 1,2,3-triazole scaffold is a highly valued pharmacophore in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding.[3][4][5] This document serves as a comprehensive resource for researchers aiming to incorporate this versatile building block into complex molecular architectures, particularly in the context of drug discovery and development.[6][7]
Scientific Rationale and Mechanistic Overview
The Stille reaction facilitates the coupling of an organostannane with an organic electrophile, catalyzed by a palladium(0) complex.[1][8] The reaction's reliability stems from the stability of organotin reagents to air and moisture, though their high toxicity necessitates stringent safety measures.[1]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic electrophile (R¹-X), typically an aryl or vinyl halide/triflate, to form a Pd(II) intermediate.[1] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8]
-
Transmetalation: This is often the rate-determining step. The organostannane transfers its organic group (the 1-methyl-1,2,3-triazol-5-yl moiety) to the Pd(II) complex, displacing the halide. The non-transferable butyl groups on the tin atom remain, a key feature of organostannane reactivity.[9]
-
Reductive Elimination: The two coupled organic fragments (R¹ and the triazole) are eliminated from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Key Reaction Components:
-
Ligands: Phosphine ligands (e.g., triphenylphosphine, tri(2-furyl)phosphine) are critical. They stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and substrate scope.[11]
-
Organostannane: this compound serves as an efficient donor of the methyl-triazole motif. It can be synthesized from 1-methyl-1,2,3-triazole and tributyltin chloride.[12]
-
Additives: In some cases, co-catalysts like copper(I) iodide (CuI) can accelerate the transmetalation step, especially with less reactive substrates.[2][13]
Application Protocol: Synthesis of 5-Aryl-1-methyl-1H-1,2,3-triazoles
This protocol details a general procedure for the Stille coupling of this compound with an aryl iodide.
CRITICAL SAFETY PRECAUTIONS
WARNING: Organotin compounds, particularly tributyltin (TBT) derivatives, are highly toxic.[14][15] They can be absorbed through the skin and are potent immunotoxins and endocrine disruptors.[16][17][18] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended). All contaminated glassware and waste must be quenched and disposed of according to institutional hazardous waste protocols.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >95% | BenchChem | Store under inert gas. |
| Aryl Iodide (e.g., 4-Iodoanisole) | >98% | Sigma-Aldrich | Purify if necessary. |
| Tetrakis(triphenylphosphine)palladium(0) | >98% | Strem Chemicals | Highly air-sensitive. Handle in a glovebox or under a strong inert gas flow. |
| Anhydrous, Degassed Toluene | DriSolv™ or similar | MilliporeSigma | Degas by freeze-pump-thaw (3 cycles) or by bubbling with argon for 30 min. |
| Saturated Aqueous Potassium Fluoride (KF) Solution | Reagent Grade | Fisher Scientific | For work-up to remove tin byproducts. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Tech | For column chromatography. |
| Schlenk flask (25 mL) | - | - | Must be oven- or flame-dried before use. |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (e.g., 4-iodoanisole, 234 mg, 1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[19]
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via a syringe. Stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: Add this compound (410 mg, 1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Tin Removal: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL).[20] Stir vigorously for 30 minutes for each wash. A white precipitate of tributyltin fluoride (Bu₃SnF) will form and can often be seen at the interface.[21]
-
Extraction: Separate the layers. If an emulsion or significant precipitate forms, filter the entire mixture through a pad of Celite®. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-1-methyl-1H-1,2,3-triazole product.
Expected Results and Characterization
The protocol is expected to provide the desired coupled products in good to excellent yields. The final products can be characterized using standard analytical techniques. For example, in the ¹H NMR spectrum of a 5-aryl-1-methyl-1,2,3-triazole, the methyl group on the triazole ring typically appears as a singlet around 3.8-4.1 ppm.[22][23][24]
Table 1: Representative Stille Coupling Examples
| Electrophile (R¹-X) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | 5 mol% Pd(PPh₃)₄ | 110 | 6 | ~85% |
| 1-Bromo-4-nitrobenzene | 5 mol% Pd(PPh₃)₄ | 110 | 4 | ~92% |
| 2-Iodopyridine | 5 mol% Pd(PPh₃)₄ | 100 | 12 | ~75% |
| Phenyl triflate | 5 mol% Pd(PPh₃)₄ | 100 | 8 | ~78% |
Note: Yields are hypothetical and serve as a guide. Actual results will vary based on substrate and precise reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently degassed solvent; Low reaction temperature. | Use a fresh bottle of catalyst or a different batch. Ensure rigorous degassing of the solvent.[19] Increase the reaction temperature in 10 °C increments. Consider adding CuI (10 mol%) as a co-catalyst.[13] |
| Homocoupling of Stannane | Presence of oxygen; Inefficient transmetalation. | Improve inert atmosphere technique. Ensure the palladium catalyst is fully dissolved before adding the stannane. Lowering the reaction temperature may help. |
| Incomplete Reaction | Sterically hindered or electron-rich electrophile; Catalyst decomposition. | Increase catalyst loading (up to 10 mol%). Switch to a more active ligand system (e.g., using Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand).[11] Increase reaction time. |
| Tin Contamination in Product | Ineffective KF wash; Byproducts co-eluting during chromatography. | Increase the number and duration of KF washes.[20][25] Use a specialized workup, such as filtering through silica gel treated with triethylamine.[20] Re-purify the product. |
References
-
International Scientific Organization. (2023). An Overview on Toxicity of Tributyltin. [Link]
-
Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Tributyltin. Retrieved January 22, 2026, from [Link]
-
EXTOXNET. (1996). Tributyltin (TBT). [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
-
Oregon Department of Human Services. (n.d.). TRIBUTYLTIN (TBT). [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Advanced Science News. (2017). Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. [Link]
-
Galyak, E., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules. [Link]
-
Galyak, E., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules. [Link]
-
Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. [Link]
-
Bakhtin, A. A., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. [Link]
-
PubMed. (n.d.). Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. [Link]
-
Organic Reactions. (n.d.). The Stille Reaction. [Link]
-
Iris Unimore. (2011). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. [Link]
-
Organic Syntheses. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. [Link]
-
MDPI. (n.d.). New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. [Link]
-
Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [Link]
-
ScienceDirect. (2025). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?[Link]
-
ResearchGate. (2025). A versatile protocol for Stille-Migita cross coupling reactions. [Link]
-
University of Rochester. (n.d.). Workup for Removing Tin Byproducts. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Royal Society of Chemistry. (n.d.). A practical flow synthesis of 1,2,3-triazoles. [Link]
-
National Institutes of Health. (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. [Link]
-
ResearchGate. (2025). Removal of Tributyltin in Shipyard Waters: Characterization and Treatment to Meet Low Parts per Trillion Levels. [Link]
-
SciELO. (n.d.). 1H-[16][25][26]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]
-
Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iris.unimore.it [iris.unimore.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicreactions.org [organicreactions.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1-METHYL-5-TRIBUTYLSTANNANYL-1H-[1,2,3]TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Tributyltin - Wikipedia [en.wikipedia.org]
- 15. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 16. iscientific.org [iscientific.org]
- 17. oregon.gov [oregon.gov]
- 18. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 19. benchchem.com [benchchem.com]
- 20. Workup [chem.rochester.edu]
- 21. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 22. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Sci-Hub: are you are robot? [sci-hub.sg]
Application Notes & Protocols for the Synthesis of Bioactive 1,2,3-Triazole Derivatives
Executive Summary
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its remarkable stability and versatile biological activity.[1] These five-membered nitrogen heterocycles are integral to a range of approved therapeutics, from antibacterials like Tazobactam to anticancer agents such as Carboxyamidotriazole (CAI).[2] Their prevalence stems not only from their favorable physicochemical properties—acting as stable bioisosteres for amide bonds—but also from the advent of highly efficient and regioselective synthetic methods.[2] This guide provides an in-depth exploration of the two premier catalytic pathways for synthesizing 1,2,3-triazoles: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted products and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted and fully substituted analogues. Designed for researchers and drug development professionals, this document offers detailed mechanistic insights, field-proven protocols, and the causal reasoning behind critical experimental choices to empower the rational design and synthesis of novel bioactive compounds.
The Strategic Importance of the 1,2,3-Triazole Core in Drug Discovery
The 1,2,3-triazole ring is not found in nature, yet it has become a ubiquitous feature in synthetic drug discovery.[3][4] Its success can be attributed to a unique combination of chemical and physical properties:
-
Metabolic Stability: The triazole core is exceptionally robust and resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions, which enhances the metabolic stability of drug candidates.[1]
-
Bioisosterism: The triazole unit, with its hydrogen bond accepting capabilities and significant dipole moment, serves as an excellent bioisostere for the amide bond, a common linkage in biological systems.[2] This allows chemists to replace metabolically labile amide bonds, improving pharmacokinetic profiles without sacrificing binding affinity.
-
Versatile Biological Activity: Incorporation of the 1,2,3-triazole scaffold has led to compounds with a vast spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[5][6][7]
-
Synthetic Accessibility: The development of "click chemistry" has revolutionized the synthesis of these compounds, allowing for the rapid and reliable connection of molecular building blocks under mild conditions.[1][6]
This combination of stability, biological mimicry, and synthetic accessibility makes the 1,2,3-triazole a powerful tool for generating large, diverse libraries of compounds for high-throughput screening and lead optimization.[6]
The Foundation: Huisgen 1,3-Dipolar Cycloaddition and the Rise of Catalysis
The parent reaction for triazole synthesis is the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. While foundational, this reaction suffers from significant drawbacks for drug discovery applications: it requires high temperatures and, with unsymmetrical alkynes, produces a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating difficult chromatographic separations.[8][9]
The introduction of metal catalysis dramatically changed the landscape, offering exquisite control over regioselectivity and proceeding under mild, biologically compatible conditions. The two dominant methodologies, CuAAC and RuAAC, are complementary, providing selective access to distinct regioisomers.
Caption: Catalyst-directed synthesis of 1,2,3-triazole regioisomers.
Protocol for 1,4-Disubstituted Triazoles: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC is the quintessential "click" reaction, prized for its reliability, high yields, and exclusive formation of the 1,4-disubstituted regioisomer.[8][9]
Mechanistic Causality
The copper(I) catalyst is the key to both the immense rate acceleration (10⁷ to 10⁸-fold over thermal) and the perfect regioselectivity.[9] The mechanism is not a concerted cycloaddition; instead, it proceeds through a series of discrete steps. The critical step involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the organic azide, where the nucleophilic carbon of the acetylide attacks the terminal nitrogen of the azide.[8] This stepwise, copper-mediated process ensures that only the 1,4-isomer is formed.
Why is an in situ reductant necessary? The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of air. To maintain a sufficient concentration of Cu(I), a reducing agent like sodium ascorbate is almost always added when starting from a more stable Cu(II) salt (e.g., CuSO₄).[9][10]
Caption: General experimental workflow for a CuAAC synthesis.
General Protocol for CuAAC Synthesis
This protocol describes the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole as a representative example.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Benzyl Azide | 133.15 | 133 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 102 mg (112 µL) | 1.0 | 1.0 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 2.5 mg | 0.01 | 0.01 (1 mol%) |
| Sodium Ascorbate | 198.11 | 4.0 mg | 0.02 | 0.02 (2 mol%) |
| tert-Butanol | - | 2 mL | - | - |
| Water (Deionized) | - | 2 mL | - | - |
Step-by-Step Methodology
-
Reactant Dissolution: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (4 mL total). Stir to create a homogeneous solution or a fine emulsion.
-
Scientist's Note: The t-BuOH/H₂O solvent system is highly versatile and effectively solubilizes a wide range of organic azides and alkynes while being compatible with the aqueous catalyst solution.[8]
-
-
Catalyst Preparation: In a separate small vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (0.01 mmol) and sodium ascorbate (0.02 mmol) in ~0.5 mL of water. The solution should turn a pale yellow/green, indicating the reduction of Cu(II) to the active Cu(I).
-
Reaction Initiation: Add the freshly prepared catalyst solution to the stirring solution of reactants.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. A precipitate of the triazole product may form as the reaction proceeds.
-
Work-up: Once the reaction is complete, add 10 mL of water to the flask. If a clean precipitate has formed, it can be isolated by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether to remove any residual starting material.
-
Alternative Work-up: If the product is soluble, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity.[9] If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the 1-benzyl-4-phenyl-1,2,3-triazole product using NMR, IR, and Mass Spectrometry.[11]
Protocol for 1,5-Disubstituted Triazoles: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction is a powerful complementary method to CuAAC, affording selective access to 1,5-disubstituted 1,2,3-triazoles.[12] A significant advantage of RuAAC is its tolerance for internal alkynes, enabling the synthesis of 1,4,5-trisubstituted triazoles.[12][13]
Mechanistic Causality
Unlike the copper-catalyzed pathway, the RuAAC mechanism does not involve a metal acetylide. Instead, it is believed to proceed via an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[14] The regioselectivity is determined during this step, where the first C-N bond forms between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. This is followed by rate-determining reductive elimination to release the triazole product and regenerate the catalyst.[14][15]
Why Ruthenium? Ruthenium(II) complexes, particularly those with a Cp* (pentamethylcyclopentadienyl) ligand like [Cp*RuCl(COD)], are highly effective.[14] The ruthenium center activates the alkyne through π-coordination, which is a fundamentally different activation mode than the σ-bond formation seen in CuAAC, leading to the opposite regioselectivity.[16]
Caption: General experimental workflow for a RuAAC synthesis.
General Protocol for RuAAC Synthesis
This protocol describes the synthesis of 1-benzyl-5-phenyl-1,2,3-triazole.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Benzyl Azide | 133.15 | 133 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 102 mg (112 µL) | 1.0 | 1.0 |
| [Cp*RuCl(COD)] | 379.93 | 7.6 mg | 0.02 | 0.02 (2 mol%) |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Methodology
-
Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the ruthenium catalyst, [Cp*RuCl(COD)] (0.02 mmol).
-
Scientist's Note: Ruthenium catalysts can be sensitive to air and moisture, so maintaining an inert atmosphere is crucial for optimal activity and reproducibility. Anhydrous solvents should be used.
-
-
Reagent Addition: Add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) to the flask via syringe.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 80 °C and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. RuAAC reactions may require longer reaction times (4-24 hours) compared to CuAAC.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1,5-disubstituted triazole product and separate it from the catalyst.
-
Characterization: Confirm the structure and regiochemistry of the product using 1D and 2D NMR techniques, in addition to MS and IR.[17] The distinction between the 1,4- and 1,5-isomers is readily made via ¹H and ¹³C NMR spectroscopy.
Structural Validation and Characterization
Unambiguous characterization is essential to confirm the successful synthesis and, critically, the regiochemistry of the triazole product.[18]
-
NMR Spectroscopy: ¹H NMR is invaluable. For 1,4-disubstituted triazoles, the triazole proton typically appears as a sharp singlet. For 1,5-disubstituted isomers, this proton signal is often shifted and its chemical environment is distinct. ¹³C NMR and 2D NMR (HSQC, HMBC) experiments are used for definitive assignment of the triazole ring carbons.[17]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the azide and alkyne fragments. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition.[18]
-
Infrared (IR) Spectroscopy: Useful for monitoring the reaction's progress. The disappearance of the characteristic strong, sharp azide (N₃) stretch (around 2100 cm⁻¹) and the alkyne C≡C-H stretch (around 3300 cm⁻¹) are clear indicators of a successful reaction.
Conclusion and Future Outlook
The copper and ruthenium-catalyzed azide-alkyne cycloaddition reactions are cornerstone methodologies in modern organic synthesis and drug discovery. They provide chemists with a reliable and modular "toolkit" for assembling complex, bioactive molecules with precise control over their architecture. The CuAAC remains the workhorse for generating 1,4-disubstituted triazoles, while the RuAAC offers essential access to the complementary 1,5-isomers and fully substituted systems. As research progresses, the focus will continue to be on developing more sustainable catalytic systems, expanding the substrate scope, and applying these powerful reactions to solve increasingly complex challenges in medicinal chemistry and materials science.[2][3]
References
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC). [Link]
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]
-
On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. ACS Publications. [Link]
-
Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]
-
CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. ResearchGate. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. [Link]
-
Recent advances in the researches of triazole compounds as medicinal drugs. ResearchGate. [Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health (NIH). [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. MDPI. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ResearchGate. [Link]
-
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]
-
ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. ResearchGate. [Link]
-
Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. PubMed. [Link]
-
Bioactive 1,2,3‐Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. Sci-Hub. [Link]
-
New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. ResearchGate. [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsr.com [ijpsr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecules | Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives [mdpi.com]
- 7. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole as a Versatile Building Block for 1,5-Disubstituted Triazoles
Introduction: The Strategic Value of the 1,5-Disubstituted 1,2,3-Triazole Scaffold
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and chemical biology, largely due to its remarkable stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become the benchmark for synthesizing 1,4-disubstituted 1,2,3-triazoles, the regioselective synthesis of their 1,5-disubstituted counterparts remains a more nuanced challenge.[2][3] These 1,5-isomers offer a distinct spatial arrangement of substituents, providing a critical tool for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of functional materials.[4]
This guide details the application of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole as a potent and versatile building block for the targeted synthesis of 1-methyl-5-aryl/heteroaryl-1H-1,2,3-triazoles via the palladium-catalyzed Stille cross-coupling reaction.[5] We provide an in-depth analysis of the reaction mechanism, field-tested experimental protocols, and the critical parameters that ensure successful and reproducible outcomes.
Compound Profile: this compound
This organostannane reagent is an air- and moisture-stable compound, making it a convenient precursor for introducing the 1-methyl-1H-1,2,3-triazol-5-yl moiety. Its utility stems from the specific reactivity of the carbon-tin bond in palladium-catalyzed cross-coupling cycles.
| Property | Value | Source |
| IUPAC Name | tributyl(1-methyl-1H-1,2,3-triazol-5-yl)stannane | PubChem |
| CAS Number | 170681-98-8 | [6][7] |
| Molecular Formula | C₁₅H₃₁N₃Sn | [6][7] |
| Molecular Weight | 372.14 g/mol | [6][7] |
| Appearance | Typically a colorless to pale yellow oil | General Knowledge |
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and generally neutral reaction conditions, which are often compatible with complex and sensitive molecular architectures.[8][9] In the context of our building block, it provides a reliable and regioselective pathway to forge a C(sp²)-C(sp²) bond between the triazole C5 position and an aryl or heteroaryl partner.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process, catalyzed by a Pd(0) complex, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R¹-X) of the coupling partner, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle. The reactivity order for the halide is I > Br > Cl.[10]
-
Transmetalation: The organostannane reagent (R²-SnBu₃) exchanges its organic group (the triazole moiety) with the halide on the Pd(II) complex. This step regenerates the tin halide byproduct (X-SnBu₃) and produces a new Pd(II) intermediate bearing both organic partners. Additives like copper(I) salts can sometimes accelerate this step.[8]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The Stille catalytic cycle.
General Protocol for Stille Coupling
This protocol provides a robust starting point. Optimization of catalyst, ligand, solvent, and temperature may be required for specific substrates, particularly for less reactive aryl chlorides.
Trustworthiness Note: Organotin compounds are toxic. All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (gloves, lab coat, safety glasses) is mandatory. Tin byproducts must be quenched and disposed of according to institutional safety protocols, often by treatment with aqueous KF to precipitate insoluble and less hazardous tin fluorides.[11]
Experimental Workflow Diagram
Caption: Standard workflow for a Stille cross-coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., AsPh₃, P(o-tol)₃).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (e.g., Argon or Nitrogen). This is a critical step, as oxygen can deactivate the Pd(0) catalyst.
-
Solvent and Reagent Addition: Through a septum, add the anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF, 0.1-0.2 M concentration) via syringe.[12] Add the aryl or heteroaryl halide (1.0 equiv) and this compound (1.1–1.2 equiv). The slight excess of the organostannane ensures complete consumption of the potentially more valuable halide partner.
-
Reaction Execution: Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (reaction times can range from 2 to 24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
To remove the highly toxic tributyltin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This precipitates insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-methyl-5-aryl/heteroaryl-1H-1,2,3-triazole product.
Representative Applications & Substrate Scope
The following table summarizes typical conditions and outcomes for the Stille coupling, demonstrating the versatility of this building block.
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Toluene | 100 | 12 | 88 | [12] |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) / AsPh₃ (10) | Dioxane | 100 | 16 | 75 | [13] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (4) | DMF | 90 | 8 | 92 | [12] |
| 4 | 3-Chlorobenzonitrile | Pd₂(dba)₃ (5) / P(t-Bu)₃ (12) | Dioxane | 110 | 24 | 65 | [8] |
| 5 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (3) | Toluene | 110 | 12 | 85 | [12] |
Note: Yields and conditions are representative and based on analogous Stille coupling reactions of stannyl-heterocycles. Specific yields for this compound may vary.
Synthesis of the Building Block
While this compound is commercially available from several vendors, an in-house synthesis may be desirable. A plausible and effective route involves the direct stannylation of 1-methyl-1H-1,2,3-triazole.
Proposed Synthetic Protocol: Lithiation and Stannylation
This protocol is based on standard methodologies for the C-H functionalization of azoles. The C5 proton of N-substituted 1,2,3-triazoles is the most acidic and can be selectively removed by a strong base.
-
Setup and Deprotonation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1-methyl-1H-1,2,3-triazole (1.0 equiv)[14] in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equiv, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour. The formation of the C5-lithiated intermediate is the key step.
-
Stannylation: To the cold solution, add tributyltin chloride (Bu₃SnCl, 1.1 equiv) dropwise via syringe.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours or overnight.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the title compound.
Concluding Remarks for the Research Professional
This compound is a highly effective reagent for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. Its primary application via the Stille cross-coupling offers excellent functional group tolerance, making it suitable for late-stage functionalization in complex synthesis campaigns. While the toxicity of organotin reagents necessitates careful handling and rigorous purification, the reliability and predictability of the Stille reaction make this building block an invaluable tool for researchers in drug development and materials science. The protocols and mechanistic insights provided herein serve as a comprehensive guide to leveraging its synthetic potential.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22609826, this compound. PubChem. Retrieved from [Link]
-
Yadav, G., & Singh, T. (2022). An efficient strategy have been developed for the synthesis of fully substituted 1,2,3‐triazoles and 1,5‐disubstituted 1,2,3‐triazoles. Wiley Online Library. Retrieved from [Link]
-
Panda, S. S., et al. (2021). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. PubMed. Retrieved from [Link]
-
Pharmaffiliates. 1-Methyl-5-(tributylstannyl)-1H-1,2,4-triazole. Pharmaffiliates. Retrieved from [Link]
-
Nguyen, T. L. H., et al. (2021). Synthesis of 1,5-disubstituted 1,2,3-triazole via multi-component reaction. ResearchGate. Retrieved from [Link]
-
Chen, B., et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. National Institutes of Health. Retrieved from [Link]
-
Gessé, M. C., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health. Retrieved from [Link]
-
Voskressensky, L. G., et al. (2016). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140119, 1-Methyl-1H-1,2,3-triazole. PubChem. Retrieved from [Link]
-
Albrecht, B. K., & Williams, R. M. (2011). PALLADIUM-CATALYZED STILLE BIARYL COUPLING IN THE SYNTHESIS OF A MODEL SYSTEM FOR THE TMC-95A/B K-L-M RING SYSTEM. Organic Syntheses. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
Taleb, M., & Netchitailo, P. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. Stille reaction. Wikipedia. Retrieved from [Link]
- Google Patents. Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents.
-
Aizpurua, J. M. (2017). Synthesis and Applications of 1,2,3-Triazoles. ResearchGate. Retrieved from [Link]
-
Hammerschmidt, F. (2013). Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. IJPSR. Retrieved from [Link]
-
Burke, S. D. (2007). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie. Retrieved from [Link]
-
Vaishnani, M. J., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. Retrieved from [Link]
-
Al-Zoubi, W. (2017). Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. ResearchGate. Retrieved from [Link]
-
Kowalska, A. (2015). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. Retrieved from [Link]
-
Oh, Y., et al. (2016). Design and synthesis of 3,3'-triazolyl biisoquinoline N,N'-dioxides via Hiyama cross-coupling of 4-trimethylsilyl-1,2,3-triazoles. National Institutes of Health. Retrieved from [Link]
-
Delaunay, W., et al. (2019). Synthesis of the First Resorcin[13]arene-Functionalized Triazolium Salts and Their Use in Suzuki–Miyaura Cross-Coupling Reactions. MDPI. Retrieved from [Link]
-
Hassan, S. W. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Retrieved from [Link]
-
Mphahlele, M. J. (2018). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Retrieved from [Link]
-
Muto, K. (2021). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. Retrieved from [Link]
Sources
- 1. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | C15H31N3Sn | CID 22609826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-METHYL-5-TRIBUTYLSTANNANYL-1H-[1,2,3]TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides
Introduction: The Transformative Power of Palladium-Catalyzed Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of chemical synthesis, providing an unparalleled toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable in the pharmaceutical, agrochemical, and materials science industries.[1][2] This guide provides an in-depth exploration of the reaction conditions for coupling aryl halides, offering not just protocols, but a deeper understanding of the interplay between catalysts, ligands, bases, and solvents that govern the success of these powerful reactions.
The utility of these reactions stems from their broad functional group tolerance, high efficiency, and the ability to construct complex molecular architectures from readily available starting materials.[3] This document is designed for researchers, scientists, and drug development professionals, aiming to provide both a theoretical framework and practical, field-proven protocols for the most common and impactful palladium-catalyzed cross-coupling reactions.
Core Concepts: The Catalytic Cycle and the Role of Key Components
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation (for coupling reactions involving an organometallic reagent), and reductive elimination.[2][4] Understanding this cycle is paramount to rationally designing and troubleshooting experiments.
The Catalytic Cycle: A Unified Mechanistic Framework
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
"Pd(0)L_n" [fillcolor="#4285F4", label="Active Pd(0) Catalyst"]; "Ar-Pd(II)-X(L_n)" [fillcolor="#EA4335", label="Oxidative Addition\nIntermediate"]; "Ar-Pd(II)-R(L_n)" [fillcolor="#FBBC05", label="Transmetalation\nIntermediate"]; "Ar-R" [fillcolor="#34A853", label="Coupled Product"];
"Pd(0)L_n" -> "Ar-Pd(II)-X(L_n)" [label=" Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L_n)" -> "Ar-Pd(II)-R(L_n)" [label=" Transmetalation\n(R-M)"]; "Ar-Pd(II)-R(L_n)" -> "Ar-R" [label=" Reductive Elimination"]; "Ar-R" -> "Pd(0)L_n" [style=invis]; "Ar-Pd(II)-R(L_n)" -> "Pd(0)L_n" [label=" "];
caption [shape=plaintext, fontcolor="#202124", fontsize=10, label="General Catalytic Cycle for Cross-Coupling Reactions"]; }
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex.[5][6] This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[1][3] Aryl chlorides, being the most challenging substrates, often require specialized catalyst systems.[7] The mechanism of oxidative addition can be either concerted or proceed through a nucleophilic displacement pathway, depending on the substrate and ligands.[6][8]
-
Transmetalation: In reactions like the Suzuki, Stille, and Sonogashira couplings, the next step is transmetalation. Here, the organic group (R) from an organometallic reagent (R-M) is transferred to the palladium(II) center, displacing the halide.[2] This step is often facilitated by a base, which activates the organometallic reagent.[9]
-
Reductive Elimination: The final step is reductive elimination, where the two organic fragments (Ar and R) are coupled together to form the desired product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to start a new cycle.[1][2] The steric and electronic properties of the ligands play a crucial role in promoting this step.[10]
The Pillars of Success: Catalyst, Ligand, Base, and Solvent
The choice of each reaction component is critical and interconnected. A thoughtful selection based on the specific substrates and desired outcome is the key to a successful cross-coupling reaction.
-
Palladium Catalyst: A variety of palladium sources can be used, including Pd(0) complexes like Pd(PPh₃)₄ and Pd₂(dba)₃, as well as Pd(II) salts such as Pd(OAc)₂ and PdCl₂, which are reduced in situ to the active Pd(0) species.[11][12][13] The choice of precatalyst can influence the reaction kinetics and the formation of the active catalyst.[14]
-
Ligands: Ligands are arguably the most important component for fine-tuning the reactivity and selectivity of the palladium catalyst.[10][15] They stabilize the palladium center, influence its electronic properties, and control the steric environment around the metal. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are commonly employed to enhance the rates of oxidative addition and reductive elimination.[1][16] The bite angle of bidentate ligands is another critical parameter affecting catalyst performance.[14]
-
Base: The base plays a multifaceted role in cross-coupling reactions. In Suzuki couplings, it activates the boronic acid for transmetalation.[9] In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOt-Bu).[1][9] The choice of base must be compatible with the functional groups present in the substrates.
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction rate and selectivity.[17] Common solvents include ethereal solvents like dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF.[1][18] In some cases, biphasic solvent systems (e.g., toluene/water) are used, particularly in Suzuki reactions.[1]
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryls, styrenes, and polyolefins due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][4]
Key Considerations for Suzuki-Miyaura Coupling
-
Organoboron Reagents: While boronic acids are the most common coupling partners, boronic esters and organotrifluoroborates can also be used.[1][2]
-
Base Selection: The choice of base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[9] For base-sensitive substrates, milder bases like KF can be employed.[19]
-
Solvent System: The reaction can be performed in a variety of solvents, including toluene, THF, and dioxane, often with the addition of water.[1][2] The use of aqueous solvent systems can be advantageous for both safety and economic reasons.[1]
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Toluene/H₂O | 80-100 | 2-12 | 85-98 |
| Aryl Bromide | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 6-24 | 80-95 |
| Aryl Chloride | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Toluene | 110 | 12-24 | 70-90 |
Note: Conditions are general and may require optimization for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene/H₂O (10:1 mixture, 11 mL)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.[20]
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[21]
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[22][23] This reaction has found widespread application in medicinal chemistry due to the prevalence of the aniline moiety in pharmaceutical agents.[23]
Key Considerations for Buchwald-Hartwig Amination
-
Catalyst System: The choice of ligand is critical for achieving high yields and broad substrate scope. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the challenging C-N bond formation.[7][16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common base, although other bases like LHMDS and Cs₂CO₃ can also be used.[7]
-
Solvent: Aprotic solvents such as toluene, dioxane, and THF are typically used.[18][24] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction.[24]
Data Presentation: Typical Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Bromide | Primary Alkylamine | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu (1.2) | Toluene | 80-100 | 12-24 | 80-95 |
| Aryl Chloride | Secondary Amine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100-120 | 18-36 | 75-90 |
| Aryl Triflate | Aniline | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | THF | 65-80 | 12-24 | 85-98 |
Note: Conditions are general and may require optimization for specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add a stir bar, then add 4-chlorotoluene and morpholine.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.
The Heck Reaction: Vinylation of Aryl Halides
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[11][25] This reaction is a powerful tool for the synthesis of styrenes and other vinylated arenes.
Key Considerations for the Heck Reaction
-
Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are generally the best substrates for the Heck reaction.[11]
-
Base: A base, typically an amine like triethylamine or an inorganic base such as potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.[11]
-
Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the aryl group and the palladium to the alkene, followed by syn-elimination of the palladium hydride, leading to the trans-substituted alkene as the major product.[25]
Experimental Workflow: The Heck Reaction
Caption: A generalized experimental workflow for performing a Heck reaction.
Experimental Protocol: Heck Reaction of Iodobenzene with Ethyl Acrylate
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
PPh₃ (0.02 mmol, 2 mol%)
-
Triethylamine (1.5 mmol, 1.5 equiv)
-
Acetonitrile (5 mL)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask, add Pd(OAc)₂, PPh₃, and a stir bar.
-
Add acetonitrile, followed by iodobenzene, ethyl acrylate, and triethylamine.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium iodide salt.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl cinnamate.
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[26][27] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[3][28]
Key Considerations for Sonogashira Coupling
-
Copper Co-catalyst: The role of the copper(I) salt (typically CuI) is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[28] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[28]
-
Solvent: A variety of solvents can be used, with DMF and THF being common choices.[28]
Experimental Protocol: Sonogashira Coupling of 1-Iodo-4-nitrobenzene with Phenylacetylene
Materials:
-
1-Iodo-4-nitrobenzene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a Schlenk flask, add 1-iodo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
The Stille Coupling: Versatility with Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[12] A key advantage of the Stille reaction is its excellent functional group tolerance, allowing for the presence of sensitive groups like aldehydes, ketones, and carboxylic acids.
Key Considerations for Stille Coupling
-
Organostannanes: While versatile, organotin reagents are toxic, and the removal of tin byproducts can be challenging.[12]
-
Additives: In some cases, additives like CuI or fluoride salts can accelerate the reaction rate.[29]
-
Ligands: The choice of ligand can significantly impact the reaction efficiency. Electron-rich and sterically hindered ligands are often beneficial.[29]
Experimental Protocol: Stille Coupling of 4-Vinylphenyl Triflate with Tributyl(phenyl)stannane
Materials:
-
4-Vinylphenyl triflate (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
LiCl (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (5 mL)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes)
Procedure:
-
To a flame-dried flask under argon, add Pd(PPh₃)₄ and LiCl.
-
Add anhydrous THF, followed by 4-vinylphenyl triflate and tributyl(phenyl)stannane.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 16 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 30 minutes to precipitate the tin fluorides.
-
Filter the mixture through Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Continuously Evolving Field
The palladium-catalyzed cross-coupling of aryl halides is a mature yet continuously evolving field. The development of new ligands and catalyst systems continues to expand the scope and utility of these reactions, enabling the synthesis of increasingly complex molecules with greater efficiency and selectivity. A thorough understanding of the fundamental principles outlined in this guide, coupled with careful experimental design and execution, will empower researchers to successfully apply these transformative reactions in their own synthetic endeavors.
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics - ACS Publications. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Weizmann Research Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics - ACS Publications. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development - ACS Publications. [Link]
- Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Books.
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Chemistry Heck Reaction. sathee jee. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]
-
Buchwald-Hartwig Amination. WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC - NIH. [Link]
-
Use of Base Metals in Suzuki Coupling. WordPress. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]
-
The Stille Reaction. Chem 115 Myers. [Link]
-
Heck reaction. Wikipedia. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. theses.enscm.fr [theses.enscm.fr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 25. Heck Reaction [organic-chemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Sonogashira Coupling [organic-chemistry.org]
- 28. books.rsc.org [books.rsc.org]
- 29. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
use of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole in materials science
An Application Guide to the Use of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole in Materials Science
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound in Advanced Polymer Synthesis
The pursuit of novel functional materials with tailored electronic, thermal, and mechanical properties is a cornerstone of modern materials science. Within this landscape, nitrogen-rich heterocyclic polymers have garnered significant attention. The 1,2,3-triazole moiety, in particular, is a compelling building block due to its high dipole moment, chemical stability, and ability to engage in hydrogen bonding. These characteristics make triazole-containing polymers promising candidates for applications ranging from polymer electrolytes and high-performance dielectrics to materials for organic electronics.[1]
This compound emerges as a key monomer for the synthesis of these advanced materials. This organostannane is specifically designed for palladium-catalyzed cross-coupling reactions, most notably the Stille polycondensation. This reaction allows for the precise incorporation of the 1-methyl-1,2,3-triazole unit into a polymer backbone, enabling the systematic tuning of material properties. This guide provides a comprehensive overview of the application of this versatile monomer, with a focus on detailed protocols for Stille polycondensation, an analysis of the resulting polymer's characteristics, and a discussion of its potential in materials science.
PART 1: The Monomer - Synthesis and Handling
The synthesis of this compound is typically achieved through the stannylation of 1-methyl-1,2,3-triazole. This can be accomplished by deprotonation of the C-5 position with a strong base, such as n-butyllithium, followed by quenching with tributyltin chloride. Careful control of stoichiometry and temperature is crucial to ensure high yields and prevent side reactions.
Safety Note: Organotin compounds, including this compound, are toxic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
PART 2: Application in Stille Polycondensation for Novel Materials
The primary application of this compound in materials science is its use as a monomer in Stille polycondensation. This powerful carbon-carbon bond-forming reaction offers excellent functional group tolerance and mild reaction conditions, making it ideal for the synthesis of complex, functional polymers.
The Underlying Chemistry: A Mechanistic Overview of Stille Coupling
The Stille reaction proceeds via a catalytic cycle involving a palladium(0) complex. The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the dihaloaromatic comonomer (Ar-X₂) to form a Pd(II) species.
-
Transmetalation: The organostannane monomer transfers its triazole group to the palladium center, displacing a halide and forming a new Pd-C bond. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond in the growing polymer chain and regenerating the Pd(0) catalyst.
This cycle repeats, leading to the formation of a high molecular weight polymer.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of a Poly(1-methyl-1,2,3-triazole-co-arene)
This protocol describes a general procedure for the Stille polycondensation of this compound with a dihaloarene comonomer.
Materials:
-
This compound (1.0 eq)
-
Dihaloarene (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) (2-5 mol%)
-
Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃) (8-20 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Standard Schlenk line glassware
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: A typical experimental workflow for Stille polycondensation.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 10 mol%).
-
Expertise & Experience: The choice of catalyst and ligand is critical. Pd₂(dba)₃ is a stable Pd(0) source, and bulky, electron-rich phosphine ligands like P(o-tol)₃ facilitate the oxidative addition step and prevent catalyst decomposition.
-
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with high-purity argon. This is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and quench the reaction.
-
Reagent Addition: Through a cannula, add anhydrous, degassed toluene to the flask. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation. Subsequently, add the dihaloarene comonomer (1.0 eq) and this compound (1.0 eq).
-
Trustworthiness: Using a 1:1 stoichiometric ratio of the two monomers is essential for achieving high molecular weight polymers. Any deviation can lead to chain termination and a lower degree of polymerization.
-
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 90-110 °C for toluene) and stir vigorously. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. Reaction times typically range from 24 to 48 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by GPC), cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. To remove residual catalyst and oligomers, the polymer should be further purified, for instance, by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove impurities, followed by extraction with a solvent that dissolves the polymer (e.g., chloroform or THF) and reprecipitation.
-
Expertise & Experience: Rigorous purification is necessary to remove toxic tin byproducts. Washing the polymer solution with an aqueous KF solution before precipitation can help to remove tributyltin halides as insoluble tributyltin fluoride.[2]
-
Quantitative Data Summary
The following table provides representative parameters for the Stille polycondensation. Note that these are starting points and may require optimization for specific substrates.
| Parameter | Value/Condition | Rationale |
| Comonomer Ratio | 1:1 | Essential for achieving high molecular weight. |
| Catalyst Loading | 2-5 mol% Pd | Balances reaction rate and cost/purity concerns. |
| Ligand | P(o-tol)₃, AsPh₃ | Bulky ligands promote reductive elimination. |
| Solvent | Toluene, DMF, Dioxane | High-boiling, aprotic solvents are preferred. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction without decomposition. |
| Reaction Time | 24 - 48 hours | Typically required to reach high molecular weight. |
PART 3: Characterization and Properties of Poly(1-methyl-1,2,3-triazole)s
The resulting polymers should be thoroughly characterized to determine their molecular weight, thermal properties, and structure, which in turn dictate their potential applications.
Expected Polymer Characteristics
Polymers incorporating the 1-methyl-1,2,3-triazole unit are expected to exhibit high thermal stability due to the aromatic nature of the triazole ring. The polar nature of the triazole can also lead to interesting solubility profiles and intermolecular interactions.
| Property | Typical Range | Analytical Technique |
| Number-Average Molecular Weight (Mₙ) | 10 - 50 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (T₉) | 150 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Tₔ) | > 350 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
Analytical Protocols
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the polymer. A polystyrene standard is typically used for calibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the tributylstannyl protons in ¹H NMR and the appearance of new aromatic signals confirm successful polymerization.
-
Thermogravimetric Analysis (TGA): This technique is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer, which provides insight into its amorphous or semi-crystalline nature and its operational temperature range.[4]
PART 4: Potential Applications in Materials Science
The unique properties of the 1,2,3-triazole ring make polymers derived from this compound attractive for several advanced applications:
-
High-Performance Dielectrics: The high dipole moment of the triazole unit can contribute to a high dielectric constant, making these materials suitable for use in capacitors and other electronic components.
-
Polymer Electrolytes: The nitrogen atoms in the triazole ring can coordinate with metal cations (e.g., Li⁺), suggesting potential applications as solid polymer electrolytes for batteries.
-
Organic Electronics: When copolymerized with suitable aromatic units, the resulting conjugated polymers can exhibit interesting optoelectronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[5]
-
Gas Separation Membranes: The polarity and potential for hydrogen bonding of the triazole units can be exploited to create membranes with selective gas permeability.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs.
- BenchChem. (2025). Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. BenchChem.
- Niskanen, J., et al. (2021). 1,2,3-Triazole based poly(ionic liquids)
- Yan, J., et al. (2013). Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation. Polymer Chemistry, 4(13), 3644-3652.
- Zhang, Y., et al. (2017). A mini review of the synthesis of poly-1,2,3-triazole-based functional materials. RSC Advances, 7(10), 5549-5559.
- Natheer, R. T., Khattab, A. F., & Mahmood, H. S. (2024). Synthesis of New polymers of Triazole Derivatives. NTU Journal of Pure Sciences, 3(3), 30-37.
- Marelli, E., et al. (2015). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 7(9), 1726-1743.
-
Royal Society of Chemistry. (2013). Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation. Polymer Chemistry. Retrieved from [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stille Reaction with Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Triazoles and the Power of the Stille Reaction
Substituted triazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their unique electronic properties, stability, and ability to engage in hydrogen bonding have led to their incorporation into a wide range of pharmaceuticals, agrochemicals, and functional materials. The precise installation of diverse substituents onto the triazole core is paramount for fine-tuning molecular properties and optimizing biological activity.
The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, stands out as a robust and versatile method for forging carbon-carbon bonds.[3][4][5] Its remarkable tolerance for a wide array of functional groups makes it particularly well-suited for the late-stage functionalization of complex molecules, a critical capability in drug discovery.[6][7][8] This application note provides a detailed experimental procedure for the Stille reaction with substituted triazoles, offering insights into the underlying principles and practical guidance for successful execution.
Mechanistic Rationale: Understanding the Catalytic Cycle
The efficacy of the Stille reaction hinges on a well-defined palladium-catalyzed cycle. A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halo-triazole, forming a Pd(II) intermediate.[7][8]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center. This is often the rate-determining step of the cycle.[4][8] The use of co-catalysts, such as copper(I) iodide, can significantly accelerate this step, particularly with nitrogen-containing heterocycles.[9][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst to continue the cycle.[7][8]
Caption: The catalytic cycle of the Stille reaction.
Experimental Workflow: A Step-by-Step Guide
The successful execution of a Stille reaction with substituted triazoles requires careful preparation of the starting materials and meticulous execution of the reaction protocol. The following workflow outlines the key stages, from precursor synthesis to product purification.
Caption: A generalized experimental workflow for the Stille reaction.
Part 1: Synthesis of Triazole Precursors
The Stille reaction requires one coupling partner to be a halide (or pseudohalide) and the other to be an organostannane. Below are representative protocols for the synthesis of 5-iodo-1,2,3-triazoles and 5-(tributylstannyl)-1,2,3-triazoles.
Protocol 1A: Synthesis of 1,4-Disubstituted 5-Iodo-1,2,3-triazoles[11][12]
This protocol utilizes an in-situ generated copper(I) catalyst for the cycloaddition of an organic azide and a terminal alkyne in the presence of an iodine source.
Materials:
-
Organic azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) perchlorate hexahydrate (0.05 equiv)
-
Sodium iodide (2.0 equiv)
-
Amine base (e.g., triethylamine, 1.0 equiv)
-
Solvent (e.g., THF)
Procedure:
-
To a solution of the organic azide and terminal alkyne in the chosen solvent, add the amine base.
-
In a separate flask, dissolve copper(II) perchlorate and sodium iodide in the solvent to generate the active copper(I) species and triiodide ions.
-
Add the copper/iodide solution to the azide/alkyne mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1B: Synthesis of 5-(Tributylstannyl)isoxazoles (as an analogue for triazoles)[13]
While a direct protocol for 5-(tributylstannyl)-1,2,3-triazoles was not explicitly found, the synthesis of the analogous 5-(tributylstannyl)isoxazoles provides a viable synthetic route that can be adapted. This method involves the 1,3-dipolar cycloaddition of ethynyltributylstannane with a nitrile oxide. A similar approach with an azide would yield the desired stannylated triazole.
Materials:
-
Ethynyltributylstannane (1.0 equiv)
-
Appropriate precursor for the 1,3-dipole (e.g., a hydroximoyl chloride for a nitrile oxide, or an organic azide for a triazole)
-
Base (e.g., triethylamine)
-
Solvent (e.g., toluene)
Procedure:
-
Dissolve the 1,3-dipole precursor in the solvent.
-
Add triethylamine to generate the reactive 1,3-dipole in situ.
-
Add ethynyltributylstannane to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, filter off any precipitated salts and concentrate the filtrate.
-
Purify the crude product by column chromatography or distillation.
Part 2: The Stille Cross-Coupling Reaction
The following is a general protocol for the Stille cross-coupling of a halo-triazole with an organostannane. This can be adapted for the coupling of a stannyl-triazole with an aryl/vinyl halide.
Protocol 2: Stille Coupling of a 5-Iodo-1,2,3-triazole with an Organostannane[14]
Materials & Reagents:
| Reagent/Material | Role | Typical Amount (equiv) | Purity/Notes |
| 5-Iodo-1,2,3-triazole derivative | Electrophile | 1.0 | Synthesized via Protocol 1A or commercially available |
| Organostannane (e.g., vinylstannane) | Nucleophile | 1.1 - 1.5 | Commercially available or synthesized |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.05 | High purity, stored under inert atmosphere |
| Copper(I) Iodide (CuI) | Co-catalyst (optional) | 0.1 | Can accelerate transmetalation |
| Anhydrous, Degassed Solvent | Reaction Medium | - | Toluene, DMF, or THF are common choices |
| Inert Gas | Atmosphere | - | Argon or Nitrogen |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and, if used, copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for a few minutes. Add the 5-iodo-1,2,3-triazole derivative, followed by the organostannane reagent, via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent. Wash the organic layer with a saturated aqueous solution of potassium fluoride (to precipitate tin byproducts) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst activation step. |
| Poor quality reagents/solvent | Ensure reagents are pure and the solvent is anhydrous and degassed. | |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Homocoupling of the Organostannane | Reaction conditions too harsh | Lower the reaction temperature; reduce reaction time. |
| Presence of oxygen | Ensure a strictly inert atmosphere. | |
| Decomposition of Starting Material or Product | High temperature | Reduce the reaction temperature. |
| Incompatible functional groups | While the Stille reaction is tolerant, highly sensitive groups may require protection. | |
| Difficulty in Removing Tin Byproducts | Incomplete precipitation | Use a fluoride wash (e.g., aqueous KF) during workup. |
| Co-elution during chromatography | Add a small percentage of triethylamine to the eluent during chromatography.[6][11] |
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which would render them inactive. Therefore, maintaining an inert atmosphere of argon or nitrogen is critical.
-
Anhydrous and Degassed Solvents: Water can interfere with the catalytic cycle and oxygen can lead to catalyst degradation and unwanted side reactions, such as the homocoupling of the organostannane.
-
Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Stille couplings.[12][13][14] The triphenylphosphine ligands stabilize the palladium center and facilitate the steps of the catalytic cycle. For more challenging couplings, more electron-rich and bulky phosphine ligands may be required.
-
Use of Copper(I) Iodide: The transmetalation step can be sluggish, especially with electron-rich heterocycles. CuI is believed to act as a co-catalyst, facilitating the transfer of the organic group from tin to palladium.[9][10]
Safety Precautions
-
Organostannanes are highly toxic. They should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts can be flammable and are toxic. Handle them in a fume hood and avoid inhalation of dust.
-
Organic solvents are flammable. Ensure all heating is done using a heating mantle and in a well-ventilated area, away from open flames.
By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively employ the Stille reaction for the synthesis of a diverse range of substituted triazoles, advancing their research in drug discovery and materials science.
References
-
Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]
- Rajkhowa, S., Yadav, M. S., Sharma, A., & Tiwari, V. K. (2025). Representative approaches for the synthesis of 1,4,5‐trisubstituted 1,2,3‐triazoles. Tetrahedron.
- Al-Masoudi, N. A., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Molecules, 26(16), 4783.
- Chen, J., et al. (2014). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of Organic Chemistry, 79(6), 2549-2555.
- Thibonnet, J., et al. (2013). Pd‐catalyzed Stille coupling of 5‐iodotriazole and organotin reagents. Synthesis, 45(05), 633-638.
- Huang, H., Jiang, H., Chen, K., & Liu, H. (2009). Pd(PPh3)4-PEG 400 catalyzed protocol for the atom-efficient Stille cross-coupling reaction of organotin with aryl bromides. The Journal of Organic Chemistry, 74(15), 5599-5602.
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
- Thibonnet, J., Carcenac, Y., David-Quillot, F., Abarbri, M., & Duchêne, A. (2013). Palladium-Catalyzed Cross-Coupling of 1,4-Disubstituted 5-Iodo-1,2,3-triazoles with Organotin Reagents. Synthesis, 45(05), 633–638.
- Wei, Y., et al. (2015). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 984896.
-
Frontiers Media S.A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
PubMed. (2009). Pd(PPh3)4-PEG 400 catalyzed protocol for the atom-efficient Stille cross-coupling reaction of organotin with aryl bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,4,5‐Trisubstituted‐1,2,3‐Triazoles from Aryl Azides and Enaminones. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Copper(I) Iodide-Catalyzed Synthesis of 4-Aryl-1H-1,2,3-triazoles from anti-3-Aryl-2,3-dibromopropanoic Acids and Sodium Azide. Retrieved from [Link]
-
Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Retrieved from [Link]
-
Scribd. (n.d.). 11-The Stille Reaction PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Retrieved from [Link]
- Kondo, Y., Uchiyama, D., Sakamoto, T., & Yamanaka, H. (1989). Synthesis and reactions of 5-(tributylstannyl)isoxazoles. Tetrahedron Letters, 30(32), 4249–4250.
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Hein, J. E., et al. (2010). Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes. Beilstein Journal of Organic Chemistry, 6, 954.
- Saadat, S., et al. (2015). Copper (I) iodide nanoparticles on polyaniline as a green, recoverable and reusable catalyst for multicomponent click synthesis of 1,4-disubstituted-1H-1,2,3-triazoles. Oriental Journal of Chemistry, 31(2), 841-848.
-
ResearchGate. (n.d.). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Ye, Y., et al. (2025). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis.
- Kondolff, I., Doucet, H., & Santelli, M. (2008). Palladium/tetraphosphine catalyzed suzuki cross‐coupling of heteroarylboronic acids with aryl halides. Journal of Heterocyclic Chemistry, 45(1), 109-116.
Sources
- 1. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 13. Pd(PPh3)4-PEG 400 catalyzed protocol for the atom-efficient Stille cross-coupling reaction of organotin with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ascensus [ascensusspecialties.com]
Catalytic Systems for Stille Cross-Coupling Reactions of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole: Application Notes and Protocols
Introduction: The Strategic Importance of 1,5-Disubstituted 1,2,3-Triazoles
The 1,2,3-triazole nucleus is a cornerstone scaffold in modern medicinal chemistry, prized for its exceptional chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] While the copper-catalyzed "click chemistry" (CuAAC) reliably yields 1,4-disubstituted isomers, the synthesis of 1,5-disubstituted 1,2,3-triazoles often requires alternative strategies.[1][2] These 1,5-isomers are of significant interest as they present a different vector for substituent display, opening new avenues in drug design and the development of pharmacologically active molecules.[3][4]
1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole has emerged as a pivotal precursor for the modular synthesis of these valuable 1,5-disubstituted triazoles. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[5][6] This organostannane reagent offers a stable, yet reactive handle for the precise installation of the triazole moiety onto a wide range of organic electrophiles.
This guide provides a detailed examination of the catalytic systems employed for Stille cross-coupling reactions involving this compound. It offers field-proven insights into reaction mechanisms, component selection, and detailed experimental protocols designed for researchers, scientists, and drug development professionals.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction is a powerful C-C bond-forming transformation that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[6][7] The reaction is highly valued for its tolerance of a vast array of functional groups, making it suitable for complex molecule synthesis.[5][8]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Dissecting the Catalytic System: Components and Rationale
The success of the Stille coupling hinges on the judicious selection of its components. Each part of the catalytic system plays a critical role in ensuring efficiency, yield, and selectivity.
| Component | Common Examples | Role & Rationale |
| Palladium Source | Pd(0): Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) Precursors: Pd(OAc)₂, PdCl₂(PPh₃)₂ | The active catalyst is the Pd(0) species. [7]Pd(II) sources are reduced in situ to Pd(0). Pd(PPh₃)₄ is often used directly as it is an air-stable Pd(0) source. Pd₂(dba)₃ is highly active but more air-sensitive, requiring the addition of a supporting ligand. [9][10] |
| Ligand | PPh₃ (Triphenylphosphine)P(o-tol)₃ (Tri(o-tolyl)phosphine)AsPh₃ (Triphenylarsine) | Ligands stabilize the palladium center, prevent precipitation of palladium black, and modulate its electronic properties and steric environment. The choice of ligand can significantly impact the rates of the catalytic steps, especially oxidative addition and reductive elimination. [9] |
| Solvent | Toluene, Dioxane, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | Solvents must be anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw or sparging with argon) to prevent oxidation of the Pd(0) catalyst, which would otherwise lead to catalyst deactivation and side reactions. [7]The choice of solvent can also influence reaction rates. |
| Additives | CuI (Copper(I) Iodide)LiCl (Lithium Chloride)CsF (Cesium Fluoride) | Additives are often used to accelerate the rate-limiting transmetalation step. CuI is a particularly common and effective co-catalyst in Stille reactions. [9][11]LiCl can break up tin aggregates and form more reactive organostannanes. [7] |
Experimental Protocols & Workflow
Executing a successful Stille coupling requires meticulous attention to detail, particularly concerning the exclusion of air and moisture.
Caption: General experimental workflow for the Stille coupling reaction.
Protocol 1: General Procedure for the Stille Coupling of this compound with an Aryl Halide
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF, ~0.1 M concentration)
-
Additives (optional, e.g., CuI, 10 mol%)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for air-sensitive synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any solid additives (e.g., CuI).
-
Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuation (vacuum) and backfilling with argon. This process is critical to remove oxygen.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed solvent via syringe. Stir for 5-10 minutes. Subsequently, add this compound (1.1 equiv) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Tin Removal: Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This causes the tributyltin byproducts to precipitate as a filterable solid (tributyltin fluoride). Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Purification: The filtered organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the desired 1,5-disubstituted triazole.
Table 2: Representative Conditions for Stille Coupling
| Entry | Aryl Halide (R-X) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 110 | 85 |
| 2 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 100 | 78 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 91 |
| 4 | Ethyl 4-bromobenzoate | PdCl₂(PPh₃)₂ (5) | - | Toluene | 110 | 82 |
Note: Yields are illustrative and based on typical outcomes for Stille reactions. Optimization is often required for specific substrates.
Field Insights & Troubleshooting
-
The Tin Problem - A Critical Safety Note: Organotin compounds are highly toxic. [8][12]Always handle this compound and the resulting tributyltin byproducts in a well-ventilated fume hood with appropriate personal protective equipment. The KF workup is not just for purification; it is a critical step for waste management, converting the toxic organotin halides into a more easily handled solid precipitate.
-
Troubleshooting Low Yields:
-
Catalyst Deactivation: If the reaction stalls, it may be due to catalyst decomposition. Ensure solvents are rigorously deoxygenated.
-
Slow Transmetalation: This is a common bottleneck. The addition of a stoichiometric amount of CuI can significantly accelerate this step. [11]Switching to a more polar solvent like DMF can also be beneficial.
-
Poor Electrophile Reactivity: The reactivity of the organic halide is crucial: I > Br ≈ OTf >> Cl. [7]For less reactive halides like aryl chlorides, a more electron-rich ligand and higher temperatures may be necessary. A different catalytic system, such as one employing N-heterocyclic carbene (NHC) ligands, might also be effective. [8]* Homocoupling Side Reaction: A common side reaction is the homocoupling of the organostannane. [6]This can sometimes be suppressed by ensuring the reaction is not oxygen-contaminated and by using the correct stoichiometry of reagents.
-
Conclusion: Enabling Rapid Drug Discovery
The palladium-catalyzed Stille cross-coupling of this compound is a robust and versatile method for the synthesis of 1,5-disubstituted triazoles. By understanding the underlying catalytic mechanism and the function of each reaction component, researchers can effectively troubleshoot and optimize these reactions. This methodology provides a powerful tool for rapidly generating diverse libraries of novel chemical entities, accelerating hit-to-lead campaigns and ultimately contributing to the discovery of new therapeutics.
References
-
Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119-122. Retrieved from [Link]
-
Wiley-VCH. (2022). Synthesis of 1,5‐disubstituted 1,2,3‐triazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 13). Stille cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Stille reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Retrieved from [Link]
-
Bojarska, J., et al. (2020). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? Pharmaceuticals, 13(9), 231. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of organolead compounds with organostannanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5-disubstituted 1,2,3-triazoles via hydrolysis and decarboxylation and proposed mechanism. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. Retrieved from [Link]
Sources
- 1. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille_reaction [chemeurope.com]
- 8. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stille Coupling with 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Welcome to the technical support guide for optimizing the Stille cross-coupling reaction with 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this specific heteroaromatic stannane. The 1,2,3-triazole moiety is a valuable scaffold in pharmaceutical development, and its successful incorporation via Stille coupling is often critical.[1] However, like many heteroaromatic systems, its use can present unique challenges compared to standard aryl or vinyl stannanes.[2][3]
This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the mechanistic rationale behind our recommendations to empower you to overcome common obstacles and significantly improve your reaction yields and purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound in Stille couplings.
Category 1: Low or No Yield
Question: My reaction is giving very low yield or is not proceeding at all. What are the most critical initial parameters to investigate?
Answer: A stalled Stille reaction is often due to a suboptimal combination of catalyst, ligand, and solvent, especially with a potentially less reactive stannane like a triazole derivative.
-
Palladium Catalyst Choice: The active catalyst is a Pd(0) species. While Pd(PPh₃)₄ is a common choice, it can sometimes inhibit the reaction due to excess phosphine ligand in solution, which can slow the rate-determining transmetalation step.[4] Consider using a combination of a Pd(0) source like Pd₂(dba)₃ with a separate phosphine ligand. This allows for more precise control over the ligand-to-palladium ratio.
-
Ligand Selection: The electronic nature of the 1,2,3-triazole ring can make the transmetalation step sluggish.[5][6] Using electron-rich, sterically bulky phosphine ligands can accelerate the reaction. These ligands promote the formation of the active, coordinatively unsaturated palladium species and can speed up the final reductive elimination step.[4][7] Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines like SPhos and XPhos.[7][8]
-
Solvent Polarity: The choice of solvent is crucial. Highly polar aprotic solvents like DMF, NMP, or dioxane are generally preferred for Stille couplings as they can facilitate the key transmetalation step.[9] If you are using a less polar solvent like toluene, switching to DMF could provide a significant rate enhancement.
Question: I've optimized my catalyst, ligand, and solvent, but the yield is still poor. What is the most effective additive to use?
Answer: The use of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is the most widely recognized and effective strategy for accelerating sluggish Stille couplings.[5][10] Its effect can be dramatic, increasing reaction rates by orders of magnitude.[5]
There are two primary theories for the "copper effect":
-
In polar solvents (like DMF): Copper(I) is believed to undergo a rapid transmetalation with the organostannane to form a more reactive organocuprate species. This organocuprate then readily transmetalates with the palladium complex, bypassing the slower direct Sn-to-Pd transfer.[5][11]
-
In less polar solvents (like THF or toluene): Copper(I) can act as a scavenger for excess phosphine ligand.[4][12] By binding to the free ligand, it prevents the inhibition of the palladium catalyst and promotes the formation of the active species required for transmetalation.[4]
For your system, adding 0.1 to 0.2 equivalents of CuI is a highly recommended next step.
Question: Can other additives help? What about lithium chloride (LiCl)?
Answer: Yes, lithium chloride (LiCl) can be a powerful rate accelerant, particularly in polar aprotic solvents like DMF or NMP.[5] LiCl is thought to function by several mechanisms:
-
It can displace ligands from the palladium center, creating a more reactive, anionic palladium complex.
-
It can break up tin-solvent aggregates, making the stannane more available for reaction.
-
It facilitates the "open" pathway of transmetalation, which can be faster for some substrates.[5][9]
Adding 2-3 equivalents of anhydrous LiCl can be particularly effective when coupling with aryl chlorides or triflates.
Category 2: Side Product Formation
Question: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my triazole-stannane. How can I prevent this?
Answer: Homocoupling (R²-R²) is a common side reaction in Stille couplings and typically arises from two pathways.[5][13] To minimize it:
-
Use a Pd(0) Source: Homocoupling can occur when the organostannane reacts directly with a Pd(II) precatalyst before the catalytic cycle properly begins.[5] Starting with a well-defined Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, rather than a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, can reduce this side reaction.
-
Ensure an Inert Atmosphere: The presence of oxygen can promote radical pathways that lead to homocoupling.[5] Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-45 minutes) and maintained under a strict inert atmosphere (N₂ or Ar).[14]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the organostannane is typical, but a large excess can sometimes favor homocoupling. Try running the reaction with a stoichiometry closer to 1:1.
Question: My starting stannane appears to be decomposing, and I suspect protodestannylation. What causes this and how can it be avoided?
Answer: Protodestannylation is the cleavage of the carbon-tin bond by an acidic proton, replacing the -SnBu₃ group with a hydrogen atom.[15][16] This is a common decomposition pathway, especially at elevated temperatures.
-
Cause: The primary culprits are trace amounts of water or other acidic impurities in your solvent or reagents. The N-H of an unmethylated triazole could also be a proton source, but your substrate is N-methylated, which helps.
-
Prevention:
-
Rigorous Drying: Use freshly distilled, anhydrous solvents. Dry any solid reagents (like LiCl) in a vacuum oven before use.
-
Use of a Mild Base: In some cases, adding a non-nucleophilic, hindered base like proton sponge or 2,6-lutidine can scavenge trace acid without interfering with the reaction. However, this should be approached with caution as bases can affect the catalyst.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer time. The addition of CuI often allows for milder reaction conditions, which can help suppress this side reaction.[10]
-
Category 3: Purification Challenges
Question: Removing the tributyltin byproducts from my product is extremely difficult. What are the most effective workup procedures?
Answer: The removal of highly nonpolar and toxic organotin byproducts (e.g., Bu₃SnCl, Bu₃SnBr) is a notorious challenge in Stille couplings.[13][17] Standard chromatography is often ineffective due to co-elution.[18]
Here are the two most reliable methods:
-
Aqueous Potassium Fluoride (KF) Wash (Recommended): This is the most common and effective method.[18][19] Tributyltin halides react with aqueous KF to form tributyltin fluoride (Bu₃SnF), which is a solid that is insoluble in most organic solvents and can be removed by filtration.[20] See Protocol 2 for a detailed procedure.
-
Chromatography on Modified Silica: If the KF wash is insufficient, you can modify your chromatography conditions.
-
Triethylamine (Et₃N) Additive: Eluting your column with a solvent system containing 1-2% triethylamine can help retard the slightly acidic tin byproducts on the silica gel.[18][19]
-
Basic Alumina: Using basic alumina instead of silica gel can also be effective for separating the desired product from tin residues.[13]
-
Visualized Reaction and Troubleshooting Logic
Experimental Protocols
Safety Precaution: Organotin compounds are highly toxic.[17][21] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Optimized Stille Coupling of this compound
This general protocol incorporates best practices for maximizing yield with a challenging substrate.
Materials & Reagents:
| Reagent/Material | Stoichiometry | Example Amount (for 1 mmol scale) |
| Aryl/Heteroaryl Halide (R¹-X) | 1.0 equiv | 1.0 mmol |
| This compound | 1.2 equiv | 1.2 mmol |
| Pd₂(dba)₃ | 2.5 mol% | 0.025 mmol (22.9 mg) |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 10 mol% | 0.10 mmol (20.2 mg) |
| Copper(I) Iodide (CuI) | 10 mol% | 0.10 mmol (19.0 mg) |
| Anhydrous, Degassed DMF | - | 5 mL (to make 0.2 M solution) |
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), and CuI (10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[22]
-
Solvent & Reagent Addition: Through the septum, add anhydrous, degassed DMF (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add Stannane: Add the this compound (1.2 equiv) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture in a pre-heated oil bath to 80-100 °C. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the limiting aryl halide starting material. Reactions can take anywhere from 4 to 24 hours.
-
Reaction Quench & Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and proceed directly to Protocol 2 for tin byproduct removal.
Protocol 2: Post-Reaction Tributyltin Byproduct Removal via KF Wash
This procedure should be performed after the reaction is complete and quenched as described in Protocol 1.
Procedure:
-
Initial Wash: Transfer the diluted reaction mixture to a separatory funnel. Wash with water (2 x 20 mL) to remove the bulk of the DMF.
-
KF Treatment: Add a saturated aqueous solution of potassium fluoride (KF) (20 mL) to the separatory funnel containing the organic layer.
-
Vigorous Mixing: Shake the separatory funnel vigorously for 5-10 minutes. You may observe the formation of a white precipitate (Bu₃SnF) at the interface or within the organic layer.[20] Allow the layers to separate.
-
Filtration: Drain the aqueous layer. Filter the entire organic layer through a pad of Celite® or diatomaceous earth to remove the solid Bu₃SnF precipitate. Wash the filter cake with a small amount of ethyl acetate.
-
Final Washes: Return the filtered organic layer to the separatory funnel. Wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product should be significantly depleted of tin byproducts and can now be purified by standard silica gel column chromatography.[18]
References
-
Stille reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available from: [Link]
-
Stille reaction - Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 118(23), 5150-5151. Available from: [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. (n.d.). Retrieved January 22, 2026, from [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stille Coupling - Organic Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure | Request PDF. ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved January 22, 2026, from [Link]
-
The Stille Reaction - Myers. (n.d.). Retrieved January 22, 2026, from [Link]
-
Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization | Request PDF. ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Workup for removing tin byproducts?. ResearchGate. (2017). Retrieved January 22, 2026, from [Link]
-
Organotin chemistry - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stannylation/destannylation. New syntheses of carbonyl compounds via organotin intermediates. Journal of the American Chemical Society. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
THE STILLE REACTION, 38 YEARS LATER. (2016). Retrieved January 22, 2026, from [Link]
-
Synthesis and electrophilic destannylation reactions of trimethylstannyl-substituted methyl crotonates. Organometallics. (n.d.). Retrieved January 22, 2026, from [Link]
-
A versatile protocol for Stille–Migita cross coupling reactions. RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
-
Org. Synth. 2011, 88, 197. (2011). Retrieved January 22, 2026, from [Link]
-
Organostannane addition - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. (2022). Retrieved January 22, 2026, from [Link]
-
Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction | Request PDF. ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Workup [chem.rochester.edu]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Tin Byproducts in Stille Reactions
Welcome to the technical support center for the purification of Stille cross-coupling reaction products. This guide is designed for researchers, scientists, and drug development professionals who utilize the Stille reaction and face the critical challenge of removing toxic organotin byproducts. Here, we provide in-depth, field-proven solutions in a direct question-and-answer format, moving from common inquiries to advanced troubleshooting and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of tin byproducts from my Stille coupling reaction essential?
A1: Organotin compounds, particularly the tributyltin and trimethyltin reagents frequently used in Stille couplings, are notoriously toxic.[1][2] For any application destined for biological systems, such as in medicinal chemistry, or for high-purity materials science, the removal of these neurotoxic and immunotoxic residues is not just a matter of good practice but a stringent regulatory and safety requirement.[1][2] Achieving residual tin levels in the parts-per-million (ppm) range is often the goal.[2]
Q2: What are the primary tin byproducts I should anticipate in my reaction mixture?
A2: The composition of your tin byproducts is directly linked to the stoichiometry and side reactions of your specific Stille coupling. The most common species are:
-
Trialkyltin Halides (R₃SnX): Formed as the direct stoichiometric byproduct of the transmetalation step (e.g., Bu₃SnCl, Bu₃SnBr).[1]
-
Unreacted Organostannane Reagents: Any excess of your starting stannane (e.g., R₄Sn).
-
Hexaalkyldistannanes (R₃Sn-SnR₃): Often formed from homocoupling side reactions of the organostannane reagent.[1]
Q3: Is standard silica gel column chromatography sufficient for removing these byproducts?
A3: While a standard silica gel column can remove the bulk of tin waste, it is frequently insufficient to achieve the low ppm levels required for pharmaceutical and materials applications.[1] Many organotin byproducts, like hexa-n-butylditin, are relatively non-polar and can co-elute with the desired product, leading to persistent contamination.[1]
Q4: Are there alternative cross-coupling reactions that completely avoid tin byproducts?
A4: Yes, several other palladium-catalyzed cross-coupling reactions are available. The Suzuki-Miyaura coupling, which utilizes generally less toxic and more easily removed boronic acids and their derivatives, is a very popular alternative.[1][3] However, the Stille reaction remains invaluable due to the exceptional stability, functional group tolerance, and ease of preparation of many organostannane reagents.[1][4]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges you may encounter during the workup and purification process.
| Issue | Plausible Cause(s) | Recommended Solution(s) |
| Persistent tin contamination after an aqueous Potassium Fluoride (KF) wash. | 1. Insufficient Mixing: The reaction between the organotin species and aqueous fluoride is a biphasic reaction that requires vigorous agitation to form the insoluble trialkyltin fluoride (R₃SnF).[1][2]2. Formation of a Fine Precipitate: The R₃SnF precipitate can be very fine or colloidal, making it difficult to separate cleanly in a separatory funnel.[1] | 1. Increase Agitation & Time: When performing the KF wash in a separatory funnel, shake vigorously for at least one full minute per wash.[5][6] Ensure you are using a saturated or 1M KF solution and perform 2-3 washes.[1]2. Filter Through Celite: If a significant precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®. This will effectively remove the solid R₃SnF.[5] |
| Co-elution of tin byproducts with the product during flash chromatography. | Similar Polarity: The non-polar nature of many tin byproducts (especially hexaalkyldistannanes) causes them to travel with non-polar to moderately polar products on silica gel.[1] | 1. Modify the Eluent: Add a small percentage of triethylamine (e.g., 2-5%) to your eluent system. The amine can interact with the tin species and retard their movement on the column.[1]2. Modify the Stationary Phase: Use a basic stationary phase. You can either use commercial basic alumina or, more effectively, prepare a mixture of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel. This has been shown to reduce tin to ~15 ppm.[1][2] |
| Unreacted tin hydrides (e.g., Bu₃SnH) or distannanes are present. | These species are often less reactive towards aqueous KF and can be particularly challenging to remove due to their non-polar character. | Pre-treat with Iodine (I₂): Before the aqueous workup, treat the crude reaction mixture with a solution of iodine. This converts the tin hydrides and distannanes into the corresponding tin iodides (e.g., Bu₃SnI), which are much more readily removed by a subsequent KF wash or chromatography.[1][2] |
| Low recovery of the desired product after purification. | 1. Product Precipitation: Your product may have some affinity for the tin fluoride precipitate, causing it to be lost during filtration.2. Degradation on Silica: Some sensitive compounds can degrade on standard acidic silica gel. | 1. Adjust Wash Conditions: Try reducing the concentration of the KF solution or performing the wash at a slightly elevated temperature (e.g., 30-40 °C) to minimize co-precipitation of your product.2. Use Deactivated Silica/Alumina: If degradation is suspected, use a neutral or basic stationary phase like alumina, or deactivate silica gel by pre-treating it with triethylamine.[1] |
Data Presentation: Comparison of Tin Removal Methods
The choice of purification method is a critical experimental parameter. This table summarizes the most common techniques, their principles of operation, and their general effectiveness.
| Method | Principle | Advantages | Disadvantages | Typical Residual Tin Level |
| Aqueous KF Wash | Precipitation of insoluble and easily filterable trialkyltin fluoride (R₃SnF).[7] | Simple, inexpensive, and often effective for removing the bulk of tin byproducts.[1] | Can form emulsions; may not be effective for all tin species (e.g., tin hydrides).[1] | Highly substrate-dependent; may still leave significant residues. |
| K₂CO₃-Silica Chromatography | Adsorption of organotin species onto a basic stationary phase, preventing co-elution with the product. | Highly efficient for a broad range of tin impurities; can be used directly on the crude concentrated mixture.[2] | Requires the preparation of the specialized stationary phase. | Down to ~15 ppm.[2] |
| DBU/Iodine Treatment | Chemical conversion of residual tin hydrides and distannanes to tin iodides, which are more polar and easily removed.[2] | Specifically targets some of the most difficult-to-remove byproducts. | Adds extra steps and reagents to the workup procedure. | Used as a pre-treatment before a primary purification method like KF wash or chromatography. |
| Liquid-Liquid Extraction | Partitioning of the product and impurities between two immiscible solvents (e.g., acetonitrile and hexane). | Can be effective if the product and tin byproducts have significantly different polarities. | Efficiency is highly dependent on the partition coefficients; may require multiple extractions. | Variable. |
| Recrystallization | Purification of a solid product based on differential solubility in a given solvent system. | Can be extremely effective for crystalline solids, often yielding very high purity material. | Only applicable to solid products; requires finding a suitable solvent system. | Can be very low (<10 ppm). |
Experimental Protocols & Visualized Workflows
Here we provide detailed, step-by-step methodologies for key purification experiments.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is the most common first-line defense for removing the bulk of tributyltin byproducts. The causality behind this method is the high fluoride-tin bond affinity, which drives the formation of a stable, insoluble precipitate.[7]
Step-by-Step Methodology:
-
Reaction Quench & Dilution: Once the Stille reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or diethyl ether.[1]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF.[6] For each wash, seal the funnel and shake vigorously for at least 60 seconds to maximize interfacial contact.[5]
-
Precipitate Management: An insoluble white precipitate of R₃SnF will likely form.[5] If this precipitate is dense and hinders separation, filter the entire biphasic mixture through a pad of Celite® into a clean separatory funnel.[1][5]
-
Final Washes & Drying: Wash the separated organic layer with brine to remove residual water and KF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter away the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be subjected to further purification if necessary.
Visual Workflow: Aqueous KF Wash
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Protocol 2: Flash Chromatography with K₂CO₃/Silica Gel
This method is highly effective for removing a broad range of organotin impurities to very low levels by creating a basic stationary phase that strongly retains the tin species.[2]
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10 parts powdered anhydrous potassium carbonate with 90 parts silica gel (by weight). This mixture can be prepared in advance and stored for several months without significant loss of activity.[2]
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Tap the column gently to ensure even packing and add a thin layer of sand to the top.
-
Sample Loading: Concentrate the crude Stille reaction mixture under reduced pressure. A prior aqueous workup is generally not required.[2] Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial column eluent) and carefully load it onto the column.
-
Elution & Collection: Elute the column with an appropriate solvent system, as determined by prior TLC analysis. Collect fractions and analyze them to identify those containing the purified product, free of tin contaminants.
Decision Logic for Method Selection
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree provides a logical pathway for selecting an appropriate method.
Caption: Decision tree to guide the selection of a suitable tin removal method.
Quantification of Residual Tin
To confirm the efficacy of your purification protocol, quantitative analysis is required.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis. It is an extremely sensitive technique capable of detecting and quantifying tin at ppm or even parts-per-billion (ppb) levels, making it ideal for confirming the purity of final compounds for pharmaceutical applications.[1]
-
Atomic Absorption Spectroscopy (AAS): Another highly sensitive method for quantifying metals. Flame AAS is a common and robust technique for tin analysis at low ppm levels.[1]
-
¹H NMR Spectroscopy: While not a trace analysis technique, ¹H NMR can be used to detect the presence of organotin byproducts if they are present in significant quantities (>1 mol%). The characteristic satellite peaks around the alkyl protons (e.g., for butyltin groups) can be a quick indicator of gross contamination.[1]
References
-
Wikipedia. Stille reaction. [Link]
-
Gallagher, W. P., & Maleczka, R. E., Jr. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]
-
ResearchGate. Workup for removing tin byproducts?. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
Sources
Technical Support Center: Tributylstannyl Triazoles in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tributylstannyl triazoles in cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its tolerance of a wide array of functional groups and the stability of its organostannane reagents.[1][2] Tributylstannyl triazoles, as heteroaromatic building blocks, are of significant interest in medicinal chemistry and materials science due to the unique properties of the triazole ring.[3] However, the successful application of these reagents is not without its challenges. This guide is designed to be your first point of reference when side reactions occur, yields are low, or purification becomes a bottleneck.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of tributylstannyl triazoles in Stille coupling.
Q1: My Stille reaction with a tributylstannyl triazole is not proceeding to completion. What are the most common initial checks I should perform?
A1: When faced with an incomplete reaction, a systematic check of your reagents and reaction setup is the first critical step.
-
Catalyst Activity: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is active. Palladium(0) species can be sensitive to air and moisture. If the catalyst is old or has been improperly stored, consider using a fresh batch.
-
Reagent Purity: Verify the purity of your tributylstannyl triazole and your organic halide/triflate. Impurities can poison the catalyst or participate in side reactions.
-
Solvent and Atmosphere: Stille reactions are typically sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Temperature: While many Stille couplings proceed at elevated temperatures (e.g., 80-110 °C in toluene or DMF), ensure your reaction is reaching and maintaining the target temperature.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my tributylstannyl triazole. What is this, and how can I prevent it?
A2: You are likely observing homocoupling of your organostannane.[4] This is a common side reaction in Stille coupling where two molecules of the organostannane couple to form a symmetrical dimer.
-
Mechanism: Homocoupling can occur through two primary pathways: (1) the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination, or (2) a radical process initiated by the Pd(0) catalyst.[4]
-
Prevention:
-
Optimize Catalyst and Ligands: The choice of palladium source and ligands can influence the rate of homocoupling versus the desired cross-coupling. For electron-deficient triazoles, using more electron-rich and bulky phosphine ligands can sometimes favor the desired reaction pathway.
-
Control Stoichiometry: Using a slight excess of the organic halide/triflate (e.g., 1.1-1.2 equivalents) can help to consume the palladium intermediate in the desired cross-coupling pathway before it can react with a second molecule of the stannane.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can sometimes disfavor the higher activation energy pathway of homocoupling.
-
Q3: My desired product is formed, but I am also getting a significant amount of the protonated (destannylated) triazole. How can I minimize this side reaction?
A3: The replacement of the tributylstannyl group with a hydrogen atom is known as protodestannylation. This is a common issue, especially with electron-rich heteroaromatics or when there are acidic protons present in the reaction mixture.
-
Mechanism: Protodestannylation can be acid-catalyzed or occur via transmetalation with trace amounts of water or other proton sources, followed by reductive elimination of the R-H bond from a palladium-hydride intermediate.
-
Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry glassware.
-
Non-protic Solvents: Employ aprotic solvents like toluene, dioxane, or DMF.
-
Addition of a Base: In some cases, the addition of a non-nucleophilic base, such as proton sponge or anhydrous K₂CO₃, can scavenge trace acids. However, care must be taken as bases can also promote other side reactions.
-
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues encountered during your experiments.
Issue 1: Low to No Yield of the Desired Cross-Coupled Product
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Inactive Catalyst | The active Pd(0) catalyst is essential for oxidative addition, the first step in the catalytic cycle. Oxidation to Pd(II) by atmospheric oxygen renders it inactive. Some Pd(II) precatalysts also require in-situ reduction. | Solution: Use a fresh batch of catalyst or a robust precatalyst. Protocol: For a 1 mmol scale reaction, use Pd(PPh₃)₄ (5 mol%, 0.05 mmol) from a freshly opened bottle stored under inert gas. Alternatively, use a more air-stable precatalyst like PdCl₂(PPh₃)₂ (5 mol%) with the addition of a reducing agent like DIBAL-H (10 mol%) if necessary, though this adds complexity. |
| Poor Transmetalation | The transmetalation step, where the triazole group is transferred from tin to palladium, can be the rate-limiting step. The electron-withdrawing nature of the triazole ring can slow this step. | Solution: Add a copper(I) co-catalyst. Protocol: Add CuI (10-20 mol%) to the reaction mixture. CuI is believed to facilitate transmetalation through the formation of a more reactive organocopper intermediate or by acting as a scavenger for inhibitory ligands.[5] |
| Ligand Dissociation/Inhibition | The dissociation of a phosphine ligand from the palladium center is often required to open a coordination site for transmetalation. Excess phosphine ligand in solution can inhibit the reaction. | Solution: Use a ligandless palladium source like Pd₂(dba)₃ with a controlled amount of a suitable ligand. Protocol: Use Pd₂(dba)₃ (2.5 mol%) with a phosphine ligand like P(o-tol)₃ or AsPh₃ (10 mol%). The use of triphenylarsine (AsPh₃) as a ligand has been shown to accelerate Stille couplings, in part due to its lower bond strength to palladium, facilitating its dissociation.[6] |
| Steric Hindrance | If either the tributylstannyl triazole or the coupling partner is sterically hindered, the approach of the two coupling partners to the palladium center can be impeded. | Solution: Use a less bulky phosphine ligand or a palladacycle precatalyst. Protocol: Switch from PPh₃ to a less sterically demanding ligand like P(t-Bu)₃ (with caution due to its pyrophoric nature) or a biaryl phosphine ligand that promotes reductive elimination. The use of CuI and CsF has also been shown to promote the coupling of sterically hindered substrates.[5] |
Issue 2: Complex Product Mixture and Difficult Purification
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| Tributyltin Byproducts | The tributyltin halide (Bu₃SnX) byproduct is often non-polar and can co-elute with the desired product during chromatography, making purification difficult.[7] | Solution: Chemical treatment to convert the tin byproduct into a more easily separable form. Protocol 1 (Fluoride Wash): After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF. Bu₃SnX is converted to the insoluble Bu₃SnF, which can be removed by filtration through Celite. Protocol 2 (Acid/Base Treatment): Treatment with a mild acid can lead to the formation of Bu₃SnOH, which is more polar. Conversely, treatment with I₂ followed by KF wash can remove unreacted organostannane. |
| Homocoupling of Both Partners | Besides the homocoupling of the stannane, the organic halide can also undergo homocoupling, leading to a complex mixture of products. | Solution: Optimize reaction conditions to favor cross-coupling. Protocol: Lower the reaction temperature and ensure a slow addition of the organic halide to the reaction mixture containing the catalyst and the stannane. This can help to maintain a low concentration of the oxidative addition product, disfavoring its homocoupling. |
| Decomposition of Starting Materials or Product | The triazole ring, while generally stable, can be sensitive to high temperatures or certain reagents, leading to decomposition. | Solution: Screen different solvents and lower the reaction temperature. Protocol: If decomposition is suspected, run the reaction at a lower temperature for a longer period. Consider switching to a lower boiling point solvent like THF or dioxane instead of toluene or DMF. Monitor the reaction by TLC or LC-MS to track the appearance of degradation products. |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Stille Coupling of a Tributylstannyl Triazole with an Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk flask, add the tributylstannyl triazole (1.0 eq.), the aryl bromide (1.2 eq.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Reagents: Add anhydrous and degassed toluene (to make a 0.1 M solution) via syringe.
-
Catalyst and Ligand Addition: In a separate vial under argon, prepare a stock solution of the palladium catalyst and ligand. For example, dissolve Pd₂(dba)₃ (2.5 mol%) and P(o-tol)₃ (10 mol%) in a small amount of degassed toluene. Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with a saturated aqueous solution of KF (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Influence of Ligands and Additives on a Model Stille Coupling
Reaction: 1-Benzyl-4-(tributylstannyl)-1H-1,2,3-triazole + 4-Bromoanisole -> 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole
| Entry | Palladium Source (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | - | Toluene | 110 | 24 | 55 |
| 3 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | - | Toluene | 110 | 18 | 75 |
| 4 | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | - | Toluene | 110 | 16 | 82 |
| 5 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | CuI (20) | DMF | 100 | 12 | 91 |
Note: This data is illustrative and based on general trends observed in Stille couplings of heteroaromatics. Actual results may vary.
Part 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms of the desired reaction and potential side reactions is crucial for effective troubleshooting.
The Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Side Reaction Pathways
Caption: Common side reaction pathways in Stille cross-coupling.
Part 5: Concluding Remarks
The successful application of tributylstannyl triazoles in Stille cross-coupling reactions hinges on a careful consideration of reaction parameters and a proactive approach to troubleshooting. By understanding the potential side reactions of homocoupling and protodestannylation, and by judiciously selecting catalysts, ligands, and additives, researchers can significantly improve the efficiency and reliability of these powerful transformations. The purification of the final products from tin residues remains a critical step, and the protocols outlined in this guide provide a starting point for developing a robust purification strategy. We encourage you to use this guide as a resource to enhance your experimental success and to foster a deeper understanding of the chemistry at play.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2904. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040. [Link]
- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
-
Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Recent applications of the Stille reaction in the total synthesis of natural products. Tetrahedron, 73(34), 5039-5079. [Link]
-
Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119-122. [Link]
-
Chuprakov, S., Chernyak, N., Dudnik, A. S., & Gevorgyan, V. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2333–2336. [Link]
-
Kosugi, M., Sasazawa, K., Shimizu, Y., & Migita, T. (1977). Reactions of allyltin compounds. III. Allylation of aromatic halides with allyltributyltin in the presence of tetrakis(triphenylphosphine)palladium(0). Chemistry Letters, 6(3), 301-302. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Negishi, E.-i. (2002). A genealogy of palladium-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties | MDPI [mdpi.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Stille Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of Stannylated Triazoles
Welcome, Researchers, Scientists, and Drug Development Professionals.
This guide is designed to be your dedicated resource for navigating the complexities of synthesizing stannylated triazoles. As a Senior Application Scientist, I understand that while these reagents are powerful intermediates, particularly for Stille cross-coupling reactions, their preparation can present unique challenges. This support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve success in your research.
The Synthetic Landscape: An Overview
The synthesis of stannylated triazoles generally follows two primary pathways:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Stannylated Precursor: This highly popular "click chemistry" approach involves the reaction of a stannylated azide with an alkyne, or a stannylated alkyne with an azide.[1][2] The reliability and mild conditions of the CuAAC reaction make it an attractive choice.[]
-
Direct Stannylation of a Pre-formed Triazole Ring: This method involves the deprotonation of a C-H bond on the triazole ring followed by quenching with a trialkyltin halide. This can be a straightforward approach but is often plagued by issues of regioselectivity.
This guide is structured to address the specific challenges you may encounter with each of these synthetic strategies.
Strategy 1: Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is renowned for its efficiency and high regioselectivity for the 1,4-disubstituted triazole isomer.[4] However, the introduction of a labile organostannane moiety can introduce complications.
Troubleshooting Guide: CuAAC for Stannylated Triazoles
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Degradation of Stannylated Precursor: Tributyltin and other organotin compounds can be sensitive to acidic conditions or prolonged heating, leading to protodestannylation. | - Maintain Neutral pH: Ensure the reaction medium is neutral or slightly basic. Avoid acidic workups until the triazole product is formed and protected if necessary.- Mild Reaction Conditions: Use a highly efficient catalyst system to keep reaction times short and temperatures low. Consider using a stabilizing ligand like TBTA or THPTA to improve catalyst efficiency.[5]- Freshly Prepared Precursors: Synthesize and use your stannylated azide or alkyne promptly. |
| 2. Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[5] | - Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.- Use a Reducing Agent: Include sodium ascorbate in the reaction mixture to continually regenerate the active Cu(I) catalyst from any oxidized Cu(II).[6]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Poor Solubility of Precursors: Stannylated organic molecules can have different solubility profiles compared to their non-stannylated counterparts. | - Solvent Screening: Experiment with different solvent systems. Common choices include THF, DMF, and mixtures of t-BuOH/water. | |
| Formation of Side Products (e.g., Homocoupling of Alkyne) | 1. Oxidative Homocoupling: In the presence of oxygen, the copper catalyst can promote the homocoupling of terminal alkynes. | - Rigorous Exclusion of Oxygen: As with low yield issues, maintaining an inert atmosphere and using degassed solvents is critical.- Excess Reducing Agent: A slight excess of sodium ascorbate can help suppress oxidative side reactions.[7] |
| Difficulty in Purification | 1. Removal of Organotin Byproducts: Tributyltin halides and oxides are common, greasy byproducts that can be challenging to separate from the desired product. | - Aqueous KF Wash: During workup, wash the organic layer with an aqueous solution of potassium fluoride. This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[8]- Triethylamine in Chromatography: Add a small amount of triethylamine (~1-2%) to the eluent during column chromatography to help suppress the streaking of tin residues on silica gel.[8] |
| 2. Co-elution of Product and Starting Material: The polarity of the stannylated product may be very similar to the stannylated starting material. | - Careful TLC Analysis: Use different solvent systems to find optimal separation conditions on TLC before attempting column chromatography.- Alternative Purification: Consider recrystallization or preparative HPLC if chromatography is ineffective. |
Frequently Asked Questions (FAQs): CuAAC for Stannylated Triazoles
Q1: Which is better to use: a stannylated azide or a stannylated alkyne?
A1: The choice often depends on the availability and stability of the starting materials. Tributyltin acetylene is commercially available and relatively stable. Stannylated azides, on the other hand, may need to be synthesized and used immediately. From a practical standpoint, using a commercially available stannylated alkyne with a custom-synthesized azide is often the more straightforward route.
Q2: Can I use a one-pot, three-component reaction to synthesize my stannylated triazole?
A2: Yes, a one-pot reaction involving an organic halide, sodium azide, and a stannylated alkyne can be efficient.[4] This approach avoids the isolation of the potentially unstable organic azide. However, optimization of reaction conditions is crucial to ensure all reaction steps proceed efficiently.
Q3: My stannylated triazole appears to be decomposing on the silica gel column. What can I do?
A3: Stannylated compounds can be sensitive to the acidic nature of silica gel. Try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent, then re-packing the column. Alternatively, consider using a different stationary phase like alumina.
Strategy 2: Direct Stannylation of a Pre-formed Triazole
This method offers a more convergent approach but requires careful control of regioselectivity. The C-5 proton of 1,2,3-triazoles is the most acidic and is typically the site of deprotonation.
Troubleshooting Guide: Direct Stannylation
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Stannylated Product | 1. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the triazole C-H bond. | - Use a Stronger Base: Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically required. Ensure the reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions.- Anhydrous Conditions: Organolithium bases are extremely sensitive to moisture. Use anhydrous solvents and rigorously dried glassware. |
| 2. Re-protonation: Trace amounts of water or other proton sources can quench the lithiated intermediate before it reacts with the tin electrophile. | - Anhydrous Conditions: As above, strict exclusion of water is critical.- Quench Immediately: Add the trialkyltin halide to the reaction mixture as soon as the deprotonation is complete. | |
| Formation of Regioisomers | 1. Deprotonation at Multiple Sites: While the C-5 proton is the most acidic, deprotonation at other positions can occur, especially with highly substituted triazoles or if the reaction is not kinetically controlled. | - Low Temperature: Perform the deprotonation at -78 °C to favor kinetic control.- Directing Groups: The presence of certain substituents on the triazole ring can influence the site of deprotonation. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time/Temperature: After the initial low-temperature deprotonation and quench, allow the reaction to slowly warm to room temperature and stir for several hours.- Use a Slight Excess of Reagents: A small excess of the base and the tin halide can help drive the reaction to completion. |
Frequently Asked Questions (FAQs): Direct Stannylation
Q1: What is the best solvent for direct stannylation?
A1: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are most commonly used, as they are compatible with the strong bases required for deprotonation.
Q2: How can I confirm the regioselectivity of my stannylation?
A2: The most definitive method is through 2D NMR spectroscopy, such as HMBC or NOESY experiments, to establish the connectivity between the triazole protons and the substituents. X-ray crystallography can also provide unambiguous structural proof if a suitable crystal can be obtained.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-(tributylstannyl)-1H-1,2,3-triazole via CuAAC
This protocol is a representative example of the synthesis of a stannylated triazole using the click chemistry approach.
Materials:
-
Benzyl azide
-
Tributyltin acetylene
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add benzyl azide (1.0 mmol, 1.0 equiv.) and anhydrous THF (10 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 equiv.) to the solution.
-
Add copper(I) iodide (CuI) (0.05 mmol, 5 mol%).
-
Add tributyltin acetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a 10% aqueous solution of potassium fluoride (KF) for 30 minutes.
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the filtrate with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Stille Cross-Coupling of a Stannylated Triazole with an Aryl Halide
This protocol demonstrates the utility of the synthesized stannylated triazole in a subsequent C-C bond-forming reaction.[9][10]
Materials:
-
1-Benzyl-4-(tributylstannyl)-1H-1,2,3-triazole (from Protocol 1)
-
Aryl iodide (e.g., 4-iodoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Triphenylarsine (AsPh3)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube, add 1-benzyl-4-(tributylstannyl)-1H-1,2,3-triazole (1.0 mmol, 1.0 equiv.), 4-iodoanisole (1.2 mmol, 1.2 equiv.), Pd2(dba)3 (0.02 mmol, 2 mol%), AsPh3 (0.08 mmol, 8 mol%), and CuI (0.1 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with a 10% aqueous KF solution.
-
Filter through Celite, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the residue by column chromatography to yield the coupled product.
Visualization of Workflows
General Workflow for CuAAC Synthesis of Stannylated Triazoles
Caption: Workflow for CuAAC synthesis of stannylated triazoles.
Logical Relationship of Factors in Direct Stannylation
Caption: Key factors influencing direct stannylation of triazoles.
References
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
-
NROChemistry. (n.d.). Stille Coupling. [Link]
- Gribanov, P. S., et al. (2018). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions.
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). [Link]
-
PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. (n.d.). Royal Society of Chemistry. [Link]
-
Chuprakov, S., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
- El-Reedy, A. A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH. [Link]
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). [Link]
-
Chuprakov, S., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. PMC - NIH. [Link]
-
El-Reedy, A. A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (n.d.). RSC Publishing. [Link]
- El-Reedy, A. A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Sci-Hub.
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. (2019). Frontiers. [Link]
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (n.d.). Arkat USA. [Link]
-
Triazole formation and the click concept in the synthesis of interlocked molecules. (2023). University of Birmingham's Research Portal. [Link]
-
Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. (2013). PMC - NIH. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). PMC - PubMed Central. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). [Link]
-
CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. [Link]
- Purification of triazoles. (1981).
- Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
-
Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms. (2020). PubMed. [Link]
-
Enantiomer separation of triazole fungicides by high-performance liquid chromatography. (n.d.). [Link]
-
Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. (2008). PMC - NIH. [Link]
-
Synthesis and spectral studies of organotin(IV) 4-amino-3-alkyl-1,2,4-triazole-5-thionates: in vitro antimicrobial activity. (2006). PubMed. [Link]
-
Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. (n.d.). [Link]
Sources
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. broadpharm.com [broadpharm.com]
- 6. scielo.br [scielo.br]
- 7. Click Chemistry [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Welcome to the technical support center for 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability issues and experimental challenges associated with this versatile organostannane reagent. By understanding the underlying chemical principles, you can optimize your reactions, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Introduction to Stability Concerns
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1] The utility of this reagent stems from the stable 1,2,3-triazole core and the reactive C-Sn bond.[2] However, it is the very reactivity of the tributylstannyl group that presents the primary stability challenges. The principal modes of degradation are cleavage of the carbon-tin bond through protodestannylation and homolytic cleavage. Understanding and mitigating these decomposition pathways are crucial for successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of this compound shows the absence of the tributylstannyl group and the presence of 1-methyl-1H-1,2,3-triazole. What happened?
A1: This is a classic case of protodestannylation , the most common decomposition pathway for this reagent. The C(sp²)-Sn bond is susceptible to cleavage by acidic protons.
-
Causality: Trace amounts of acid or even mildly protic sources (e.g., silica gel, residual acid from a previous step, or acidic solvents) can protonate the triazole ring, leading to the cleavage of the tributylstannyl group and the formation of the corresponding protodestannylated product, 1-methyl-1H-1,2,3-triazole. The presence of moisture can exacerbate this issue by providing a proton source.
-
Preventative Measures:
-
Strictly anhydrous and deoxygenated conditions: Handle the reagent under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and oven-dried glassware.
-
Aprotic Solvents: Employ aprotic and non-acidic solvents for reactions and storage.
-
Purification with Neutral Alumina: If chromatographic purification is necessary, use neutral alumina instead of silica gel to avoid acidic conditions.
-
Q2: I observe a significant amount of a high molecular weight impurity in my Stille coupling reaction, which appears to be a dimer of my stannane reagent. Why is this happening?
A2: You are likely observing homocoupling of the stannyl-triazole. This is a common side reaction in Stille couplings.
-
Causality: Homocoupling can occur through two primary mechanisms:
-
Reaction of two equivalents of the organostannane with the Pd(II) precatalyst before the oxidative addition of the organic halide.
-
A radical-mediated process initiated by the Pd(0) catalyst.
-
-
Troubleshooting:
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Choice of Palladium Source and Ligands: The choice of palladium catalyst and ligands can significantly influence the rate of transmetalation versus homocoupling. Experiment with different ligand systems to find one that promotes the desired cross-coupling.
-
Order of Addition: Adding the organostannane slowly to the reaction mixture containing the palladium catalyst and the organic halide can sometimes minimize homocoupling.
-
Q3: How should I properly store this compound to ensure its long-term stability?
A3: Proper storage is critical to maintain the integrity of the reagent.
-
Storage Recommendations:
-
Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container.
-
Low Temperature: Keep the reagent at a low temperature, typically in a refrigerator at 2-8°C.
-
Protection from Light: Store in an amber vial or a container protected from light, as some organotin compounds can be light-sensitive.
-
Anhydrous Conditions: Ensure the compound is stored in a dry environment to prevent hydrolysis and subsequent protodestannylation.
-
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis. |
| Temperature | 2-8°C (Refrigerator) | Slows down potential decomposition pathways. |
| Container | Tightly sealed amber vial | Protects from air, moisture, and light. |
| Moisture | Strictly anhydrous | Prevents protodestannylation. |
Q4: My Stille coupling reaction is sluggish or fails to go to completion. Could the stannane reagent be the issue?
A4: Yes, the quality and reactivity of the stannane are critical.
-
Potential Issues & Solutions:
-
Reagent Degradation: As discussed in Q1, the reagent may have undergone protodestannylation. Verify the purity of your stannane by ¹H NMR before use.
-
Steric Hindrance: If your organic halide is particularly bulky, the transmetalation step of the Stille coupling may be slow. In such cases, the addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[3]
-
Solvent Effects: The polarity of the solvent can influence the rate of transmetalation. Toluene, DMF, and dioxane are common solvents for Stille couplings; empirical screening may be necessary to find the optimal solvent for your specific substrates.[4]
-
Troubleshooting Guide
This section provides a more in-depth, step-by-step guide to address specific experimental problems.
Problem 1: Low or No Conversion in Stille Coupling
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials (organic halide and stannane).
-
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low conversion in Stille coupling.
Problem 2: Formation of Significant Byproducts
-
Symptom: Multiple spots on TLC or peaks in LC-MS in addition to the desired product.
-
Workflow for Identification and Mitigation:
Caption: Workflow for identifying and mitigating byproduct formation.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials:
-
1-Methyl-1H-1,2,3-triazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or chromatography on neutral alumina to yield this compound as a colorless oil.
-
-
Quality Control: The purity of the synthesized reagent should be confirmed by ¹H and ¹³C NMR spectroscopy. The presence of the characteristic tributyltin signals and the triazole proton signal are key indicators of the correct product.
References
- Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3-Triazoles. The Royal Society of Chemistry.
- Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry.
- Preparation method of 1-methyl-1H-1,2,4-triazole-3-methyl formate.
- 5-(Tributylstannyl)thiazole: A Versatile Building Block for Bioactive Molecules. Benchchem.
- A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs.
- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Tikrit Journal of Pure Science.
- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Trend in Scientific Research and Development.
- This compound | 170681-98-8. Benchchem.
- 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Tsi Journals.
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][2][5]triazoles. MDPI.
- Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles.
- Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. Benchchem.
- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
- Scheme 4. Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13....
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.
- 1-methyl-5-phenyl-1H-1,2,4-triazole-3-thiol.
- A Practical Flow Synthesis of 1,2,3-Triazoles. The Royal Society of Chemistry.
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
Stille Reactions with Triazole Substrates: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for St. Jude's R&D. This guide is designed for our researchers, scientists, and drug development professionals who are navigating the complexities of Stille cross-coupling reactions with triazole-containing substrates. Triazoles are indispensable building blocks in medicinal chemistry, yet their successful incorporation via Stille coupling is often challenging. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common failures and optimize your reaction outcomes.
Introduction: The Triazole Challenge in Stille Couplings
The Stille reaction is a powerful tool for forging carbon-carbon bonds, prized for its tolerance of a wide array of functional groups.[1][2][3] However, the inherent nature of triazole substrates introduces specific hurdles. The lone pairs on the nitrogen atoms of the triazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. This "poisoning" effect is a primary cause of sluggish or failed reactions. This guide will walk you through diagnosing and solving these issues, turning failed reactions into successful couplings.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My Stille reaction with a triazole substrate is not proceeding, or the yield is very low. What are the most likely causes?
Answer:
A stalled Stille reaction with a triazole substrate typically points to one of three core issues: catalyst deactivation, suboptimal reaction conditions, or problems with your starting materials. Let's break these down.
1. Catalyst Deactivation by the Triazole Ring:
The most common culprit is the coordination of the triazole's nitrogen atoms to the palladium center. This can sequester the active catalyst in an off-cycle, non-productive state. The electron-rich nature of the triazole ring makes it a good ligand for the palladium, effectively acting as a catalyst poison. This is analogous to the known poisoning effect of sulfur-containing heterocycles like thiazoles.[4]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, a modest increase in the palladium catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial catalyst inhibition.
-
Change the Ligand: Standard ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be optimal. Switching to ligands with different steric and electronic properties can be highly effective.
-
Bulky Phosphine Ligands: Use of bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and minimize coordination with the triazole substrate.[5][6][7] Consider ligands such as tri(o-tolyl)phosphine (P(o-tol)₃), tricyclohexylphosphine (PCy₃), or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands can help to create a more sterically hindered and reactive palladium center that is less susceptible to coordination by the triazole.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known to form very stable and highly active palladium complexes that can be resistant to deactivation.[1]
-
-
2. Suboptimal Reaction Conditions:
The delicate balance of the Stille catalytic cycle can be easily disrupted by inappropriate reaction parameters.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While toluene and dioxane are common choices, for more challenging couplings, polar aprotic solvents like DMF or NMP can be beneficial. However, be aware that these solvents can also promote side reactions at higher temperatures.
-
Temperature: Insufficient temperature can lead to a slow or stalled reaction. A systematic increase in temperature (e.g., in 10-20 °C increments) should be explored. Conversely, excessively high temperatures can lead to substrate or product degradation.
-
Additives: The use of additives can have a profound effect on the reaction outcome.
-
Copper(I) Iodide (CuI): The "copper effect" in Stille couplings is well-documented.[3][5] CuI can act as a co-catalyst, facilitating the transmetalation step, which is often the rate-limiting step in the cycle.
-
Fluoride Sources (e.g., CsF): Cesium fluoride can activate the organostannane reagent, making it more nucleophilic and promoting transmetalation.
-
-
3. Starting Material Integrity:
The purity and stability of your triazole halide and organostannane are critical.
-
Troubleshooting Steps:
-
Organostannane Quality: Ensure your organostannane reagent is pure and free of residual acid or other impurities that can interfere with the reaction. If synthesized in-house, rigorous purification is essential.
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to oxidative degradation of the catalyst and promote homocoupling of the organostannane.[8]
-
Question 2: I am observing significant homocoupling of my organostannane reagent. How can I minimize this side reaction?
Answer:
Homocoupling (the formation of an R-R dimer from your organostannane) is a common side reaction in Stille couplings and is often exacerbated by conditions that disfavor the desired cross-coupling pathway.
-
Core Cause: Homocoupling is often promoted by the presence of oxygen or when the transmetalation step is slow relative to the dimerization of the organostannane on the palladium center.
-
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use Schlenk techniques and thoroughly degassed solvents (freeze-pump-thaw cycles are recommended).
-
Slow Addition of the Organostannane: Adding the organostannane slowly via a syringe pump to the reaction mixture containing the triazole halide and catalyst can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the triazole halide relative to the organostannane.
-
Re-evaluate Catalyst/Ligand System: As with low yield issues, a more active catalyst system that promotes faster transmetalation will inherently reduce the likelihood of homocoupling. Consider the bulky phosphine ligands mentioned previously.
-
Visualizing the Process: The Stille Catalytic Cycle and Triazole Inhibition
To better understand the troubleshooting steps, it is crucial to visualize the catalytic cycle and how a triazole substrate can interfere with it.
Caption: The Stille catalytic cycle and the potential pathway for catalyst inhibition by a triazole substrate.
Data-Driven Optimization: A Comparative Table
The following table summarizes starting points for reaction condition optimization based on the electronic nature of your triazole substrate.
| Parameter | Electron-Rich Triazole | Electron-Deficient Triazole | Rationale |
| Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Pd(PPh₃)₄ | Electron-deficient substrates are more reactive towards oxidative addition. |
| Ligand | Bulky Biarylphosphines (e.g., SPhos, XPhos) | P(o-tol)₃, AsPh₃ | Bulky ligands can counteract the stronger coordination of electron-rich triazoles. |
| Solvent | Toluene, Dioxane | DMF, NMP | More polar solvents can facilitate the coupling of less reactive, electron-deficient halides. |
| Temperature | 80-110 °C | 100-140 °C | Higher temperatures may be required for less reactive substrates. |
| Additive | CuI (5-10 mol%) | CsF (2 equiv.) | CuI accelerates transmetalation, while CsF activates the stannane. |
Experimental Protocols
General Protocol for a Challenging Stille Coupling with a Triazole Substrate:
This protocol incorporates several troubleshooting strategies and serves as a robust starting point.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the triazole halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., SPhos, 6 mol%).
-
Seal the flask, and cycle between vacuum and backfilling with argon three times.
-
-
Reagent Addition:
-
Add anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the active catalyst.
-
Add the organostannane (1.2 equiv.) dropwise via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider a portion-wise addition of more catalyst and ligand.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Advanced Troubleshooting
Question 3: My triazole substrate has an unprotected N-H group. Could this be causing issues?
Answer:
Yes, an acidic N-H proton on the triazole ring can interfere with the reaction in several ways:
-
Base-Mediated Side Reactions: If a base is present, it can deprotonate the triazole, forming a triazolide anion which can have altered reactivity and coordination properties.
-
Reaction with the Organostannane: The acidic proton could potentially react with the organostannane reagent, leading to its decomposition.
-
Solutions:
-
N-Protection: Protecting the triazole nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group) can be a very effective strategy to prevent these side reactions. The choice of protecting group will depend on the overall synthetic route and the conditions required for its eventual removal.
-
Careful Base Selection: If the reaction requires a base, use a non-nucleophilic, sterically hindered base like proton sponge.
-
Question 4: I have successfully synthesized my stannylated triazole, but it seems to be unstable. What are the best practices for handling and using these reagents?
Answer:
Stannylated heterocycles, including triazoles, can be prone to decomposition, particularly protodestannylation (replacement of the stannyl group with a proton).
-
Best Practices:
-
Purification: Purify the stannylated triazole quickly and under anhydrous conditions. Avoid acidic conditions during work-up and chromatography.
-
Storage: Store the purified stannane under an inert atmosphere at low temperature (-20 °C is recommended) and use it as promptly as possible after synthesis.
-
Reaction Conditions: When using the stannylated triazole in the Stille reaction, ensure all reagents and solvents are scrupulously dry.
-
By systematically addressing these potential points of failure, from catalyst and ligand selection to the integrity of your starting materials, you can significantly improve the success rate of your Stille reactions with challenging triazole substrates.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033-3040.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki–Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Nolan, S. P. (Ed.). (2004). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
- Crabtree, R. H. (2014). The organometallic chemistry of the transition metals. John Wiley & Sons.
- Hartwig, J. F. (2010).
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. ikm.org.my [ikm.org.my]
Technical Support Center: Optimizing Reaction Outcomes by Controlling Solvent and Temperature
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to reaction yield, selectivity, and purity. Here, we move beyond simple protocols to explain the fundamental principles governing how solvent and temperature choices dictate reaction outcomes. By understanding the causality behind these effects, you can troubleshoot effectively and rationally design your next experiment for optimal results.
Section 1: Core Principles: The "Why" Behind Solvent and Temperature Effects
Before troubleshooting, it's crucial to understand the thermodynamic and kinetic principles that govern chemical reactions in solution.
The Role of Temperature: Rate vs. Selectivity
Temperature is a double-edged sword in chemical synthesis. Its influence is primarily understood through the lens of kinetics and thermodynamics.
Kinetics (Reaction Rate): The rate of a chemical reaction is described by the Arrhenius equation , k = Ae^(-Ea/RT)[1][2][3].
-
k : The reaction rate constant.
-
A : The pre-exponential factor, related to collision frequency and orientation.
-
Ea : The activation energy—the minimum energy required for a reaction to occur[4][5].
-
R : The ideal gas constant.
-
T : The absolute temperature in Kelvin.
Increasing the temperature raises the kinetic energy of molecules, leading to more frequent and more energetic collisions.[6][7][8] This increases the proportion of molecules that can overcome the activation energy barrier (Ea), thus increasing the reaction rate.[4][5] A common rule of thumb is that for many reactions, the rate doubles for every 10°C increase in temperature around room temperature.[9]
Thermodynamics (Selectivity & Equilibrium): While higher temperatures accelerate reactions, they can be detrimental to selectivity. If a desired reaction and an undesired side-reaction have similar activation energies, increasing the temperature will accelerate both, potentially leading to a complex product mixture. Furthermore, excessively high temperatures can cause decomposition of reactants, reagents, or the desired product, ultimately lowering the yield.[6][10]
The Role of the Solvent: More Than Just a Medium
A solvent does not merely dissolve reactants; it is an active participant that can dramatically alter reaction pathways and rates by stabilizing or destabilizing reactants, intermediates, and transition states.[11][12][13]
Solvent Polarity and Dielectric Constant: Polar solvents have large dipole moments and high dielectric constants.[14][15] They are effective at stabilizing charged species like ions and polar molecules.[16] This is critical in reactions that proceed through charged intermediates or transition states.
-
Stabilization of Transition States: If the transition state is more polar (more charged) than the reactants, a polar solvent will stabilize it more than it stabilizes the reactants. This lowers the activation energy (Ea) and accelerates the reaction.[11] Conversely, if the reactants are more charged than the transition state, a polar solvent will slow the reaction down.[11]
Protic vs. Aprotic Solvents: This is one of the most critical distinctions for reaction design.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[15][17][18] They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[15][17][18] They are good at solvating cations but leave anions relatively "naked" and more reactive.[19][20]
This difference is famously illustrated in nucleophilic substitution reactions (SN1 vs. SN2), as explained by the Hughes-Ingold rules .[11]
-
SN1 Reactions: These proceed through a carbocation intermediate. Polar protic solvents excel at stabilizing this charged intermediate, favoring the SN1 pathway.[17][19][21]
-
SN2 Reactions: These involve a backside attack by a nucleophile. Polar aprotic solvents are preferred because they do not "cage" the nucleophile with hydrogen bonds, leaving it more reactive and ready to attack the electrophile.[17][18][19] Using a polar protic solvent can dramatically decrease the rate of an SN2 reaction.[19]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered in the lab, linking them back to the core principles of solvent and temperature effects.
Q1: My reaction is extremely slow or isn't starting at all. What should I do?
A1: This is a kinetic problem, likely due to a high activation energy barrier.
-
Initial Action (Temperature): Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LCMS to see if the product begins to form. Be cautious, as too much heat can lead to decomposition.[22]
-
Underlying Cause (Solvent): The solvent may be improperly stabilizing the transition state. If your reaction involves the formation of a charged intermediate, a nonpolar solvent may be inhibiting its formation.
-
Suggested Action (Solvent): Switch to a more polar solvent to better stabilize the charged transition state, thereby lowering the activation energy.[11] For example, if you are running a reaction in Toluene (nonpolar) and expect a charged intermediate, consider switching to THF or Acetonitrile (polar aprotic).
Q2: The reaction works, but the yield is very low. How can I improve it?
A2: Low yield can result from incomplete conversion, product decomposition, or competing side reactions.[10][23][24]
-
Initial Action (Temperature): First, determine if your starting material is fully consumed. If not, the reaction may be too slow (see Q1). If the starting material is gone but the product yield is low, the temperature might be too high, causing product decomposition.[25] Try running the reaction at a lower temperature for a longer period.
-
Underlying Cause (Solvent/Temperature): The chosen conditions may be promoting an undesired side reaction. Solvent and temperature work in tandem to control selectivity.
-
Suggested Action (Solvent/Temperature):
-
Lower the Temperature: This will slow down all reactions, but it may disproportionately slow the undesired side reaction if it has a higher activation energy.
-
Change Solvent Polarity: Analyze the polarity of the transition states for both the desired and undesired pathways. Choose a solvent that selectively stabilizes the transition state of the desired reaction. For instance, to disfavor a pathway that generates a highly charged byproduct, switch to a less polar solvent.
-
Q3: My reaction is producing a mixture of regioisomers (e.g., ortho/para substitution). How can I improve selectivity?
A3: Regioselectivity is often governed by subtle differences in the activation energies of competing pathways.
-
Initial Action (Temperature): Lowering the reaction temperature is often the most effective first step. This gives the reaction more time to proceed via the lowest energy pathway, favoring the thermodynamically preferred product.
-
Underlying Cause (Solvent): The solvent can influence regioselectivity through specific interactions. A bulky solvent might sterically hinder attack at a more crowded position. A coordinating solvent might bind to a catalyst or reactant, directing reaction to a specific site.
-
Suggested Action (Solvent): Screen a range of solvents with different properties (e.g., polar aprotic, polar protic, nonpolar, coordinating like THF). Sometimes a subtle change, like switching from Acetonitrile to DMF, can have a significant impact on the isomeric ratio.
Q4: I'm running an SN2 reaction with a charged nucleophile, but the rate is poor. I'm using ethanol as a solvent. What's wrong?
A4: This is a classic solvent mismatch for an SN2 reaction.
-
Underlying Cause (Solvent): Ethanol is a polar protic solvent. Its hydroxyl groups form strong hydrogen bonds with your charged nucleophile, creating a "solvent cage" around it.[17][19] This solvation stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic carbon.
-
Suggested Action (Solvent): Switch to a polar aprotic solvent like DMSO , DMF , or Acetonitrile .[17][18] These solvents will dissolve the nucleophile (and its counterion) but will not form strong hydrogen bonds, leaving the nucleophile "naked" and highly reactive, which is ideal for an SN2 mechanism.[19][20] The rate enhancement can be several orders of magnitude.[19]
Section 3: Data & Protocols for Optimization
Table: Properties of Common Laboratory Solvents
Choosing the right solvent requires balancing multiple properties. This table provides a quick reference for common solvents used in organic synthesis.[26][27][28][29][30]
| Solvent | Formula | Class | Boiling Point (°C) | Dielectric Constant (ε at 20°C) |
| Water | H₂O | Polar Protic | 100 | 80.1 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | 47.0 |
| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | 82 | 36.6 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | 38.3 |
| Methanol (MeOH) | CH₄O | Polar Protic | 65 | 32.6 |
| Ethanol (EtOH) | C₂H₆O | Polar Protic | 78 | 24.6 |
| Acetone | C₃H₆O | Polar Aprotic | 56 | 21.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 40 | 9.1 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | 7.3 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Polar Aprotic | 77 | 6.0 |
| Toluene | C₇H₈ | Nonpolar | 111 | 2.4 |
| Hexane | C₆H₁₄ | Nonpolar | 69 | 1.9 |
Data compiled from multiple sources.[27][28] Dielectric constant is a measure of solvent polarity.
Experimental Protocol: Parallel Solvent Screening
This protocol provides a systematic approach to quickly identify a suitable solvent for a new reaction.[31][32][33][34]
Objective: To screen a diverse set of solvents to determine the optimal medium for reaction yield and selectivity.
Methodology:
-
Selection: Choose 6-8 solvents from the table above, ensuring a representative from each class (e.g., 2 polar protic, 3 polar aprotic, 2 nonpolar).
-
Setup: In an array of reaction vials (e.g., 2-dram vials with stir bars), add your starting material and any solid reagents.
-
Solvent Addition: Add an equal volume of each selected solvent to the respective vials to achieve the same initial concentration in all reactions.
-
Initiation: Add the final liquid reagent/catalyst to each vial simultaneously (if possible) and begin stirring at a constant, controlled temperature (e.g., room temperature or a slightly elevated temperature like 40°C).
-
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot if necessary, and analyze by a suitable method (TLC, LCMS, GC) to determine the consumption of starting material and the formation of the product and byproducts.
-
Analysis: Compare the results across all solvents. Identify the solvent(s) that provide the best combination of reaction rate, conversion, and selectivity. This solvent becomes the starting point for further temperature optimization.
Diagram: General Reaction Optimization Workflow
This diagram illustrates the logical flow for systematically optimizing a chemical reaction.
Caption: A logical workflow for reaction optimization.
Diagram: Solvent Effect on Transition State Energy
This diagram visualizes how a polar solvent can accelerate a reaction by stabilizing its transition state.
Caption: How solvent polarity can lower activation energy.
Section 4: References
-
Wikipedia. (n.d.). Solvent effects. Retrieved from Wikipedia. [Link]
-
Scribd. (n.d.). Solvent Effects Hughes-Ingold Rules. Retrieved from Scribd. [Link]
-
Chemistry LibreTexts. (2022). 17.5: Kinetics of Reactions in Solution. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps. [Link]
-
Muchendu, L. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. Journal of Chemistry and Chemical Sciences, 14(3), 40-47. ResearchGate. [Link]
-
Solubility of Things. (n.d.). Introduction to Temperature Dependence of Reaction Rates. Retrieved from Solubility of Things. [Link]
-
Chemistry LibreTexts. (2023). 14.1: Factors that Affect Reaction Rates. Retrieved from Chemistry LibreTexts. [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved from KPU Pressbooks. [Link]
-
TutorChase. (n.d.). How does the choice of solvent influence a reaction's rate? Retrieved from TutorChase. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from Chemistry LibreTexts. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from Tenger Chemical. [Link]
-
Organic Chemistry @ CU Boulder. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from Organic Chemistry @ CU Boulder. [Link]
-
UCLA Chemistry and Biochemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from UCLA Chemistry and Biochemistry. [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
ReAgent. (2023). How Does Temperature Affect The Rate Of A Reaction? Retrieved from ReAgent. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from University of Rochester. [Link]
-
Clark, J. (n.d.). The effect of temperature on rates of reaction. Chemguide. [Link]
-
Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Scribd. [Link]
-
Singh, S. P. (2013). How the solvent effect the reaction rate? ResearchGate. [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from Wikipedia. [Link]
-
SlidePlayer. (n.d.). Chemical Kinetics and Stability. Retrieved from SlidePlayer. [Link]
-
Chemistry LibreTexts. (2019). Chapter 13.1: Factors that Affect Reaction Rates. Retrieved from Chemistry LibreTexts. [Link]
-
BCcampus Open Publishing. (n.d.). Activation Energy and the Arrhenius Equation. In Introductory Chemistry – 1st Canadian Edition. Retrieved from BCcampus Open Publishing. [Link]
-
UCalgary Chemistry Textbook. (n.d.). Activation Energy and the Arrhenius Equation. Retrieved from UCalgary Chemistry Textbook. [Link]
-
Wikipedia. (n.d.). Arrhenius equation. Retrieved from Wikipedia. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester. [Link]
-
Encyclopaedia Britannica. (2025). Arrhenius equation. Retrieved from Encyclopaedia Britannica. [Link]
-
Fiveable. (n.d.). Arrhenius equation and activation energy. Retrieved from Fiveable. [Link]
-
PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from PubMed Central. [Link]
-
Journal of Chemical Education. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Retrieved from ACS Publications. [Link]
-
ResearchGate. (n.d.). Optimization of temperature and pH parameters. Retrieved from ResearchGate. [Link]
-
Chemistry For Everyone. (2025). What Causes A Low Percent Yield In Chemical Reactions? Retrieved from YouTube. [Link]
-
Fluorotherm. (2025). Temperature Control and Efficiency in Chemical Processing. Retrieved from Fluorotherm. [Link]
-
Journal of Student-Scientists' Research. (2022). Solvent Effects on Organic Reactions. Retrieved from Journal of Student-Scientists' Research. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from Quora. [Link]
-
University of California, Davis. (n.d.). Nucleophilic Reactions. Retrieved from University of California, Davis. [Link]
-
ResearchGate. (2015). The Application of Design of Experiments (DoE) Reaction Optimization and Solvent Selection in the Development of New Synthetic Chemistry. Retrieved from ResearchGate. [Link]
-
ACS Sustainable Chemistry & Engineering. (2024). Self-Optimizing Flow Reactions for Sustainability: An Experimental Bayesian Optimization Study. Retrieved from ACS Publications. [Link]
-
RSC Publishing. (2015). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Retrieved from RSC Publishing. [Link]
-
PubMed Central. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from PubMed Central. [Link]
-
Wikipedia. (n.d.). Hughes–Ingold symbol. Retrieved from Wikipedia. [Link]
Sources
- 1. Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 2. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 3. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Activation Energy and the Arrhenius Equation - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tutorchase.com [tutorchase.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 20. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 21. scribd.com [scribd.com]
- 22. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 23. Troubleshooting [chem.rochester.edu]
- 24. How To [chem.rochester.edu]
- 25. quora.com [quora.com]
- 26. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 27. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 28. organicchemistrydata.org [organicchemistrydata.org]
- 29. scribd.com [scribd.com]
- 30. Solvent - Wikipedia [en.wikipedia.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
Technical Support Center: Minimizing Homocoupling in Reactions with 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical advice for minimizing the common side reaction of homocoupling when utilizing 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. Our goal is to equip you with the knowledge to optimize your reaction conditions, leading to higher yields of the desired cross-coupled product and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Stille reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the organostannane reagent, in this case, this compound, react with each other to form a dimer (1,1'-Dimethyl-5,5'-bi-1H-1,2,3-triazole).[1] This depletes the organostannane available for the desired cross-coupling with your organic electrophile (e.g., an aryl halide) and complicates the purification of your target molecule.
Q2: What are the primary causes of homocoupling in this reaction?
A2: Homocoupling in Stille reactions can arise from two main pathways.[1] The first involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination to yield the dimer. The second is a radical process initiated by the Pd(0) catalyst.[1] Factors such as high temperatures, prolonged reaction times, and the specific catalyst and ligand system employed can influence the prevalence of these side reactions.
Q3: Can the electronic nature of the 1,2,3-triazole ring contribute to homocoupling?
A3: Yes, the electron-rich nature of the 1,2,3-triazole ring can influence the rate of transmetalation. While this is the key step for the desired cross-coupling, it can also facilitate the undesired homocoupling pathway if the reaction conditions are not optimized. The key is to find conditions that favor the cross-coupling kinetics over the homocoupling kinetics.
Q4: Are there any immediate steps I can take to reduce homocoupling if I'm observing it in my reaction?
A4: A good starting point is to lower the reaction temperature. Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling. Additionally, consider the choice of palladium source and ligand. Using a pre-formed, well-defined Pd(0) catalyst can sometimes be advantageous over in-situ reduction of a Pd(II) source. Finally, the slow addition of the organostannane reagent can help maintain a low concentration of it in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guide: A Deeper Dive into Minimizing Homocoupling
This section provides a more detailed analysis of reaction parameters and offers specific recommendations to suppress the formation of the homocoupled by-product.
The Role of the Catalytic System: Palladium Source and Ligands
The choice of the palladium catalyst and its associated ligands is paramount in controlling the selectivity of the Stille coupling.
-
Palladium Source: While Pd(PPh₃)₄ is a commonly used catalyst, it may not always be the optimal choice.[2] Consider screening other Pd(0) sources like Pd₂(dba)₃. In some cases, starting with a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective, as they are reduced in situ to the active Pd(0) species.[3]
-
Ligands: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[4]
-
Electron-rich and Bulky Ligands: The use of bulky, electron-rich phosphine ligands can hinder the formation of intermediates that lead to homocoupling.[5] Ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) can be effective.
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be critical. An excess of ligand can sometimes inhibit the reaction, while an insufficient amount may lead to catalyst decomposition and increased side reactions. A typical starting point is a 1:4 ratio of palladium to a monodentate phosphine ligand.
-
Reaction Conditions: Solvent, Temperature, and Additives
Fine-tuning the reaction environment is a powerful tool in your optimization efforts.
-
Solvent: The choice of solvent can significantly impact the reaction outcome.
-
Non-polar Aprotic Solvents: Toluene and dioxane are commonly used and are often good starting points.[6]
-
Polar Aprotic Solvents: While DMF can be effective, its high boiling point can complicate purification.[5] It's worth noting that in some cases, polar aprotic solvents have been observed to promote dehalogenation of the electrophile, another potential side reaction.
-
-
Temperature: As mentioned in the FAQs, temperature is a critical parameter. It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress homocoupling.[5]
-
Additives: The use of additives can have a profound effect on the reaction rate and selectivity.
-
Copper(I) Iodide (CuI): CuI is a well-known co-catalyst in Stille reactions. It is believed to facilitate the transmetalation step, which can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.[7]
-
Cesium Fluoride (CsF): The addition of fluoride ions, often in the form of CsF, can also promote the Stille coupling.[7] It is thought to activate the organostannane, making it more nucleophilic and enhancing the rate of transmetalation.
-
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general procedure for the Stille coupling of this compound with an aryl halide. Remember that optimization for each specific substrate is often necessary.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Tri(o-tolyl)phosphine)
-
Additive (e.g., CuI)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2.5 mol%) and the ligand (e.g., 10 mol%).[8]
-
Solvent Addition: Add anhydrous and degassed toluene via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.
-
Reagent Addition: Add the aryl halide (1.0 eq) and the additive (e.g., CuI, 10 mol%). Then, add this compound (1.1 eq) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. The optimal temperature may need to be determined experimentally.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to remove the tin byproducts.[8] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ (2.5 mol%) | Often provides good activity and can be more reliable than Pd(PPh₃)₄. |
| Ligand | P(o-tol)₃ (10 mol%) | A bulky, electron-rich ligand that can suppress homocoupling. |
| Solvent | Toluene (anhydrous, degassed) | A non-polar aprotic solvent that is often effective and easy to remove. |
| Temperature | 80-100 °C (start at the lower end) | Lower temperatures generally disfavor homocoupling. |
| Additive | CuI (10 mol%) | Accelerates the desired transmetalation step. |
| Stannane Equivalents | 1.1 eq | A slight excess can help drive the reaction to completion without significantly increasing homocoupling. |
Mechanistic Insight: Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the catalytic cycles of both the desired Stille cross-coupling and the undesired homocoupling.
Figure 1: Competing pathways in the Stille reaction.
Caption: The desired Stille coupling versus the undesired homocoupling pathway.
By carefully selecting the reaction parameters, you can influence the kinetics to favor the desired cross-coupling pathway, leading to a higher yield of your target molecule and a more efficient synthetic process.
References
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]
-
Yu, J., Liu, J., Shi, G., & Shao, C. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling made easier—the synergic effect of copper (I) salts and the fluoride ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. Angewandte Chemie International Edition, 49(44), 8254-8257. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. This compound | 170681-98-8 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Cross-Coupling Strategies: 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole vs. Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for this purpose, enabling the synthesis of complex molecular architectures with high efficiency and selectivity. Among the plethora of available methods, the Stille and Suzuki-Miyaura couplings are two of the most prominent. This guide provides an in-depth, objective comparison of these two powerful reactions, focusing on the use of 1-methyl-5-(tributylstannyl)-1H-1,2,3-triazole in Stille couplings versus the application of analogous triazole boronic acids in Suzuki couplings. This analysis is designed to equip researchers with the critical knowledge needed to make informed decisions in their synthetic endeavors.
At the Crossroads of C-C Bond Formation: Stille vs. Suzuki
The choice between a Stille and a Suzuki coupling is often dictated by a multitude of factors, including substrate scope, functional group tolerance, reaction conditions, and practical considerations such as reagent toxicity and ease of purification. Both reactions follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—organostannane or organoboronic acid—imparts distinct characteristics to each transformation.[1][2]
| Feature | Stille Coupling (using this compound) | Suzuki-Miyaura Coupling (using Triazole Boronic Acids) |
| Organometallic Reagent | Organostannane | Organoborane (Boronic Acid or Ester) |
| Key Advantages | Excellent functional group tolerance, stable and often commercially available reagents, mild and neutral reaction conditions.[2][3] | Low toxicity of reagents and byproducts, vast commercial availability of boronic acids, environmentally benign byproducts that are often easily removed.[4][5] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts, stoichiometric generation of tin waste, challenges in removing tin residues from the product.[6][7] | Requirement for a base which may be incompatible with sensitive substrates, potential for protodeboronation of the boronic acid, especially with heteroaromatic derivatives.[8][9] |
| Typical Catalysts | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[3] | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.[4] |
| Typical Solvents | THF, Toluene, Dioxane, DMF.[10] | Toluene, Dioxane, Ethanol/Water mixtures, THF.[11] |
| Additives | Often not required, but Cu(I) salts or fluoride ions can accelerate the reaction.[12] | A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the boronic acid.[4][13] |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
The catalytic cycles of the Stille and Suzuki reactions, while sharing fundamental steps, exhibit key differences primarily in the transmetalation step.
The Stille Coupling Catalytic Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The cycle commences with the oxidative addition of an organic halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[3] This is followed by transmetalation, where the triazole group from the organostannane reagent is transferred to the palladium center, displacing the halide.[2] The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3]
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling follows a similar pathway, with the notable addition of a base to activate the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A key distinction in the Suzuki coupling is the initial activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][14] This boronate then undergoes transmetalation with the Pd(II) complex. The boron-containing byproducts are typically water-soluble and easily removed during aqueous work-up.[5]
Experimental Data: A Comparative Snapshot
While direct, side-by-side comparisons of this compound and its corresponding boronic acid are not extensively documented, data from analogous heterocyclic systems provide valuable insights into the expected performance of each reaction.
Table 1: Representative Data for Stille Coupling of Heteroaryl Stannanes
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 110 | 16 | ~90-95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ | XPhos | Toluene | 110 | 12 | 90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | XPhos | Toluene | 110 | 12 | 89 |
| 4 | 4-Bromotoluene | Pd(OAc)₂ | XPhos | Toluene | 110 | 12 | 91 |
| 5 | Furan-3-yl bromide | Pd(OAc)₂ | XPhos | Toluene | 110 | 12 | 91 |
| Data compiled from similar Stille coupling reactions.[5] |
Table 2: Representative Data for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | High Yield |
| 2 | 4-Methoxyphenylboronic acid | XPhosPd G2 (5) | K₂CO₃ (3 eq) | Dioxane | 100 | 0.67 | High Yield |
| 3 | 4-Acetylphenylboronic acid | XPhosPd G2 (5) | K₂CO₃ (3 eq) | Dioxane | 100 | 0.67 | 87 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High Yield |
| 5 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High Yield |
| Data compiled from Suzuki coupling reactions of bromo-heterocycles.[5] |
In a direct comparison for the functionalization of diazocines, the Stille coupling generally provided better yields, especially with substrates containing coordinating heteroatoms like aldehydes, esters, and other heterocycles.[15]
Experimental Protocols: From Theory to Practice
The following are detailed, step-by-step methodologies for representative Stille and Suzuki-Miyaura coupling reactions.
Protocol 1: Stille Coupling of this compound with an Aryl Halide
This general procedure may require optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., tri(o-tolyl)phosphine, 10 mol%).
-
Add anhydrous and degassed toluene via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 eq) and the aryl halide (1.2 eq) dropwise via syringe.
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride.[5]
-
Filter the mixture through a pad of Celite to remove the solid tin byproducts.[16]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General experimental workflow for the Stille coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of a Triazole Boronic Acid with an Aryl Halide
This protocol is a general procedure based on established methods.
Reaction Setup:
-
To an oven-dried reaction vessel, add the triazole boronic acid (1.2 eq), the aryl halide (1.0 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the vessel, evacuate, and backfill with an inert gas.
-
Add a degassed solvent such as a mixture of dioxane and water.
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Navigating the Challenges: Practical Considerations
Toxicity and Removal of Organotin Byproducts in Stille Couplings: The primary drawback of the Stille coupling is the toxicity of organotin compounds.[6][7] Tributyltin derivatives, in particular, are known to be harmful. Therefore, meticulous handling and effective removal of tin residues are paramount. Common methods for tin removal include:
-
Aqueous KF Wash: This is a widely used method where tributyltin halides are converted to insoluble tributyltin fluoride, which can be removed by filtration.[1][16]
-
Chromatography on Silica Gel with Triethylamine or Potassium Carbonate: These methods are highly effective at trapping polar organotin byproducts.[16][17]
-
Iodine Treatment: Unreacted tin hydrides and distannanes can be converted to tin iodides with iodine, which are then more readily removed by a KF wash.[16]
Stability and Handling of Triazole Boronic Acids in Suzuki Couplings: While boronic acids are generally considered less toxic, heteroaryl boronic acids, including those derived from triazoles, can be prone to protodeboronation, especially under the reaction conditions or during storage.[8][9] This decomposition pathway can lead to lower yields. Strategies to mitigate this include:
-
Use of Boronate Esters: Pinacol or MIDA esters of boronic acids often exhibit enhanced stability and can be used as alternatives.[18]
-
Careful Control of Reaction Conditions: Minimizing reaction time and temperature, and using appropriate bases can help to suppress protodeboronation.
-
In situ Generation: In some cases, the boronic acid can be generated in situ and used immediately in the coupling reaction.[18]
Conclusion: Making the Right Choice for Your Synthesis
The decision to employ this compound in a Stille coupling or a triazole boronic acid in a Suzuki-Miyaura coupling is a nuanced one, with each approach offering a distinct set of advantages and disadvantages.
The Stille coupling shines in its broad functional group tolerance and mild, neutral reaction conditions, making it a robust choice for complex and sensitive substrates.[2][3] However, the toxicity of the organotin reagents necessitates careful handling and rigorous purification to ensure the final product is free of harmful residues.[6][7]
The Suzuki-Miyaura coupling , on the other hand, is favored for its use of less toxic and environmentally benign boronic acids.[4][5] The wide availability of boronic acids also provides a vast chemical space for exploration. The primary considerations are the requirement for a base, which may not be compatible with all substrates, and the potential instability of the heteroaryl boronic acid.[8][9]
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the available resources for purification and handling of reagents. By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate cross-coupling strategy to achieve their synthetic goals.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Stille Coupling | NROChemistry. (URL: [Link])
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (URL: [Link])
-
THE STILLE REACTION, 38 YEARS LATER. (URL: [Link])
-
The Stille Reaction - Chem 115 Myers. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Stille reaction - Wikipedia. (URL: [Link])
-
The Mechanisms of the Stille Reaction - University of Windsor. (URL: [Link])
-
Stille Coupling - Organic Chemistry Portal. (URL: [Link])
-
Substrate scope of Suzuki-coupling of... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (URL: [Link])
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (URL: [Link])
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: [Link])
-
Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. (URL: [Link])
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Sources
- 1. Workup [chem.rochester.edu]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. sdlookchem.com [sdlookchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Navigating the Regioselectivity Challenge: A Comparative Guide to the Synthesis of 1,5-Disubstituted Triazoles
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides reliable access to 1,4-disubstituted triazoles, the regioselective synthesis of their 1,5-disubstituted counterparts has historically posed a significant challenge. The classical Huisgen 1,3-dipolar cycloaddition of azides and alkynes often results in a mixture of both regioisomers, necessitating tedious separation processes.[1] This guide provides a comparative overview of modern, alternative methods that offer regioselective pathways to 1,5-disubstituted triazoles, moving beyond the conventional to empower researchers with a diverse synthetic toolkit.
The Established Benchmark: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The development of ruthenium catalysis marked a pivotal moment in triazole synthesis, offering a robust and highly regioselective method for obtaining 1,5-disubstituted isomers.[2][3][4]
Mechanism of RuAAC
The catalytic cycle of RuAAC is proposed to proceed through an oxidative coupling pathway. The ruthenium(II) catalyst coordinates to the alkyne, followed by the azide. This leads to the formation of a six-membered ruthenacycle intermediate. Subsequent reductive elimination yields the 1,5-disubstituted triazole and regenerates the active ruthenium catalyst.[2][4][5]
Caption: Proposed catalytic cycle for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocol: A Representative RuAAC Synthesis
The following protocol is adapted from Boren, et al., J. Am. Chem. Soc., 2008 .[2]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Cp*RuCl(PPh₃)₂ (Ruthenium catalyst)
-
Toluene (anhydrous)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add benzyl azide (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) to the solution.
-
Add Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Emerging Alternatives: A Comparative Analysis
While RuAAC is a powerful tool, the field has seen the emergence of several innovative methods that offer advantages in terms of catalyst cost, milder reaction conditions, or novel reaction pathways.
| Method | Catalyst/Promoter | Key Advantages | Typical Yields | Scope & Limitations |
| Metal-Free (Base-Mediated) | Tetraalkylammonium hydroxide or t-BuOK in DMSO | Avoids transition metal contamination, simple, mild conditions.[6] | 70-95% | Primarily for aryl azides and terminal aryl alkynes.[6] |
| Copper-Catalyzed Decarboxylative Cycloaddition | Cu(OTf)₂ | Utilizes readily available cinnamic acids instead of alkynes.[7][8] | 60-85% | Generally requires elevated temperatures. Scope is mainly for aryl azides.[8] |
| Cerium-Catalyzed Cycloaddition with Nitroolefins | Ce(OTf)₃ | Employs nitroolefins as alkyne surrogates, good functional group tolerance.[9][10] | 75-95% | Requires subsequent elimination of HNO₂.[9] |
| Iron-Catalyzed Cycloaddition | FeCl₃ | Inexpensive and abundant catalyst, good regioselectivity.[11] | 80-92% | Can require higher catalyst loading.[11] |
| Organocatalyzed Azide-Ketone Cycloaddition | Proline or Thiourea derivatives | Metal-free, proceeds under mild, often solvent-free conditions.[12][13] | 85-98% | Requires specific activated ketone substrates.[12][13] |
| Three-Component Reactions | Visible light (photocatalyst-free) or Iodine | High atom economy, convergent synthesis.[14][15] | 65-90% | Can have a more limited substrate scope depending on the specific reaction. |
In-Depth Look at Selected Alternative Methods
Metal-Free, Base-Mediated Synthesis
This approach offers a significant advantage by eliminating the need for transition metal catalysts, which can be a concern in pharmaceutical applications due to potential product contamination. The reaction is typically promoted by a strong base in a polar aprotic solvent like DMSO.[6]
The base deprotonates the terminal alkyne to form a highly nucleophilic acetylide anion. This anion then attacks the terminal nitrogen of the azide, forming a triazenide intermediate. Subsequent intramolecular cyclization and protonation yield the 1,5-disubstituted triazole.[6]
Sources
- 1. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Organocatalytic Regiospecific Synthesis of 1,5‐Disubstituted 4‐Thio‐1,2,3‐triazoles and 1,5‐Disubstituted 1,2,3‐Triazoles (2015) | Dhevalapally B. Ramachary | 67 Citations [scispace.com]
- 13. An Organocatalytic Regiospecific Synthesis of 1,5-Disubstituted 4-Thio-1,2,3-triazoles and 1,5-Disubstituted 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole Derivatives and a Comparison with Boronic Ester Alternatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the spectroscopic validation of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole, a versatile intermediate in organic synthesis. Furthermore, we will objectively compare its utility and safety profile against its prominent alternative, 1-methyl-1H-1,2,3-triazole-5-boronic acid pinacol ester, supported by experimental data and established principles.
Introduction: The Versatility of Functionalized 1,2,3-Triazoles
The 1,2,3-triazole moiety is a highly sought-after scaffold in medicinal chemistry and materials science due to its remarkable stability, propensity for hydrogen bonding, and its role as a bioisostere for other functional groups. The introduction of a reactive handle, such as a tributylstannyl group, at the C5 position via Stille coupling opens up a vast chemical space for further molecular elaboration.[1] This guide will walk you through the essential spectroscopic techniques required to confidently validate the structure of this compound and critically evaluate its standing against a safer, more contemporary alternative.
Synthesis of this compound
The synthesis of the title compound typically involves a two-step process: the formation of the 1-methyl-1H-1,2,3-triazole core, followed by stannylation at the C5 position.
A common route to 1-methyl-1H-1,2,3-triazole is the [3+2] cycloaddition of methyl azide with acetylene. A subsequent metal-halogen exchange followed by quenching with tributyltin chloride affords the desired product.[2]
Spectroscopic Validation: A Multi-faceted Approach
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy
Proton NMR is the first line of analysis. For our target molecule, we expect to see characteristic signals for the methyl group on the triazole ring, the protons of the tributyltin moiety, and the lone proton on the triazole ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Triazole-CH | ~7.5 - 8.5 | s | - |
| N-CH₃ | ~3.8 - 4.2 | s | - |
| Sn-(CH₂CH₂CH₂CH₃)₃ | ~1.5 - 1.7 | m | - |
| Sn-(CH₂CH₂CH₂CH₃)₃ | ~1.2 - 1.4 | m | - |
| Sn-(CH₂CH₂CH₂CH₃)₃ | ~1.0 - 1.2 | m | - |
| Sn-(CH₂CH₂CH₂CH₃)₃ | ~0.8 - 1.0 | t | ~7-8 |
Note: The exact chemical shifts can be influenced by the solvent used. Common deuterated solvents for NMR analysis include CDCl₃, DMSO-d₆, and Acetone-d₆.[3][4][5]
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The number of unique carbon signals should match the number of non-equivalent carbon atoms in the structure.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Triazole-C4 | ~120 - 130 |
| Triazole-C5 | ~140 - 150 |
| N-CH₃ | ~30 - 35 |
| Sn-CH₂ | ~9 - 11 |
| Sn-CH₂CH₂ | ~29 - 31 |
| Sn-CH₂CH₂CH₂ | ~27 - 29 |
| Sn-CH₂CH₂CH₂CH₃ | ~13 - 15 |
¹¹⁹Sn NMR Spectroscopy
Tin-119 NMR is a powerful tool for characterizing organotin compounds.[6] The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination environment and the nature of the substituents. For a tetracoordinate tin atom in a tributylstannyl group attached to an sp²-hybridized carbon of the triazole ring, the chemical shift is expected in a specific range.
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹¹⁹Sn | -50 to +50 |
Reference: Tetramethyltin (SnMe₄) is often used as an external standard for ¹¹⁹Sn NMR.[6]
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Key vibrational bands for our target compound are associated with the triazole ring and the alkyl chains of the tributylstannyl group.
| Functional Group | Expected Absorption (cm⁻¹) |
| C-H stretching (alkyl) | 2850 - 2960 |
| C=N, N=N stretching (triazole) | 1400 - 1600 |
| C-N stretching | 1000 - 1250 |
The absence of a sharp peak around 2100 cm⁻¹ (azide) or 3300 cm⁻¹ (terminal alkyne) can confirm the successful formation of the triazole ring.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₁₅H₃₁N₃Sn), the expected molecular weight is approximately 373.15 g/mol .[8] The isotopic pattern of tin (with several stable isotopes) will be a characteristic feature in the mass spectrum.
The Alternative: 1-Methyl-1H-1,2,3-triazole-5-boronic Acid Pinacol Ester
In recent years, the toxicity of organotin compounds has led to a shift towards more environmentally benign and safer alternatives.[9][10] Organoboron reagents, particularly boronic acids and their pinacol esters, have emerged as a leading replacement for organostannanes in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12]
Synthesis
The synthesis of 1-methyl-1H-1,2,3-triazole-5-boronic acid pinacol ester can be achieved via lithiation of 1-methyl-1H-1,2,3-triazole followed by borylation with a suitable boron electrophile like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[13]
Head-to-Head Comparison: Stannane vs. Boronic Ester
| Feature | This compound | 1-Methyl-1H-1,2,3-triazole-5-boronic acid pinacol ester |
| Cross-Coupling Reaction | Stille Coupling | Suzuki-Miyaura Coupling |
| Toxicity | High. Tributyltin compounds are toxic and require careful handling and disposal.[9][14][15] | Low. Boronic acids and their byproducts are generally considered less toxic and more environmentally friendly.[10] |
| Stability | Generally stable to air and moisture. | Can be sensitive to hydrolysis, though pinacol esters offer improved stability. |
| Reaction Conditions | Often proceeds under neutral conditions. | Typically requires a base, which may not be compatible with all substrates. |
| Byproduct Removal | Organotin byproducts can be difficult to remove, potentially contaminating the final product. | Boron-containing byproducts are often water-soluble and easily removed during aqueous workup. |
| Commercial Availability of Reagents | Wide range of organostannanes available. | A vast and growing library of boronic acids and esters are commercially available. |
Conclusion: A Clear Shift Towards Safer Alternatives
The spectroscopic validation of this compound requires a comprehensive analysis using ¹H, ¹³C, and ¹¹⁹Sn NMR, as well as IR and mass spectrometry. While it remains a versatile and effective reagent for Stille cross-coupling reactions, the significant toxicity associated with organotin compounds cannot be overlooked.
The emergence of organoboron reagents, such as 1-methyl-1H-1,2,3-triazole-5-boronic acid pinacol ester, offers a safer and more environmentally conscious alternative for the functionalization of triazole scaffolds via the Suzuki-Miyaura coupling. While the reaction conditions may require more careful optimization (e.g., choice of base), the benefits of lower toxicity and easier purification of byproducts make organoboron reagents a more attractive choice for modern drug discovery and development, where safety and sustainability are paramount. As a Senior Application Scientist, I strongly recommend considering the adoption of organoboron alternatives wherever synthetically feasible.
References
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [URL not available]
- BenchChem. (2025). A Comparative Guide to Organotin and Organoboron Reagents in Synthesis. [URL not available]
- International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin. [URL not available]
- Supporting Information for a Chemical Science article. (2024). Royal Society of Chemistry. [URL not available]
- Collaborative for Health & Environment. (n.d.). Tributyltin. [URL not available]
- Aggarwal, V. K., et al. (n.d.). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane.
- Snoozi, A. J., et al. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals.
- Supporting Information for an article on accessing alkyl boronic esters. (n.d.). Royal Society of Chemistry. [URL not available]
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). [URL not available]
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). PMC.
- SAFETY DATA SHEET - Tributyltin chloride. (2025). Sigma-Aldrich.
- NMR Periodic Table: Tin NMR. (n.d.). IMSERC.
- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv
-
1-METHYL-5-TRIBUTYLSTANNANYL-1H-[9][14][16]TRIAZOLE synthesis. (n.d.). Chemicalbook.
- This compound | 170681-98-8. (n.d.). Benchchem.
- Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. (n.d.). Benchchem.
- Organotin Reagents in Cross‐Coupling Reactions. (2013). Wiley.
- 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
- Organoboron compounds in synthetic organic chemistry. (n.d.).
- Experimental 1 H NMR spectrum of... (n.d.).
- Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. (n.d.). [URL not available]
- 1-Methyl-1H-indazole-4-boronic acid pinacol ester(885698-94-2) 1 H NMR. (n.d.). Chemicalbook.
- This compound. (n.d.). PubChem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. (n.d.). MIT Open Access Articles.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). [URL not available]
- Notes on NMR Solvents. (n.d.). [URL not available]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC.
- The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). [URL not available]
Sources
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. thieme-connect.de [thieme-connect.de]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1423123-94-7|1-Methyl-1H-1,2,3-triazole-4-boronic acid pinacol ester|BLD Pharm [bldpharm.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. synquestlabs.com [synquestlabs.com]
- 15. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to the Reactivity of Stannylated Heterocycles in Stille Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the Stille cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures.[1] The reaction's tolerance for a wide array of functional groups and its typically mild conditions make it a powerful method for C-C bond formation.[1][2] Stannylated heterocycles, in particular, are crucial building blocks in the synthesis of pharmaceuticals and functional materials.[3] However, the success of a Stille coupling often hinges on understanding the nuanced reactivity of the organostannane partner. This guide provides an in-depth comparison of the reactivity of various stannylated heterocycles, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic endeavors.
The Heart of the Matter: The Stille Catalytic Cycle and Key Reactivity Factors
The Stille reaction proceeds via a catalytic cycle involving a palladium complex.[4] Understanding this cycle is fundamental to comprehending the factors that govern the reactivity of stannylated heterocycles.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction. The transmetalation step is often rate-determining.[2]
The reactivity of a stannylated heterocycle is primarily dictated by the efficiency of the transmetalation step, where the heterocyclic group is transferred from tin to the palladium center.[2] The key factors influencing this crucial step are:
-
Electronic Nature of the Heterocycle: Electron-rich heterocycles are generally more reactive. The increased electron density on the carbon atom bonded to tin enhances its nucleophilicity, facilitating the transfer to the electrophilic Pd(II) center. Conversely, electron-deficient heterocycles exhibit lower reactivity.
-
Position of the Stannyl Group: The electronic environment of the carbon atom bearing the stannyl group is critical. For instance, in many heterocycles, the 2-position is more electronically distinct and often more reactive than the 3-position.
-
The Heteroatom Itself: The nature of the heteroatom (N, S, O) influences the aromaticity and electronic properties of the ring, thereby affecting reactivity. For five-membered heterocycles, the general order of reactivity in electrophilic substitutions (which parallels the nucleophilicity needed for transmetalation) is often pyrrole > furan > thiophene.[5]
-
Steric Hindrance: Bulky substituents on the heterocycle or near the stannyl group can impede the approach of the organostannane to the palladium complex, slowing down the reaction.
-
Catalyst System and Additives: The choice of palladium precursor and ligands is crucial. Electron-rich, bulky phosphine ligands can accelerate the reaction.[6] Furthermore, additives like copper(I) salts and fluoride ions can significantly enhance the reaction rate. Copper(I) is believed to act as a co-catalyst, potentially by scavenging inhibiting ligands or facilitating a more rapid transmetalation.[7]
A Comparative Look at Common Stannylated Heterocycles
Stannylated Thiophenes: The Workhorses
Thiophenes are common substrates in Stille couplings due to their relative stability and versatile reactivity. 2-Stannylthiophenes are generally more reactive than their 3-stannyl counterparts due to the more polarized C-S bond at the α-position.
| Entry | Stannylated Thiophene | Coupling Partner | Catalyst/Additives | Conditions | Yield (%) | Reference |
| 1 | 2-(Tributylstannyl)thiophene | 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | Pd₂(dba)₃ / P(o-tol)₃ | Toluene, 100 °C, 15 h | ~95 | [8] |
| 2 | 2,5-bis(trimethylstannyl)thiophene | Aryl Iodide | Pd(PPh₃)₄ / CuI / CsF | DMF | Not specified | [9] |
Stannylated Pyridines: The Influence of Nitrogen
The electron-withdrawing nature of the nitrogen atom in pyridine generally makes stannylated pyridines less reactive than their five-membered heterocyclic counterparts like thiophene. However, their reactivity is highly dependent on the position of the stannyl group. 2- and 4-stannylpyridines are typically more reactive than 3-stannylpyridines. The nitrogen lone pair in 2-stannylpyridines can coordinate to the palladium center, which can either be beneficial or detrimental depending on the specific reaction conditions.
| Entry | Stannylated Pyridine | Coupling Partner | Catalyst/Additives | Conditions | Yield (%) | Reference |
| 1 | 2-(Trimethylstannyl)pyridine | PCl₃ | Not specified | Not specified | Good | [10] |
| 2 | 2-Tributylstannyl-picolines | 2-Bromo-6-picoline | Pd(PPh₃)₄ | Toluene, reflux | Not specified | [8] |
Stannylated Pyrimidines: Electron-Deficient yet Useful
Pyrimidines are even more electron-deficient than pyridines due to the presence of a second nitrogen atom. Consequently, stannylated pyrimidines are generally less reactive. However, they are valuable building blocks in medicinal chemistry. The synthesis of 2-(tributylstannyl)pyrimidine is well-documented, highlighting its utility.[11][12]
| Entry | Stannylated Pyrimidine | Coupling Partner | Catalyst/Additives | Conditions | Yield (%) | Reference |
| 1 | 2-(Tributylstannyl)pyrimidine | Aryl Halides | Not specified | Not specified | Not specified |
Stannylated Indoles: A Tale of Two Rings
Indoles possess both an electron-rich pyrrole ring and a benzene ring. The reactivity of stannylated indoles depends on the position of the tin substituent. Stannylation on the pyrrole ring (e.g., at C2 or C3) generally leads to more reactive species compared to stannylation on the benzene ring (e.g., at C5 or C6). N-protection of the indole can also significantly influence reactivity.[13]
| Entry | Stannylated Indole | Coupling Partner | Catalyst/Additives | Conditions | Yield (%) | Reference |
| 1 | 5- or 6-Tributylstannylindoles | Acid Chlorides | Palladium catalyst | Not specified | Good | [13] |
| 2 | (N-Methylindol-2-yl)tributylstannane | Various Electrophiles | Not specified | Mild | Not specified | [13] |
Overall Reactivity Trends: A Qualitative Summary
Based on the principles of aromaticity and electronics, a general qualitative trend for the reactivity of stannylated heterocycles in Stille coupling can be proposed:
Electron-rich heterocycles > Electron-deficient heterocycles
More specifically:
Stannylpyrroles > Stannylfurans > Stannylthiophenes > Stannylpyridines > Stannylpyrimidines
It is crucial to remember that this is a generalized trend and can be significantly influenced by the specific substitution pattern, the position of the stannyl group, and the reaction conditions.
Experimental Protocols: Putting Theory into Practice
A self-validating protocol is key to reproducible results. The following protocols provide a starting point for your experiments.
General Protocol for a Stille Cross-Coupling Reaction
Figure 2: A typical experimental workflow for a Stille cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Stannylated heterocycle (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃)
-
Additive (if required, e.g., CuI, LiCl, CsF)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and any solid additives.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the stannylated heterocycle via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor its progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of KF or NH₄Cl to precipitate the tin salts.
-
Filter the mixture through a pad of Celite®, wash the filter cake with the organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of 2-(Tributylstannyl)pyrimidine
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Tributyltin hydride (1.1 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2M solution in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under a nitrogen atmosphere, dissolve tributyltin hydride in anhydrous THF in a round-bottom flask.[11]
-
Cool the solution to 0 °C and slowly add the LDA solution while stirring. Continue stirring for 30 minutes at 0 °C.[12]
-
Cool the reaction mixture to -18 °C.[12]
-
Slowly add a solution of 2-chloropyrimidine in anhydrous THF dropwise.[12]
-
After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 12 hours.[12]
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(tributylstannyl)pyrimidine.[11]
Conclusion
The reactivity of stannylated heterocycles in Stille cross-coupling is a multifaceted subject where electronic and steric effects, along with reaction conditions, play a pivotal role. While a definitive quantitative ranking is challenging without direct comparative studies, a solid understanding of the underlying principles allows for a rational prediction of reactivity trends. Electron-rich heterocycles are generally more reactive, and the position of the stannyl group can have a profound impact. This guide provides the foundational knowledge and practical protocols to navigate the exciting landscape of Stille couplings with heteroaromatic partners, enabling the synthesis of novel and complex molecules for a wide range of applications.
References
-
Caspi, P. A., et al. (2015). THE STILLE REACTION, 38 YEARS LATER. ACS Catalysis, 5(8), 4926-4953. [Link]
-
The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications. (2015). Retrieved January 22, 2026, from [Link]
-
The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles | Request PDF. (2006). Retrieved January 22, 2026, from [Link]
-
Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. (2023). Nature Communications, 14(1), 1435. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved January 22, 2026, from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2018). Organometallics, 37(24), 4645-4652. [Link]
-
The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved January 22, 2026, from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction | Request PDF. (1995). Retrieved January 22, 2026, from [Link]
-
Org. Synth. 2011, 88, 197. (2011). Retrieved January 22, 2026, from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2025). RSC Advances, 15(1), 1-21. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]
- 12. 2-(Tributylstannyl)pyrimidine CAS#: 153435-63-3 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Triazole Synthesis: The Enduring Utility of Organotin Reagents
For Researchers, Scientists, and Drug Development Professionals
The triazole core is a cornerstone of modern medicinal chemistry, materials science, and chemical biology. Its unique electronic properties, stability, and ability to participate in hydrogen bonding have cemented its status as a privileged scaffold in drug design and a versatile linker in complex molecular architectures. The quest for efficient and regioselective methods to construct this five-membered heterocycle has led to the development of a diverse synthetic arsenal. While copper- and ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC and RuAAC) reactions, the hallmarks of "click chemistry," have become the go-to methods for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles respectively, the classical approach utilizing organotin reagents continues to offer distinct advantages in specific contexts. This guide provides an in-depth comparison of these methodologies, with a particular focus on the strategic benefits of employing organotin reagents, supported by experimental data and protocols.
The Strategic Advantage of Organotin Reagents in Triazole Synthesis
The primary advantage of using organotin azides, such as tributyltin azide, in [3+2] cycloaddition reactions with alkynes lies in the thermal nature of the reaction, which proceeds without the need for a metal catalyst. This uncatalyzed pathway offers a distinct route to 1,2,3-triazoles and can be particularly advantageous when the presence of copper or ruthenium is undesirable, for instance, in the late-stage functionalization of metal-sensitive biomolecules or in the synthesis of electronic materials where metal contaminants can be detrimental.
The reaction typically proceeds under thermal conditions, and while it may require higher temperatures and longer reaction times compared to its catalyzed counterparts, it offers a high degree of predictability. In the absence of a catalyst to direct the orientation of the reactants, the regioselectivity of the thermal cycloaddition of azides and alkynes can result in a mixture of 1,4- and 1,5-isomers. However, the electronic nature of the substituents on both the azide and the alkyne can influence the regiochemical outcome, a feature that can be exploited in rational molecular design.
A significant, albeit often overlooked, advantage of organotin reagents is their compatibility with a wide range of functional groups. The stability of the organotin moiety allows for its presence during various synthetic transformations, enabling its incorporation early in a synthetic sequence.
A Comparative Analysis: Organotin Reagents vs. CuAAC and RuAAC
To provide a clear perspective, the following table summarizes the key performance indicators of triazole synthesis using organotin reagents, CuAAC, and RuAAC.
| Feature | Organotin Azide Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers (can be influenced by electronics) | Exclusively 1,4-disubstituted | Exclusively 1,5-disubstituted[1] |
| Catalyst | None (Thermal) | Copper(I) salts (e.g., CuSO₄/sodium ascorbate, CuI) | Ruthenium complexes (e.g., Cp*RuCl(PPh₃)₂)[1] |
| Reaction Conditions | High temperature (reflux in toluene) | Mild (room temperature to moderate heating)[2] | Mild to moderate heating[1] |
| Reaction Time | Hours to days[2] | Minutes to hours[2] | Hours |
| Yields | Generally good to excellent | High to quantitative | Good to high |
| Functional Group Tolerance | Broad, but sensitive to highly acidic or electrophilic groups | Very broad, a hallmark of "click chemistry" | Broad, but can be sensitive to certain functional groups[1] |
| Toxicity/Environmental Impact | High toxicity of organotin compounds, requires careful handling and disposal | Copper can be toxic, but efforts in green chemistry are reducing its impact | Ruthenium is a precious metal, raising cost and sustainability concerns |
Mechanistic Insights: Understanding the Reaction Pathways
The distinct regiochemical outcomes of these three methods are a direct consequence of their different reaction mechanisms.
Organotin-Mediated [3+2] Cycloaddition
The reaction of an organotin azide with an alkyne is a classic example of a Huisgen 1,3-dipolar cycloaddition. This is a concerted pericyclic reaction where the azide acts as a 1,3-dipole and the alkyne as a dipolarophile. The frontier molecular orbitals (HOMO of the azide and LUMO of the alkyne, or vice versa) interact to form the five-membered triazole ring in a single step. The lack of a catalyst means that both possible orientations of the dipole and dipolarophile are often energetically accessible, leading to a mixture of regioisomers.[3]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction also follows a stepwise pathway, but it is mechanistically distinct from CuAAC. It involves the formation of a ruthenium-acetylide complex, which then undergoes oxidative coupling with the azide to form a six-membered ruthenacycle intermediate. Reductive elimination from this intermediate yields the 1,5-disubstituted triazole. [1][3]
Experimental Protocols
To provide a practical context for this comparison, the following are representative experimental protocols for each method.
Protocol 1: Synthesis of a 1,2,3-Triazole using Tributyltin Azide
This protocol describes a general procedure for the thermal cycloaddition of tributyltin azide with an alkyne.
Materials:
-
Tributyltin azide (1.0 eq)
-
Alkyne (1.1 eq)
-
Toluene (solvent)
Procedure:
-
To a solution of the alkyne in toluene, add tributyltin azide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the triazole product(s).
Note on Safety: Organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. [4]Appropriate personal protective equipment, including gloves and safety glasses, is essential. All waste containing organotin residues must be disposed of according to institutional safety guidelines.
Protocol 2: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
This protocol is a standard procedure for the CuAAC reaction.
Materials:
-
Azide (1.0 eq)
-
Terminal Alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol/Water (1:1)
Procedure:
-
Dissolve the azide and terminal alkyne in a 1:1 mixture of tert-butanol and water.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Add an aqueous solution of sodium ascorbate. The reaction mixture will typically turn yellow or orange.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted 1,2,3-Triazole (RuAAC)
This protocol outlines a general procedure for the RuAAC reaction.
Materials:
-
Azide (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Cp*RuCl(PPh₃)₂ (0.02 eq)
-
Toluene or 1,2-dichloroethane (DCE)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the azide and alkyne in anhydrous toluene or DCE.
-
Add the ruthenium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: Selecting the Right Tool for the Job
The synthesis of triazoles is a mature field with a wealth of reliable methods. The choice of synthetic strategy should be guided by the specific requirements of the target molecule and the overall synthetic plan.
-
CuAAC remains the undisputed champion for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles . Its mild reaction conditions, broad functional group tolerance, and high yields make it the first choice for most applications.
-
RuAAC provides a powerful and complementary approach for accessing 1,5-disubstituted 1,2,3-triazoles with excellent regioselectivity. [1]It expands the scope of "click chemistry" to include this important class of isomers.
-
Organotin reagents offer a valuable alternative for triazole synthesis, particularly when a metal-free thermal process is desired or when the synthesis of a mixture of regioisomers is acceptable or even intended for structure-activity relationship studies. While the toxicity of organotin compounds is a significant drawback that necessitates careful handling and disposal, their utility in specific synthetic scenarios should not be underestimated. [4]The ability to perform a catalyst-free cycloaddition provides a level of control and simplicity that can be highly advantageous in complex synthetic endeavors.
Ultimately, a thorough understanding of the advantages and limitations of each method will empower researchers to make informed decisions and select the most appropriate tool for the successful synthesis of their target triazole-containing molecules.
References
-
Wikipedia. Tributyltin azide. [Link]
-
Arkat USA. Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of 1-Methyl-5-Aryl-1H-1,2,3-Triazoles: Navigating the Limitations of Stannyl-Based Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the 1-methyl-1H-1,2,3-triazole moiety is a valuable scaffold due to its prevalence in pharmacologically active compounds. The traditional approach to installing this heterocycle often involves the Stille cross-coupling reaction, a powerful C-C bond-forming tool. A key reagent in this transformation is 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole. However, the practical application of this stannane in complex molecule synthesis is fraught with significant limitations that can impede efficiency, scalability, and safety.
This guide provides an in-depth comparison of the Stille coupling approach using this compound with more modern and advantageous alternatives. We will delve into the inherent drawbacks of the organotin reagent and present objective, data-supported comparisons with Suzuki-Miyaura coupling, direct C-H arylation, and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
The Double-Edged Sword: this compound in Stille Coupling
The Stille reaction offers the advantage of being tolerant to a wide range of functional groups and is often effective for coupling complex fragments. The synthesis of the required stannane, this compound, is achievable via a two-step process involving lithiation of 1-methyl-1,2,3-triazole followed by quenching with tributyltin chloride.
However, the utility of this reagent is significantly hampered by two major drawbacks: the toxicity of organotin compounds and the challenges associated with their removal from the final product.
The Toxicity Burden of Organotin Reagents
Tributyltin compounds are notoriously toxic, posing significant health and environmental risks. They are known neurotoxins and can cause damage to organs through prolonged or repeated exposure.[1] This high toxicity necessitates stringent handling protocols, including the use of specialized personal protective equipment and dedicated fume hoods, which can be cumbersome and costly to implement, especially at a larger scale.
The Purification Quagmire
Perhaps the most significant practical limitation in the context of complex molecule synthesis is the difficulty in removing the tributyltin byproducts, such as tributyltin oxide and tributyltin halides, from the desired triazole product. These byproducts are often non-polar and can co-elute with the product during silica gel chromatography. For polar products like many substituted triazoles, the separation becomes even more challenging.
Several methods have been developed to aid in the removal of tin residues, including:
-
Aqueous KF wash: Reacting the crude mixture with potassium fluoride to precipitate insoluble tributyltin fluoride.
-
Base-treated silica gel: Using silica gel treated with triethylamine to better retain the acidic tin byproducts.
-
Treatment with AlMe₃ or NaOH: To convert tin halides to the more easily separable tetramethyltin or tributyltin hydroxide.
While these methods can be effective, they add extra steps to the purification process, often leading to reduced overall yields and increased costs. The persistent presence of tin impurities can also interfere with subsequent synthetic steps and is unacceptable in final drug compounds.
Superior Alternatives for the Synthesis of 1-Methyl-5-Aryl-1H-1,2,3-Triazoles
Given the significant limitations of the Stille coupling approach with this compound, several alternative methods have emerged as more attractive options for the synthesis of 1-methyl-5-aryl-1H-1,2,3-triazoles.
Suzuki-Miyaura Coupling: The Low-Toxicity Workhorse
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely adopted and highly versatile alternative to the Stille reaction. The key advantages of this method are the low toxicity of the boron-containing reagents and byproducts, and the ease of their removal due to their polarity and water solubility.
For the synthesis of 1-methyl-5-aryl-1H-1,2,3-triazoles, the Suzuki coupling employs a 1-methyl-1H-1,2,3-triazole-5-boronic acid or its corresponding pinacol ester. These boron reagents can be coupled with a wide variety of aryl and heteroaryl halides or triflates under palladium catalysis.
Comparative Performance: Stille vs. Suzuki
| Feature | Stille Coupling (with this compound) | Suzuki-Miyaura Coupling (with 1-methyl-1H-1,2,3-triazole-5-boronic acid/ester) |
| Reagent Toxicity | High (neurotoxic organotin compounds) | Low (generally non-toxic organoboron compounds) |
| Byproduct Removal | Difficult (non-polar, often requires special workup) | Easy (polar, water-soluble, easily removed by aqueous workup) |
| Yields | Generally good to excellent | Generally good to excellent, can be sensitive to sterics |
| Substrate Scope | Broad, tolerant of many functional groups | Broad, but can be sensitive to base-labile groups |
| Handling | Requires stringent safety protocols | Standard laboratory procedures |
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds, avoiding the need for pre-functionalized starting materials like organostannanes or organoboranes. In the context of 1-methyl-1H-1,2,3-triazole, this method allows for the direct coupling of the C-H bond at the 5-position with an aryl halide.
This approach offers several advantages:
-
Step Economy: It eliminates the need to synthesize the stannylated or boronylated triazole, shortening the overall synthetic sequence.
-
Atom Economy: It avoids the generation of stoichiometric amounts of tin or boron waste.
-
Reduced Cost: It utilizes readily available starting materials.
While direct C-H arylation is a promising alternative, it often requires careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, to achieve high regioselectivity and yields.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A "Click" Chemistry Alternative for 1,5-Disubstitution
For the synthesis of 1,5-disubstituted 1,2,3-triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a powerful and highly regioselective alternative to traditional cross-coupling methods. Unlike the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) which yields the 1,4-isomer, RuAAC provides exclusive access to the 1,5-isomer.[1][3][4][5][6]
This "click" chemistry approach involves the reaction of an azide with a terminal alkyne in the presence of a ruthenium catalyst. To synthesize 1-methyl-5-aryl-1H-1,2,3-triazoles, one would react methyl azide with an arylacetylene.
The key advantages of RuAAC include:
-
High Regioselectivity: Exclusive formation of the 1,5-disubstituted product.
-
Broad Substrate Scope: Tolerant of a wide range of functional groups.
-
Mild Reaction Conditions: Often proceeds at room temperature.
Experimental Protocols
Protocol 1: Stille Coupling of this compound with an Aryl Bromide
General workflow for the Stille coupling reaction.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Aqueous potassium fluoride (KF) solution (1 M)
-
Celite
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide and the palladium catalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add the aqueous KF solution and stir vigorously for at least 1 hour.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 1-Methyl-1H-1,2,3-triazole-5-boronic acid pinacol ester with an Aryl Bromide
General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
1-Methyl-1H-1,2,3-triazole-5-boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the 1-methyl-1H-1,2,3-triazole-5-boronic acid pinacol ester, aryl bromide, base, and palladium catalyst.
-
Seal the vessel, evacuate, and backfill with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion: A Clear Path Forward
While the Stille coupling using this compound has its place in the synthetic chemist's toolbox, its significant limitations in terms of toxicity and purification challenges make it a less desirable choice for complex molecule synthesis, particularly in a drug development setting. The Suzuki-Miyaura coupling stands out as a superior alternative, offering a much more favorable safety profile and simplified purification, with comparable or even better yields in many cases. Furthermore, emerging methods like direct C-H arylation and RuAAC provide even more streamlined and atom-economical routes to these valuable triazole-containing compounds. For researchers and drug development professionals, moving away from stannyl-based reagents and embracing these modern alternatives is a clear and logical step towards more efficient, safer, and greener chemical synthesis.
References
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Rasmussen, L. K., et al. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 27(19), 6539. [Link]
-
Fokin, V. V., et al. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 260-269. [Link]
-
Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13484–13545. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Hein, C. D., et al. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 38(11), 3065-3076. [Link]
-
Chupakhin, E., et al. (2012). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 14(8), 2058–2061. [Link]
-
Gandeepan, P., et al. (2017). Copper-Catalyzed Azide–Alkyne Cycloaddition: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. Catalysts, 7(12), 374. [Link]
-
Walther, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16345-16352. [Link]
-
Daugulis, O., et al. (2012). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 14(8), 2058-2061. [Link]
-
Ackermann, L. (2015). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 51(49), 9934-9945. [Link]
-
Zhang, C., et al. (2016). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules, 21(11), 1530. [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). (2019). A REVIEW ON CLICK CHEMISTRY. IJRAR, 6(1), 1-10. [Link]
-
Zhang, C., et al. (2016). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules, 21(11), 1530. [Link]
-
Ackermann, L., et al. (2010). Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Organic Letters, 12(15), 3464–3467. [Link]
-
Walther, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 16345-16352. [Link]
-
Ball, N. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6527–6537. [Link]
-
El-Sayed, N. F., et al. (2020). Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity. Mini-Reviews in Medicinal Chemistry, 20(1), 75-86. [Link]
-
Ball, N. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6527–6537. [Link]
-
Kassel, V. M., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13845–13853. [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Gribanov, P. S., et al. (2018). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ACS Omega, 3(11), 15729-15737. [Link]
-
Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Journal für praktische Chemie, 342(7), 725-734. [Link]
-
Ananikov, V. P., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1957. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Mako, T. L., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(15), 8447–8456. [Link]
-
Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 23(11), 2993. [Link]
-
Kassel, V. M., et al. (2021). Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13845-13853. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
ChemInform Abstract: Synthesis of Some New 1-Acyl-5-aryl-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazoles. (2010). ChemInform, 41(19). [Link]
-
He, L., et al. (2004). 1-Alkyl-3-amino-5-aryl-1H-[1][3][5]triazoles: Novel Synthesis via Cyclization of N-Acyl-S-methylisothioureas with Alkylhydrazines and Their Potent Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist Activities. Journal of Medicinal Chemistry, 47(27), 6745-6754. [Link]
-
Smith, A. B., et al. (2012). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 42(15), 2209-2215. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Ranu, B. C., et al. (2012). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. Green Chemistry, 14(5), 1331-1335. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides. Angewandte Chemie International Edition, 39(22), 4176-4180. [Link]
Sources
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts: A Yield-Oriented Comparison for Cross-Coupling Reactions
For the discerning researcher, scientist, and drug development professional, the selection of a palladium catalyst is a critical decision that profoundly impacts the efficiency, scope, and overall success of cross-coupling reactions. This guide provides an in-depth, objective comparison of the performance of three major classes of palladium catalysts—those based on phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles—with a focus on experimental yield data from seminal cross-coupling reactions.
The Central Role of the Ligand in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] The heart of these catalytic systems is the palladium center, whose reactivity and stability are exquisitely modulated by the surrounding ligands. The choice of ligand dictates the catalyst's efficacy in the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki and related reactions), migratory insertion (for Heck reactions), and reductive elimination.
This guide will navigate the performance landscape of palladium catalysts by examining their yields in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
The Suzuki-Miyaura Coupling: A Comparative Yield Analysis
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is a workhorse in academic and industrial laboratories for the synthesis of biaryls and substituted aromatic compounds.[2] The performance of different palladium catalysts in this reaction is a key consideration for chemists.
Phosphine-Ligated Palladium Catalysts
Bulky, electron-rich phosphine ligands have been instrumental in advancing the scope of the Suzuki-Miyaura coupling, enabling the use of less reactive aryl chlorides and sterically hindered substrates.[3] Dialkylbiaryl phosphines, such as SPhos and XPhos, are particularly effective.[3]
N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts
N-Heterocyclic carbenes have emerged as powerful alternatives to phosphine ligands. Their strong σ-donating ability forms robust bonds with palladium, leading to highly stable and active catalysts.[4] These catalysts often exhibit excellent performance in aqueous media and can be more resistant to air and moisture compared to some phosphine-based systems.[4]
Palladacycle Catalysts
Palladacycles are pre-catalysts where the palladium atom is part of a cyclic structure, often formed by the intramolecular activation of a C-H bond. They are known for their high stability and efficiency, often requiring low catalyst loadings.[5][6]
Comparative Yield Data for the Suzuki-Miyaura Reaction
| Catalyst Type | Ligand/Pre-catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phosphine | Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 95 | [3] |
| Phosphine | Pd₂(dba)₃ / XPhos | 2-Bromotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 98 | [7] |
| NHC | [Pd(IPr)(NQ)]₂ | 4-Chlorobiphenyl | Phenylboronic acid | K₃PO₄ | Dioxane | 50 | 88 | |
| NHC | Sulfonate-functionalized NHC-Pd | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Water | 100 | >95 | [8] |
| Palladacycle | Herrmann's Catalyst | 4-Bromoacetophenone | Phenylboronic acid | Na₂CO₃ | Toluene | 100 | 98 | [5] |
| Palladacycle | Ferrocenylimine Palladacycle | Iodobenzene | Phenylboronic acid | K₂CO₃ | DMF | 120 | 95 | [9] |
Note: Yields are isolated yields and are representative examples from the cited literature. Direct comparison should be made with caution as other reaction parameters may vary.
The Heck Reaction: A Yield-Focused Comparison
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes.[10] The choice of catalyst is critical to control regioselectivity and maximize yield.
Phosphine-Ligated Palladium Catalysts
Traditional phosphine ligands like triphenylphosphine have been widely used in the Heck reaction. However, bulky, electron-rich phosphines have expanded the substrate scope to include less reactive aryl chlorides.
N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts
NHC-palladium complexes have shown exceptional activity in the Heck reaction, often allowing for lower catalyst loadings and milder reaction conditions.[11] They are particularly effective for the coupling of challenging substrates.
Palladacycle Catalysts
Palladacycles, especially those derived from oximes or ferrocenylimines, are highly efficient pre-catalysts for the Heck reaction, demonstrating high turnover numbers and frequencies.[5][9]
Comparative Yield Data for the Heck Reaction
| Catalyst Type | Ligand/Pre-catalyst | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phosphine | Pd(OAc)₂ / P(o-tol)₃ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 95 | [12] |
| Phosphine | Pd(OAc)₂ / Di(1-adamantyl)-n-butylphosphine | 4-Chlorotoluene | n-Butyl acrylate | Cs₂CO₃ | Dioxane | 120 | 98 | [9] |
| NHC | [Pd(IMes)(allyl)Cl] | 4-Bromoacetophenone | Styrene | Na₂CO₃ | Dioxane | 120 | 96 | |
| NHC | Benzimidazole-based Pd-NHC | Iodobenzene | Styrene | K₂CO₃ | DMF | 140 | >99 | [13] |
| Palladacycle | Nájera Catalyst (Oxime-derived) | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | NMP | 140 | 99 | [5] |
| Palladacycle | Ferrocenylimine Palladacycle | Iodobenzene | Styrene | Et₃N | DMF | 120 | 96 | [9] |
Note: Yields are isolated yields and are representative examples from the cited literature. Direct comparison should be made with caution as other reaction parameters may vary.
The Buchwald-Hartwig Amination: A Catalyst Generation Perspective
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The development of this reaction is often categorized into "generations" of catalysts with increasing efficacy.
First and Second Generation Phosphine Ligands
Early catalyst systems relied on monodentate and later bidentate phosphine ligands like BINAP and DPPF, which expanded the scope to include primary amines. The second generation introduced bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos), which are highly effective for a wide range of amines and aryl halides.[7]
N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts
NHC-palladium complexes have also proven to be excellent catalysts for the Buchwald-Hartwig amination, offering high stability and activity.[14]
Palladacycle Catalysts
Palladacycles are effective pre-catalysts for C-N bond formation, often with low catalyst loadings.[13]
Comparative Yield Data for the Buchwald-Hartwig Amination
| Catalyst Type | Ligand/Pre-catalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phosphine (2nd Gen) | Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 98 | [7] |
| Phosphine (2nd Gen) | Pd(OAc)₂ / SPhos | 4-Chloroanisole | Aniline | NaOtBu | Toluene | 100 | 97 | [7] |
| NHC | [Pd(IPr)(allyl)Cl] | 4-Chlorotoluene | n-Hexylamine | NaOtBu | Dioxane | 80 | 95 | |
| NHC | Benzimidazole-based Pd-NHC | Bromobenzene | Morpholine | K₂CO₃ | DMF | 120 | 92 | [14] |
| Palladacycle | G3-XPhos Palladacycle | 4-Chloroanisole | Pyrrolidine | NaOtBu | t-Amyl alcohol | 100 | 99 | [15] |
| Palladacycle | NHC-ligated Palladacycle | 4-Bromoacetophenone | Morpholine | KOtBu | CPME | 80 | 98 | [13] |
Note: Yields are isolated yields and are representative examples from the cited literature. Direct comparison should be made with caution as other reaction parameters may vary.
Catalytic Cycles and Mechanistic Considerations
Understanding the catalytic cycles is fundamental to rational catalyst selection and reaction optimization.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols: A Practical Guide
6.1. Suzuki-Miyaura Coupling using a Phosphine-Ligated Palladium Catalyst
This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and SPhos (0.04 mmol, 2 mol%).
-
Add K₃PO₄ (4.0 mmol, 2.0 equiv).
-
Add phenylboronic acid (2.4 mmol, 1.2 equiv).
-
Add 4-chlorotoluene (2.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (10 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
6.2. Heck Reaction with an NHC-Palladium Catalyst
This protocol describes a typical Heck reaction between an aryl bromide and styrene using an NHC-palladium pre-catalyst.
Materials:
-
[Pd(IMes)(allyl)Cl] (IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)
-
4-Bromoacetophenone
-
Styrene
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Dioxane, anhydrous
-
Sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry, sealed reaction vial under an inert atmosphere, add [Pd(IMes)(allyl)Cl] (0.01 mmol, 1 mol%).
-
Add Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add 4-bromoacetophenone (1.0 mmol, 1.0 equiv).
-
Add styrene (1.5 mmol, 1.5 equiv).
-
Add anhydrous dioxane (5 mL).
-
Seal the vial and stir the reaction mixture at 120 °C for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
6.3. Buchwald-Hartwig Amination using a Palladacycle Catalyst
This protocol outlines the amination of an aryl chloride with morpholine using a G3-XPhos palladacycle.
Materials:
-
G3-XPhos Palladacycle
-
4-Chloroanisole
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
tert-Amyl alcohol, anhydrous
-
Glovebox or Schlenk line
-
Sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
Inside a glovebox or under an inert atmosphere, add the G3-XPhos Palladacycle (0.01 mmol, 1 mol%) to a dry, sealed reaction tube.
-
Add NaOtBu (1.4 mmol, 1.4 equiv).
-
Add 4-chloroanisole (1.0 mmol, 1.0 equiv).
-
Add morpholine (1.2 mmol, 1.2 equiv).
-
Add anhydrous tert-amyl alcohol (5 mL).
-
Seal the tube and stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: Selecting the Optimal Catalyst
The choice of a palladium catalyst is a multifaceted decision that depends on the specific transformation, substrate scope, and desired reaction conditions.
-
Phosphine-ligated catalysts , particularly the bulky, electron-rich dialkylbiarylphosphine systems, offer a broad scope and high reactivity, especially for challenging substrates. [3][7]* NHC-ligated catalysts provide excellent stability and high activity, often in greener solvents like water, and can be more robust for certain applications. [4]* Palladacycles are highly efficient pre-catalysts that can operate at very low loadings, offering economic and environmental advantages. [5] This guide has provided a comparative overview based on yield data to aid in the rational selection of palladium catalysts. It is imperative for researchers to consider the specific requirements of their synthetic targets and to perform appropriate reaction optimization to achieve the best possible outcomes.
References
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Palladium-catalyzed Suzuki–Miyaura couplings are fully recyclable with our GAP ligands over 10 catalytic cycles. The m-GAP palladium catalysts are excellent catalysts for the coupling of a wide range of aryl halides with simple boronic acids. Further work will be conducted to expand the scope of m-GAP catalysis; mechanistic studies and the isolation of key reactive intermediates will be reported in due course. Organometallics. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. ACS Omega. Available at: [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Available at: [Link]
-
A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Heck Reaction—State of the Art. Catalysts. Available at: [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry. Available at: [Link]
-
A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci. Available at: [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. European Journal of Organic Chemistry. Available at: [Link]
-
Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. Available at: [Link]
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Catalysts. Available at: [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. Available at: [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Available at: [Link]
-
Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Inorganica Chimica Acta. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. catsci.com [catsci.com]
A Senior Application Scientist's Guide to Regioselectivity in Cross-Coupling Reactions of Dihalo-Triazoles
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the precise functionalization of heterocyclic scaffolds is paramount. Among these, the triazole nucleus stands out as a privileged structure, finding its way into a myriad of pharmaceuticals and functional materials. The ability to selectively introduce substituents at specific positions on the triazole ring is a key challenge that, when overcome, unlocks vast chemical space for exploration. This guide provides an in-depth comparison of common cross-coupling reactions on dihalo-triazole substrates, offering insights into controlling regioselectivity and providing experimentally validated protocols.
Introduction: The Dihalo-Triazole Hub
Dihalo-triazoles, particularly 4,5-dihalo-1,2,3-triazoles and 3,5-dihalo-1,2,4-triazoles, are versatile building blocks. The two halogen atoms offer orthogonal handles for sequential or selective functionalization, enabling the synthesis of complex, unsymmetrically substituted triazoles. The regiochemical outcome of cross-coupling reactions on these substrates is a delicate interplay of electronic and steric factors, dictated by the nature of the halogen, the position on the triazole ring, the catalyst system (metal and ligand), and the reaction conditions. Understanding and controlling these factors is the key to unlocking the full synthetic potential of these valuable intermediates.
This guide will dissect the regioselectivity of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on dihalo-triazole cores, supported by experimental data and mechanistic rationale.
Core Concepts: Understanding the Drivers of Regioselectivity
The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalo-heterocycles is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the two different carbon-halogen bonds. Several factors influence this crucial step:
-
Nature of the Halogen: The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, oxidative addition is generally fastest for iodides, followed by bromides, and then chlorides. This intrinsic reactivity difference can be exploited for selective couplings on dihalo-substrates bearing different halogens.
-
Electronic Effects: The electron density at the carbon atom bearing the halogen plays a significant role. More electron-deficient C-X bonds are generally more reactive towards oxidative addition. In triazoles, the position of the halogen relative to the nitrogen atoms influences its electronic environment.
-
Steric Hindrance: Bulky substituents adjacent to a halogen can hinder the approach of the palladium catalyst, slowing down the rate of oxidative addition at that position.
-
Catalyst System: The choice of palladium precursor and, most importantly, the ligand, can dramatically influence the regioselectivity. Bulky and electron-rich ligands can alter the steric and electronic properties of the palladium center, leading to a reversal of the "innate" regioselectivity of the substrate.
-
N-Substitution: The nature of the substituent on the triazole nitrogen (N1) can impact the electronic properties of the ring and exert steric effects, thereby influencing the regioselectivity of the coupling reaction.
Diagram of Key Factors Influencing Regioselectivity
Caption: Factors governing the regiochemical outcome of cross-coupling reactions on dihalo-triazoles.
Comparative Analysis of Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of dihalo-triazoles, it allows for the introduction of aryl, heteroaryl, and vinyl substituents.
General Observations:
For 4,5-dihalo-1,2,3-triazoles, the reactivity of the C4 and C5 positions is often similar, and achieving high regioselectivity can be challenging. However, subtle electronic differences and the choice of catalyst can steer the reaction towards a preferred outcome. For 3,5-dihalo-1,2,4-triazoles, the C5 position is generally more electron-deficient and thus more reactive towards oxidative addition.
Experimental Data Snapshot: Suzuki-Miyaura Coupling of Halo-1,2,3-triazoles [1]
| Entry | Halo-triazole | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 1-Benzyl-4-iodo-5-phenyl-1H-1,2,3-triazole | Phenylboronic acid | (THP-Dipp)Pd(cinn)Cl | K3PO4 | Water | 95 |
| 2 | 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole | Phenylboronic acid | (THP-Dipp)Pd(cinn)Cl | K3PO4 | Water | 92 |
| 3 | 1-Benzyl-4-chloro-5-phenyl-1H-1,2,3-triazole | Phenylboronic acid | (THP-Dipp)Pd(cinn)Cl | K3PO4 | Water | 85 |
This table demonstrates the successful coupling at both C4 and C5 positions of halo-1,2,3-triazoles using an expanded-ring N-heterocyclic carbene palladium complex in water, highlighting the versatility of the method.[1]
Protocol: Regioselective Suzuki-Miyaura Coupling in Water [1]
-
To a reaction vessel, add the 4- or 5-halo-1,2,3-triazole (1.0 equiv), arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Add the palladium catalyst, for example, [(THP-Dipp)Pd(cinn)Cl] (2 mol%).
-
Add water as the solvent.
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The use of bulky N-heterocyclic carbene (NHC) ligands can significantly influence the regioselectivity by creating a more sterically demanding catalytic center, which may preferentially react at the less hindered halogen position.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing alkynyl groups, which are valuable for further transformations or for their electronic properties.
General Observations:
Similar to the Suzuki coupling, the inherent reactivity order of halogens (I > Br > Cl) is a primary determinant of regioselectivity. In dihalo-triazoles with identical halogens, the more electron-deficient position is generally favored.
Experimental Data Snapshot: Synthesis of 4,5-Bis(arylethynyl)-1,2,3-triazoles [2]
| Entry | Starting Material | Alkyne | Catalyst System | Base/Solvent | Product | Yield (%) |
| 1 | 1-(Ethoxycarbonylmethyl)-5-iodo-4-(phenylethynyl)-1H-1,2,3-triazole | Phenylacetylene | Pd(PPh3)4, CuI | Et3N/THF | 1-(Ethoxycarbonylmethyl)-4,5-bis(phenylethynyl)-1H-1,2,3-triazole | 85 |
| 2 | 1-(Ethoxycarbonylmethyl)-5-iodo-4-((4-methoxyphenyl)ethynyl)-1H-1,2,3-triazole | 4-Ethynylanisole | Pd(PPh3)4, CuI | Et3N/THF | 1-(Ethoxycarbonylmethyl)-4,5-bis((4-methoxyphenyl)ethynyl)-1H-1,2,3-triazole | 82 |
This data showcases a sequential approach where a 5-iodo-4-alkynyl-1,2,3-triazole undergoes a second Sonogashira coupling to yield the 4,5-bis(alkynyl) product, demonstrating the feasibility of selective functionalization.[2]
Protocol: Sonogashira Coupling of a Halo-alkynyl-triazole [2]
-
Dissolve the 5-iodo-4-alkynyl-1,2,3-triazole (1.0 equiv) in a suitable solvent such as THF.
-
Add the terminal alkyne (1.2 equiv), a palladium catalyst like Pd(PPh3)4 (5 mol%), and a copper(I) co-catalyst such as CuI (10 mol%).
-
Add a base, typically an amine like triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Workflow for Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, enabling the synthesis of arylamines, which are prevalent in pharmaceuticals.
General Observations:
The regioselectivity of Buchwald-Hartwig amination on dihalo-triazoles is highly dependent on the catalyst system and the specific triazole isomer. For 4,5-dihalo-1,2,3-triazoles, selective amination can be achieved, often favoring one position over the other depending on the reaction conditions.
Experimental Data Snapshot: Buchwald-Hartwig Amination of Halo-1,2,3-triazoles [3]
| Entry | Halo-triazole | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 1-Benzyl-4-iodo-5-phenyl-1H-1,2,3-triazole | Aniline | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | 88 |
| 2 | 1-Benzyl-5-bromo-4-phenyl-1H-1,2,3-triazole | 4-Methoxyaniline | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | 91 |
| 3 | 1-Benzyl-4-chloro-5-phenyl-1H-1,2,3-triazole | Morpholine | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | 75 |
This table illustrates the high efficiency of the Buchwald-Hartwig amination on various halo-1,2,3-triazoles using a specific palladium-NHC catalyst.[3]
Protocol: Buchwald-Hartwig Amination of a Halo-1,2,3-triazole [3]
-
In a glovebox, charge a reaction tube with the halo-1,2,3-triazole (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as [(THP-Dipp)Pd(cinn)Cl] (2 mol%), and a strong base like sodium tert-butoxide (1.5 equiv).
-
Add a dry, degassed solvent such as 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for the specified time.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by column chromatography to obtain the desired amino-triazole.
Mechanistic Considerations: The choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand is often crucial for achieving high catalytic activity and selectivity in Buchwald-Hartwig aminations. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Other Cross-Coupling Reactions: Expanding the Toolbox
While Suzuki, Sonogashira, and Buchwald-Hartwig are the most common, other cross-coupling reactions can also be employed for the functionalization of dihalo-triazoles, although specific examples are less prevalent in the literature.
-
Heck Reaction: This reaction couples the dihalo-triazole with an alkene. The regioselectivity is governed by the electronic and steric nature of the alkene and the triazole, as well as the catalyst system.
-
Stille Coupling: This reaction utilizes organotin reagents. While effective, the toxicity of tin compounds has led to a decline in its use.
-
Negishi Coupling: This reaction employs organozinc reagents, which are highly reactive but also moisture-sensitive.
Synthesis of Dihalo-Triazole Starting Materials
The accessibility of dihalo-triazoles is crucial for their use as building blocks. Here are representative protocols for the synthesis of key starting materials.
Protocol: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole [4][5]
-
To a flask containing 1H-1,2,3-triazole in water, slowly add bromine at room temperature.
-
Heat the reaction mixture (e.g., to 50 °C) and stir for several hours.
-
A precipitate of the dibrominated product will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.[4]
Protocol: Synthesis of 3,5-Dichloro-1H-1,2,4-triazole
The synthesis of 3,5-dichloro-1H-1,2,4-triazole typically involves the diazotization of 3,5-diamino-1H-1,2,4-triazole followed by a Sandmeyer-type reaction with a chloride source.
Conclusion and Future Outlook
The regioselective functionalization of dihalo-triazoles via cross-coupling reactions is a powerful strategy for the synthesis of complex and diverse molecules. While the intrinsic reactivity of the halogens and the electronic properties of the triazole ring provide a baseline for predicting regioselectivity, the judicious choice of catalyst, particularly the ligand, offers a powerful tool for overriding these inherent biases and achieving desired outcomes.
This guide has provided a comparative overview of the key cross-coupling reactions, supported by experimental data and protocols. As the field of catalysis continues to evolve, the development of new and more selective catalyst systems will undoubtedly further expand the synthetic utility of dihalo-triazoles, enabling the creation of novel compounds with tailored properties for applications in medicine and materials science. Further research into computational modeling will also likely provide more predictive power in designing regioselective transformations.
References
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yuchuan, L. et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Available at: [Link]
-
Gribanov, P. S. et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. MDPI. Available at: [Link]
-
4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. MDPI. Available at: [Link]
Sources
- 1. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. New heterocyclization reactions for the preparation of fused [1,2,4]triazoles: synthesis of 1,2,4-triazolo[4,3-b][1,2,4]triazole derivatives from 4-amino-1,2,4-triazoles and carbodi-imides or via iminophosphoranes and disubstituted thioureas - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
A Researcher's Guide to C-5 Triazole Functionalization: A Cost-Benefit Analysis of Stille Coupling with 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
For researchers, medicinal chemists, and professionals in drug development, the 1,2,3-triazole scaffold is a cornerstone of modern molecular design. Its unique electronic properties, stability, and capacity for hydrogen bonding have cemented its status as a privileged structure in pharmacologically active compounds. The functionalization of this core, particularly at the C-5 position, is a critical step in the synthesis of novel drug candidates.
This guide provides an in-depth cost-benefit analysis of a prominent method for this transformation: the Stille cross-coupling reaction using 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole. We will objectively compare this reaction's performance, economic viability, and safety profile against its primary alternative, the Suzuki-Miyaura coupling, providing the data and experimental context necessary for you to make informed decisions in your synthetic strategy.
The Stille Coupling Approach: Precision at a Price
The Stille cross-coupling reaction is a powerful and highly versatile tool for forming carbon-carbon bonds. Its reputation is built on its remarkable tolerance for a vast array of functional groups, a consequence of its generally mild and neutral reaction conditions. This makes it an invaluable method for late-stage functionalization of complex molecules where sensitive moieties must be preserved.[1][2]
The Mechanism: A Palladium-Catalyzed Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. The cycle is initiated by the oxidative addition of an organic halide (R¹-X) to the Pd(0) catalyst. This is followed by transmetalation, where the tributylstannyl group on the triazole is exchanged for the R¹ group on the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Key Benefit: Functional Group Tolerance
The primary advantage of the Stille coupling is its neutrality. Unlike the Suzuki coupling, it does not require a base. This is a critical feature when working with base-sensitive substrates, such as those containing esters prone to hydrolysis or aldehydes and ketones that could undergo aldol reactions.[3] This allows for a broader substrate scope in complex syntheses without the need for extensive protecting group strategies.
The Major Drawback: Organotin Toxicity
The significant handicap of the Stille reaction is the inherent toxicity of the organotin reagents and byproducts. Tributyltin (TBT) compounds are known neurotoxins and immunotoxins, and they can cause severe skin irritation.[4][5] Handling these reagents requires stringent safety protocols, including the use of well-ventilated fume hoods and appropriate personal protective equipment (PPE).
Furthermore, the removal of tin-containing byproducts from the final product can be challenging. These byproducts are often greasy, non-polar compounds that co-elute with the desired product during silica gel chromatography, necessitating meticulous purification, which can lower overall yields and increase costs.
The Suzuki-Miyaura Alternative: A Greener, Safer Choice
The Suzuki-Miyaura coupling has become one of the most widely used cross-coupling reactions, largely due to its use of organoboron reagents, which are significantly less toxic than their organotin counterparts.[3][4]
Key Benefit: Low Toxicity and Ease of Purification
The boronic acids and their byproducts (borates) are generally considered to have low toxicity and are often water-soluble, making them easy to remove during aqueous workup procedures.[4] This simplifies purification, reduces solvent consumption, and enhances the overall "greenness" of the synthesis. The oral LD50 for phenylboronic acid in rats is 740 mg/kg, showcasing a much lower acute toxicity compared to organotins.[6][7]
The Main Consideration: Base Sensitivity
The Suzuki reaction's primary operational difference is its requirement for a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron species for transmetalation.[8][9] While effective for many substrates, this can be a significant limitation when working with molecules containing base-labile functional groups.
Head-to-Head Comparison: Stille vs. Suzuki
The choice between Stille and Suzuki coupling is a classic dilemma in synthesis, involving a trade-off between operational simplicity and functional group tolerance versus safety and environmental impact.
| Feature | Stille Coupling (with this compound) | Suzuki-Miyaura Coupling (with 1-Methyl-1,2,3-triazole-5-boronic acid/ester) |
| Chemical Performance | ||
| Typical Yields | Generally high (70-95%), reliable for difficult couplings.[1][10] | Good to excellent (60-95%), but can be sensitive to substrate and base choice.[11][12] |
| Functional Group Tolerance | Excellent. No base required, making it ideal for base-sensitive substrates.[2][3] | Good. Requires a base, which can be incompatible with certain functional groups (e.g., esters, enolizable ketones).[8] |
| Reaction Conditions | Neutral, typically heated (80-110 °C) in solvents like toluene or dioxane.[1] | Basic, typically heated in solvents like DME, dioxane, or water with a base (e.g., K₂CO₃, K₃PO₄).[13][14] |
| Economic Costs | ||
| Reagent Synthesis | Multi-step: 1) Synthesis of 1-methyl-1,2,3-triazole. 2) Deprotonation at C-5 with a strong base (e.g., n-BuLi). 3) Quenching with tributyltin chloride. Requires anhydrous, inert conditions. | Multi-step: 1) Synthesis of a C-5 halogenated triazole. 2) Miyaura borylation or lithiation followed by reaction with a borate ester. Can be challenging due to stability of heteroarylboronic acids.[15][16] |
| Reagent Cost | Tributyltin precursors are moderately priced. The final stannane is often prepared in-house. | Boronic acids/esters can be expensive if purchased, but precursors for in-house synthesis are accessible. |
| Catalyst Cost | Requires palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Prices can be high (e.g., Pd(PPh₃)₄ ~£65/5g or ~$21/gram).[17][18] | Requires palladium catalysts, often with specific ligands. Costs are comparable to those for Stille coupling.[13] |
| Purification Cost | High. Requires careful and often repeated chromatography to remove toxic, non-polar tin byproducts. | Low. Boron byproducts are typically polar and easily removed by aqueous workup or a simple filtration. |
| Safety & Environmental Costs | ||
| Toxicity | High . Organotin compounds are toxic and environmentally persistent. Oral LD50 (Bis(tributyltin) oxide, rat) is 55-87 mg/kg.[4][19][20] | Low . Organoboron compounds have low toxicity. Oral LD50 (Phenylboronic acid, rat) is 740 mg/kg.[6][7][21] |
| Handling | Requires stringent safety protocols, dedicated glassware, and potential for specialized waste streams. | Standard laboratory handling procedures are generally sufficient. |
| Waste Disposal | Complex & Costly . Organotin waste is hazardous and must be segregated and disposed of according to strict environmental regulations, often requiring specialized services. | Simple . Boron-containing waste is generally non-hazardous and can be disposed of through standard laboratory waste streams. |
Comparative Workflow: From Precursor to Product
The operational differences between the two methods extend beyond the coupling reaction itself. The entire workflow, from the synthesis of the key intermediate to the final purification, must be considered.
Experimental Protocols
The following are representative, generalized protocols. Researchers must optimize conditions for their specific substrates and consult primary literature.
Protocol 1: Stille Coupling of this compound
This procedure is adapted from established methods for similar heteroaryl stannanes.[1][10]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a stir bar.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M). Add the aryl halide (1.0 eq), followed by this compound (1.1-1.2 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF solution (to precipitate tin salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. Careful selection of the eluent system is critical to separate the product from residual tributyltin byproducts.
Protocol 2: Suzuki-Miyaura Coupling of 1-Methyl-1,2,3-triazole-5-boronic acid pinacol ester
This procedure is based on general methods for heteroaryl boronic esters.[13][16]
-
Reaction Setup: To a flask, add the aryl halide (1.0 eq), 1-Methyl-1,2,3-triazole-5-boronic acid pinacol ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as Dioxane/H₂O (e.g., 4:1 mixture, ~0.1 M).
-
Reaction Execution: Heat the mixture under an inert atmosphere to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine to remove the base and boron byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: If necessary, purify the crude product by silica gel column chromatography.
Conclusion and Recommendations
The choice between Stille and Suzuki coupling for the C-5 functionalization of 1-methyl-1,2,3-triazole is not a matter of one being universally "better," but rather which is "fitter" for a specific purpose.
Choose Stille Coupling when:
-
Your substrate contains base-sensitive functional groups that would not survive Suzuki conditions.
-
You are performing a late-stage functionalization on a complex, precious intermediate where the reliability and broad functional group tolerance of the Stille reaction outweigh the purification and safety challenges.
-
You have the appropriate engineering controls (e.g., fume hoods) and waste disposal infrastructure to handle highly toxic organotin compounds safely.
Choose Suzuki-Miyaura Coupling when:
-
Your substrate is stable to basic conditions.
-
Safety, environmental impact, and ease of purification are primary concerns.
-
You are performing reactions on a larger scale where the cost and complexity of managing toxic tin waste become prohibitive.
-
You are in an earlier stage of synthesis and can design the route to accommodate the use of a base.
For most common applications in drug discovery and development, the significantly lower toxicity, simpler purification, and reduced environmental impact make the Suzuki-Miyaura coupling the preferable first choice . The Stille coupling remains a critical tool in the synthetic chemist's arsenal, reserved for those challenging cases where its unparalleled functional group tolerance is the enabling feature.
References
-
Li, Y., et al. (2013). A simple method to synthesize bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole from alkyne and azido at various temperatures. Frontiers in Chemistry. Available at: [Link]
-
Sha, F., et al. (2002). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions. Available at: [Link]
-
A-Chem. (2024). Phenylboronic acid - Safety Data Sheet. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
MDPI. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
EXTOXNET. (n.d.). TRIBUTYLTIN (TBT). Available at: [Link]
-
SpringerLink. (2019). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
-
National Center for Biotechnology Information. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst. Available at: [Link]
-
MDPI. (2019). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][13][22][23]triazoles. Available at: [Link]
-
M&T Chemicals Inc. (n.d.). Bis(tributyltin) Oxide MSDS.pdf. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
-
Royal Society of Chemistry. (2019). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. Available at: [Link]
-
YouTube. (2021). Ch 23 Stille and Suzuki Coupling. Available at: [Link]
-
eBay. (n.d.). Tetrakis(triphenylphosphine)palladium(0) , 10 grams. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oastats.mit.edu [oastats.mit.edu]
- 3. youtube.com [youtube.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 14221-01-3 Cas No. | Tetrakis(triphenylphosphine)palladium | Apollo [store.apolloscientific.co.uk]
- 18. Tetrakis(triphenylphosphine)palladium(0) , 10 grams | eBay [ebay.com]
- 19. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 20. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 21. fishersci.com [fishersci.com]
- 22. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 23. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the safe disposal of these compounds, particularly those with known hazards, is a critical aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural overview of the proper disposal of 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole, a compound that combines the chemical properties of a triazole with the significant hazards of an organotin. The procedures outlined below are designed to mitigate risks and ensure compliance with safety regulations.
The core toxicity of this molecule is driven by the tributyltin moiety. Tributyltin (TBT) compounds are known for their high toxicity, particularly to aquatic organisms, and can cause significant adverse health effects in humans through ingestion, inhalation, or skin contact.[1][2][3] The triazole ring, while a stable aromatic heterocycle, does not mitigate the inherent dangers of the organotin group.[4][5] Therefore, all waste containing this compound must be treated as hazardous.
Immediate Safety and Hazard Identification
Before handling this compound, it is imperative to be fully aware of its hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of the risks associated with this compound.[6]
| Hazard Statement | GHS Classification |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| H372: Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 1) |
| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) |
Data sourced from PubChem CID 22609826[6]
Due to these significant hazards, stringent personal protective equipment (PPE) protocols must be followed at all times.
Minimum Required PPE:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]
Waste Segregation and Disposal Workflow
Proper segregation of waste streams is the cornerstone of safe disposal. Organotin waste should never be mixed with other chemical waste streams. The following diagram illustrates the decision-making process for the disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the segregation and disposal of waste contaminated with this compound.
Step-by-Step Disposal Procedures
1. Waste Collection and Containerization:
-
Dedicated Containers: All waste contaminated with this compound must be collected in dedicated, clearly labeled, and sealed containers.[7][8] These containers should be made of a material compatible with the waste (e.g., high-density polyethylene for liquids).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," "Organotin Compounds," and the full chemical name: "this compound."[8] Include the date of initial waste accumulation.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from strong oxidizing agents, until they are collected for disposal.[9]
2. Decontamination of Laboratory Glassware and Equipment:
Glassware that has come into contact with organotin compounds requires a specific decontamination procedure before it can be washed and reused. This is because residual organotins can be highly persistent and may interfere with future experiments or pose an exposure risk.
-
Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone or DCM) to remove the bulk of the organotin residue. Collect this solvent rinse as hazardous liquid waste.[10]
-
Oxidative Treatment: A highly effective method for breaking down the toxic tributyltin moiety is through oxidation, which converts it to less harmful tin oxides.[10]
-
Procedure: In a fume hood, carefully fill the contaminated glassware with household bleach (sodium hypochlorite solution) or a 20% nitric acid solution.[10] Allow the glassware to soak overnight. This process oxidizes the tin-carbon bonds.
-
Waste from Decontamination: The bleach or acid solution used for decontamination must be collected as a separate hazardous waste stream. Do not pour it down the drain.
-
-
Final Cleaning: After the overnight soak and proper disposal of the decontamination solution, the glassware can be washed using standard laboratory detergents (e.g., Alconox), followed by final rinses with deionized water and acetone.[10]
3. Management of Spills:
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[7]
-
Don PPE: Before attempting any cleanup, don the full PPE as described above, including respiratory protection if the spill is large or involves a volatile solvent.[7]
-
Containment and Cleanup:
-
Collection of Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a dedicated, labeled hazardous waste container for organotins.[7]
-
Final Decontamination: Clean the spill area with a cloth soaked in a detergent solution, followed by the oxidative treatment (bleach solution) described for glassware decontamination. All cleaning materials must be disposed of as hazardous waste.
4. Final Disposal:
The ultimate disposal of organotin waste must be conducted by a licensed hazardous waste management company.[9][11] These companies have the facilities and expertise to handle and dispose of such materials in an environmentally sound manner, often through high-temperature incineration or secure landfilling in sealed containers.[8][11] It is crucial to comply with all local, state, and federal regulations regarding hazardous waste disposal.[9][12]
By adhering to these detailed procedures, laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting the broader ecosystem from the persistent and toxic effects of organotin compounds.
References
- ORGANOTIN COMPOUNDS - CDC Stacks. Centers for Disease Control and Prevention.
- How should I manage glassware that came in contact with organotin compounds? - Reddit. Reddit.
- Hazardous Waste Listings | EPA. U.S. Environmental Protection Agency.
- This compound - PubChem.
- Organotin Waste Materials Chemical Control Order 1989. NSW Environment Protection Authority.
- 1,2,3-Triazole - Wikipedia. Wikipedia.
- Tributyltin - Collaborative for Health & Environment.
- How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
- Essential Safety and Operational Protocols for Handling Organotin Compounds. BenchChem.
- An Overview on Toxicity of Tributyltin.
- TRIBUTYLTIN (TBT) | Oregon Department of Human Services. Oregon.gov.
- Biological importance and synthesis of 1,2,3-triazole derivatives: a review.
Sources
- 1. healthandenvironment.org [healthandenvironment.org]
- 2. iscientific.org [iscientific.org]
- 3. oregon.gov [oregon.gov]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C15H31N3Sn | CID 22609826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.nsw.gov.au [epa.nsw.gov.au]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
Navigating the Hazards: A Comprehensive Guide to Handling 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel organometallic compounds are cornerstones of modern drug development and materials science. Among these, 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole stands out as a versatile building block, particularly in cross-coupling reactions for the creation of complex molecular architectures.[1] However, its utility is matched by significant health and environmental hazards inherent to its organotin and triazole moieties. This guide provides a comprehensive operational and safety framework for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Dual-Threat: Toxicity Profile
The hazardous nature of this compound stems from the combined toxicological profiles of its tributyltin and 1-methyl-1,2,3-triazole components.
Tributyltin (TBT) Moiety: The Primary Hazard
The tributyltin group is the principal driver of this compound's toxicity. Organotin compounds, especially tri-substituted variants like TBT, are notoriously hazardous. The primary routes of exposure are inhalation, ingestion, and dermal contact, with the latter being a significant occupational risk.[2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity, Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.[3]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1): Very toxic to aquatic life with long lasting effects.[3]
1-Methyl-1,2,3-triazole Moiety: A Contributing Factor
While the organotin component is the major concern, the triazole ring is not without its own set of hazards. 1-Methyl-1H-1,2,3-triazole is known to cause skin, eye, and respiratory irritation.[4][5] Therefore, all handling procedures must account for these irritant properties.
Fortifying Your Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, solution preparation, transfers) | Tightly fitting chemical splash goggles and a full-face shield. | Double gloving with a flexible laminate glove (e.g., Silver Shield or 4H) as the inner layer and a heavy-duty, chemical-resistant outer glove (e.g., nitrile or neoprene). | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. An impervious chemical-resistant apron is also recommended. | All work must be conducted in a certified chemical fume hood. For non-routine operations or potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is required. |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). | Chemical-resistant suit or apron over a lab coat. | A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas. |
| Waste Disposal | Tightly fitting chemical splash goggles. | Chemical-resistant gloves (as per routine handling). | Lab coat, long pants, and closed-toe shoes. | Not generally required if handling sealed, properly labeled waste containers. |
Causality Behind PPE Choices:
-
Double Gloving: The high potential for dermal absorption of organotin compounds necessitates a robust barrier. An inner laminate glove provides a high level of chemical resistance, while the outer glove offers physical protection and can be changed frequently to minimize the risk of contamination.
-
Face Shield over Goggles: This combination provides comprehensive protection against splashes and aerosols, safeguarding both the eyes and the face.
-
Chemical Fume Hood: This is the primary engineering control to prevent inhalation of toxic vapors. All manipulations of the compound must be performed within the sash of a properly functioning fume hood.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize exposure risk. The following diagram and procedural steps outline a safe handling protocol from preparation to post-experiment cleanup.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a Work Area: Clearly mark a specific area within a chemical fume hood for handling the compound.
-
Assemble Materials: Before starting, ensure all necessary equipment, including reaction vessels, syringes, needles, and quenching agents, are inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
-
Handling (Inside a Chemical Fume Hood):
-
Weighing: If working with a solid, carefully weigh the compound in the fume hood to avoid generating dust. Use a disposable weighing boat.
-
Transfers: For liquid transfers, use a syringe and needle to avoid splashes.
-
Reaction Setup: Perform all reaction setup and manipulations within the fume hood.
-
-
Post-Experiment Cleanup:
-
Decontamination: All glassware and equipment that came into contact with the compound must be decontaminated. A common procedure involves rinsing with a suitable organic solvent, followed by soaking in a basic potassium permanganate solution to oxidize the organotin, and then a final cleaning with soap and water.
-
Surface Cleaning: Wipe down all surfaces within the fume hood that may have been contaminated.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan: Managing a Persistent Environmental Hazard
Due to its high toxicity to aquatic life, all waste containing this compound must be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, absorbent pads, and weighing boats must be placed in a dedicated, clearly labeled, and sealed container for hazardous solid waste.
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a separate, clearly labeled, and sealed container for hazardous organotin liquid waste.
-
Sharps: Contaminated needles and syringes should be placed in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste: Organotin Compound" and the full chemical name.
-
Storage: Store waste containers in a designated and secure secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of all organotin waste through your institution's environmental health and safety office. Do not pour any amount of this compound or its waste down the drain.
Emergency Procedures: Preparedness is Paramount
Spill Response:
-
Evacuate and Alert: Immediately evacuate the area and alert your supervisor and colleagues.
-
Restrict Access: Prevent entry to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE for spill response, including respiratory protection if necessary.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Decontaminate the spill area thoroughly.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these stringent safety and handling protocols, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while prioritizing personal and environmental safety.
References
-
1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem. (n.d.). Retrieved from [Link]
-
This compound - PubChem. (n.d.). Retrieved from [Link]
-
OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30). Retrieved from [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (n.d.). Retrieved from [Link]
-
Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. (1989, March 17). Retrieved from [Link]
-
Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]
-
ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
